2-Oxocyclohexanecarbonyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C28H44N7O18P3S |
|---|---|
Molekulargewicht |
891.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
BGLNPJARTQOCKR-OXXAVVHVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, essential for the cycling of carbon in anoxic environments. A key intermediate in one of the major pathways for this degradation is 2-Oxocyclohexanecarbonyl-CoA. This technical guide provides an in-depth examination of the role of this pivotal molecule in anaerobic metabolism, with a particular focus on the well-studied model organism, the phototrophic bacterium Rhodopseudomonas palustris. This document details the enzymatic reactions involving this compound, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of these enzymes, and provides visual representations of the metabolic pathways and experimental workflows. For comparative purposes, this guide also briefly discusses the analogous, yet distinct, pathway found in the denitrifying bacterium Thauera aromatica.
Introduction: The Anaerobic Challenge of Aromatic Ring Cleavage
Aromatic compounds, characterized by their stable ring structures, are abundant in nature, originating from sources such as lignin (B12514952) and pollutants.[1][2] While aerobic organisms readily cleave these rings using oxygen-dependent enzymes, anaerobic microorganisms have evolved sophisticated oxygen-independent strategies.[1][3] A central theme in anaerobic aromatic degradation is the initial activation of the aromatic substrate to its coenzyme A (CoA) thioester, followed by the reduction of the aromatic ring to form alicyclic intermediates.[2][3] One of the most extensively studied pathways is the benzoyl-CoA degradation pathway, which serves as a common route for the metabolism of a wide variety of aromatic compounds.[4]
Two distinct variations of the benzoyl-CoA pathway have been elucidated in different bacteria. In the denitrifying bacterium Thauera aromatica, the pathway proceeds through a series of hydration and oxidation steps involving 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5][6] In contrast, the phototrophic bacterium Rhodopseudomonas palustris utilizes a pathway where this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) is a critical intermediate.[7] This guide will focus on the latter pathway, detailing the formation and subsequent cleavage of this key keto-acyl-CoA intermediate.
The Metabolic Hub: The Benzoyl-CoA Pathway in Rhodopseudomonas palustris
In R. palustris, the anaerobic degradation of benzoate (B1203000) begins with its activation to benzoyl-CoA.[8] The aromatic ring of benzoyl-CoA is then reduced, eventually leading to the formation of 2-hydroxycyclohexanecarboxyl-CoA. This molecule is then oxidized to form the central intermediate of interest, this compound. The subsequent hydrolytic cleavage of this compound breaks the alicyclic ring, a crucial step in the complete degradation of the aromatic scaffold.[9]
Enzymatic Formation of this compound
The formation of this compound is catalyzed by the NAD+-dependent enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) .[7] This enzyme oxidizes the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA to a keto group.
Reaction: 2-hydroxycyclohexanecarboxyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺
Enzymatic Cleavage of this compound
The ring cleavage of this compound is facilitated by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) , a member of the crotonase superfamily.[10] This enzyme catalyzes a hydrolytic reaction that opens the six-membered ring to produce pimelyl-CoA.[10]
Reaction: this compound + H₂O → pimelyl-CoA
Quantitative Data on Key Enzymes
The following tables summarize the key kinetic and physical properties of the enzymes responsible for the turnover of this compound in Rhodopseudomonas palustris, as well as the analogous enzymes in Thauera aromatica for comparison.
Table 1: Properties of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from Rhodopseudomonas palustris
| Property | Value | Reference |
| Native Molecular Mass | Homotetramer | [7] |
| Subunit Molecular Mass | 27 kDa | [7] |
| Cofactor | NAD⁺ (NADP⁺ is not utilized) | [7] |
| Apparent Kₘ (2-hydroxycyclohexanecarboxyl-CoA) | 10 ± 5 µM | [7] |
| Apparent Kₘ (NAD⁺) | 200 µM | [7] |
| Oxygen Sensitivity | Insensitive | [7] |
Table 2: Properties of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from Rhodopseudomonas palustris
| Property | Value | Reference |
| Native Molecular Mass | 134 kDa (Homotetramer) | [10] |
| Subunit Molecular Mass | 35 kDa | [10] |
| Specific Activity | 9.7 µmol min⁻¹ mg⁻¹ | [10] |
| Oxygen Sensitivity | Insensitive | [9] |
Table 3: Comparative Properties of Analogous Enzymes in Thauera aromatica
| Enzyme | Property | Value | Reference |
| 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Native Molecular Mass | 45 kDa | [6] |
| Subunit Molecular Mass | 40 kDa | [6] | |
| Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 60 ± 20 µM | [6] | |
| Apparent Kₘ (NAD⁺) | 200 ± 50 µM | [6] | |
| 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Specific Activity | Varies by species, high in obligate anaerobes | [11] |
| Apparent Kₘ (6-oxocyclohex-1-ene-1-carbonyl-CoA) | Lower in facultative anaerobes like T. aromatica | [11] |
Experimental Protocols
This section provides detailed methodologies for the purification and assay of the key enzymes involved in the metabolism of this compound.
Purification of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from R. palustris
This protocol is based on the purification of His-tagged BadH.[7]
-
Cell Growth and Lysis: Grow R. palustris cells anaerobically in the light with benzoate as the sole carbon source. Harvest cells and resuspend in a suitable lysis buffer. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a soluble fraction.
-
Affinity Chromatography: Apply the soluble fraction to a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column. Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged BadH from the column using a buffer with a high concentration of imidazole.
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer using dialysis or a desalting column.
-
Purity Assessment: Assess the purity of the enzyme by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Assay of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) Activity
The activity of BadH is determined by monitoring the NAD⁺-dependent formation of NADH spectrophotometrically at 340 nm.[7]
-
Assay Mixture: In a 1 ml quartz cuvette, prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and the purified enzyme solution.
-
Reaction Initiation: Start the reaction by adding the substrate, 2-hydroxycyclohexanecarboxyl-CoA.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Purification of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from R. palustris
This protocol is based on the purification of the native enzyme.[9]
-
Cell Growth and Lysis: Similar to the BadH purification, grow R. palustris anaerobically on benzoate, harvest, and lyse the cells.
-
Chromatographic Steps: Purify the enzyme from the soluble fraction using a series of chromatographic steps, which may include:
-
Q-Sepharose (anion exchange)
-
Phenyl-Sepharose (hydrophobic interaction)
-
Gel filtration (size exclusion)
-
Hydroxyapatite chromatography
-
-
Purity Assessment: Monitor the purity at each step using SDS-PAGE. The purified protein should appear as a single band.[9]
Assay of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) Activity
The activity of BadI is measured by monitoring the decrease in absorbance of the substrate's Mg²⁺-enolate complex at 314 nm.[9]
-
Assay Mixture: In a 1 ml cuvette, prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 8.5), 100 mM MgCl₂, and 1 mM 2-ketocyclohexanecarboxyl-CoA.
-
Reaction Initiation: Start the reaction by adding the purified BadI enzyme.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 314 nm over time.
-
Note on Substrate Purity: The synthesis of 2-ketocyclohexanecarboxyl-CoA can be challenging, and impurities may affect kinetic measurements.[9]
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris and a generalized experimental workflow for studying these enzymes.
References
- 1. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, an enzyme characteristic of the anaerobic benzoate degradation pathway used by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential early intermediates in anaerobic benzoate degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Discovery and Significance of 2-Oxocyclohexanecarbonyl-CoA in Bacterial Anaerobic Aromatic Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process carried out by diverse bacteria, playing a significant role in the carbon cycle and the bioremediation of environmental pollutants. Unlike aerobic degradation, which utilizes oxygenases to cleave the stable aromatic ring, anaerobic pathways employ a series of reductive steps to overcome the resonance energy of the benzene (B151609) ring. A central intermediate in many of these pathways is benzoyl-coenzyme A (benzoyl-CoA). The phototrophic bacterium Rhodopseudomonas palustris employs a unique and well-characterized pathway for the anaerobic degradation of benzoate (B1203000), in which 2-Oxocyclohexanecarbonyl-CoA (also referred to as 2-ketocyclohexanecarboxyl-CoA) emerges as a pivotal intermediate. The discovery and characterization of this molecule and its associated enzymes have provided fundamental insights into the intricate biochemistry of anaerobic metabolism. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the bacterial pathways in Rhodopseudomonas palustris, and presents key quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
The Anaerobic Benzoate Degradation Pathway in Rhodopseudomonas palustris
The anaerobic degradation of benzoate in Rhodopseudomonas palustris proceeds through a series of enzymatic reactions that activate, reduce, and ultimately cleave the aromatic ring. This compound is a key intermediate in this pathway, and its formation and subsequent hydrolysis are crucial steps. The pathway involves the following key enzymes and intermediates:
-
Benzoate-CoA ligase (BadA): This enzyme activates benzoate to benzoyl-CoA, an essential first step for its subsequent reduction.[1][2][3][4]
-
Benzoyl-CoA reductase (BadDEFG): This enzyme complex catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA to a cyclohex-1-ene-1-carboxyl-CoA.[5][6]
-
Cyclohex-1-ene-1-carboxyl-CoA hydratase (BadK): This hydratase adds a water molecule to cyclohex-1-ene-1-carboxyl-CoA, forming 2-hydroxycyclohexanecarboxyl-CoA.[7]
-
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH): This NAD+-dependent dehydrogenase oxidizes 2-hydroxycyclohexanecarboxyl-CoA to produce this compound.
-
2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI): This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, yielding pimelyl-CoA.[8] Pimelyl-CoA is then further metabolized through β-oxidation.
Quantitative Data on Pathway Enzymes
The enzymes of the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris have been purified and characterized, providing valuable quantitative data for understanding their function.
| Enzyme | Gene | Molecular Weight (kDa) | Subunit Composition | Specific Activity | Km Values |
| Benzoate-CoA ligase | badA | 60 | Monomer | 25 µmol/min/mg | Benzoate: 0.6-2 µM; ATP: 2-3 µM; CoA: 90-120 µM[1][2] |
| Benzoyl-CoA reductase | badDEFG | - | Heterotetramer | - | - |
| Cyclohex-1-ene-1-carboxyl-CoA hydratase | badK | - | - | - | - |
| 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase | badH | 134 | Homotetramer | - | 2-hydroxychc-CoA: 10 µM; NAD+: 200 µM |
| 2-Ketocyclohexanecarboxyl-CoA hydrolase | badI | 134 | Homotetramer | 9.7 µmol/min/mg | - |
Experimental Protocols
Synthesis of this compound (2-Ketocyclohexanecarboxyl-CoA)
The synthesis of this compound can be achieved through a chemical method starting from ethyl-2-cyclohexanonecarboxylate.[8]
Materials:
-
Ethyl-2-cyclohexanonecarboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl chloroformate
-
Coenzyme A (CoA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
C18 reverse-phase Sep-Pak cartridges
Procedure:
-
Synthesis of 2-Oxocyclohexanecarboxylic acid:
-
Hydrolyze ethyl-2-cyclohexanonecarboxylate by refluxing with an equimolar amount of KOH in aqueous ethanol.
-
After cooling, acidify the reaction mixture with HCl to precipitate 2-oxocyclohexanecarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Synthesis of the mixed anhydride (B1165640):
-
Dissolve 2-oxocyclohexanecarboxylic acid in anhydrous THF.
-
Add an equimolar amount of triethylamine and cool the solution to -10°C.
-
Slowly add an equimolar amount of ethyl chloroformate while maintaining the temperature at -10°C.
-
Stir the reaction mixture for 30 minutes at -10°C. The formation of the mixed anhydride can be monitored by thin-layer chromatography.
-
-
Formation of this compound:
-
In a separate flask, dissolve Coenzyme A in a cold, aqueous solution of sodium bicarbonate.
-
Slowly add the cold solution of the mixed anhydride to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
-
Purification:
-
Purify the synthesized this compound using C18 reverse-phase Sep-Pak cartridges.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the CoA thioester with a stepwise gradient of methanol (B129727) in water.
-
Lyophilize the fractions containing the product.
-
Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
This protocol is based on the method described for the purification of BadI from Rhodopseudomonas palustris.[8]
Materials:
-
R. palustris cells grown anaerobically on benzoate
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)
-
Q-Sepharose column
-
Phenyl-Sepharose column
-
Gel filtration column (e.g., Superdex 200)
-
Hydroxyapatite (B223615) column
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain the crude cell extract (supernatant).
-
-
Q-Sepharose Chromatography (Anion Exchange):
-
Load the crude extract onto a Q-Sepharose column pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and assay for 2-ketochc-CoA hydrolase activity.
-
-
Phenyl-Sepharose Chromatography (Hydrophobic Interaction):
-
Pool the active fractions from the Q-Sepharose column and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).
-
Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).
-
Collect fractions and assay for activity.
-
-
Gel Filtration Chromatography (Size Exclusion):
-
Concentrate the active fractions from the Phenyl-Sepharose column.
-
Load the concentrated sample onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).
-
Elute the proteins with the same buffer.
-
Collect fractions and assay for activity.
-
-
Hydroxyapatite Chromatography:
-
Pool the active fractions from the gel filtration column.
-
Load the sample onto a hydroxyapatite column pre-equilibrated with a low-phosphate buffer.
-
Elute the bound proteins with a linear gradient of potassium phosphate.
-
Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.
-
Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity
The activity of 2-ketochc-CoA hydrolase is determined by monitoring the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of the 2-ketochc-CoA substrate.[8]
Materials:
-
Purified 2-Ketocyclohexanecarboxyl-CoA hydrolase
-
Synthesized this compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
MgCl2 solution
-
Spectrophotometer capable of measuring absorbance at 314 nm
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the assay buffer and MgCl2.
-
Add the this compound substrate to the reaction mixture.
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 314 nm over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.
Mandatory Visualization
Caption: Anaerobic benzoate degradation pathway in Rhodopseudomonas palustris.
Caption: General experimental workflow for the study of this compound and its metabolizing enzymes.
Conclusion
The discovery of this compound as a key intermediate in the anaerobic degradation of benzoate by Rhodopseudomonas palustris has significantly advanced our understanding of the diverse strategies employed by bacteria to metabolize aromatic compounds in the absence of oxygen. The characterization of the enzymes involved in its formation and cleavage has provided a detailed biochemical roadmap of this important metabolic pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the fields of microbiology, biochemistry, and bioremediation. Furthermore, a thorough understanding of these bacterial pathways can inform the development of novel biocatalysts for the production of value-added chemicals from renewable aromatic feedstocks and may provide new targets for the development of antimicrobial agents that disrupt essential metabolic processes in pathogenic bacteria.
References
- 1. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobi… [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic Metabolism of Cyclohex-1-Ene-1-Carboxylate, a Proposed Intermediate of Benzoate Degradation, by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of 2-Oxocyclohexanecarbonyl-CoA in Rhodopseudomonas palustris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodopseudomonas palustris, a metabolically versatile purple non-sulfur bacterium, is renowned for its ability to degrade a wide array of aromatic compounds under anaerobic conditions.[1][2] A key metabolic hub in the anaerobic degradation of benzoate (B1203000) and related aromatic molecules is the formation and subsequent cleavage of 2-oxocyclohexanecarbonyl-CoA. This intermediate, also known as 2-ketocyclohexanecarboxyl-CoA, represents a critical juncture leading to the opening of the alicyclic ring and the channeling of the resulting products into central metabolism. Understanding the enzymatic machinery and regulatory networks governing the fate of this compound is paramount for applications in bioremediation, biotransformation, and the development of novel antimicrobial strategies targeting anaerobic pathogens. This technical guide provides an in-depth overview of the core metabolic pathway, quantitative enzymatic data, detailed experimental protocols, and visual representations of the processes involved in the metabolism of this compound in R. palustris.
Core Metabolic Pathway
The anaerobic degradation of benzoate in Rhodopseudomonas palustris proceeds via the benzoyl-CoA pathway. Following the conversion of benzoate to benzoyl-CoA, a series of reduction and hydration steps lead to the formation of this compound. The metabolic fate of this crucial intermediate is primarily dictated by two key enzymes: 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl coenzyme A hydrolase (BadI).
The pathway can be summarized as follows:
-
Oxidation of 2-hydroxycyclohexanecarboxyl-CoA: The enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH), a member of the short-chain dehydrogenase/reductase family, catalyzes the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to produce this compound.[3][4]
-
Hydrolytic Ring Cleavage: The subsequent and decisive step is the hydrolytic cleavage of the alicyclic ring of this compound. This reaction is catalyzed by 2-ketocyclohexanecarboxyl coenzyme A hydrolase (BadI), which yields pimelyl-CoA.[5][6]
-
Further Metabolism: Pimelyl-CoA then enters the β-oxidation pathway, ultimately being converted to acetyl-CoA, which can be assimilated into central metabolic pathways for biosynthesis and energy production.
The genes encoding these enzymes, badH and badI, are often found in operons that are induced by growth on benzoate and other aromatic precursors, highlighting a coordinated regulatory mechanism.[3][5]
Quantitative Data
The enzymatic steps involved in the metabolism of this compound have been characterized, yielding important quantitative data that are summarized below.
| Enzyme | Gene | Substrate | Product | Km (μM) | Specific Activity (μmol min-1 mg-1) | Cofactor | Molecular Mass (kDa) | Quaternary Structure |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | badH | 2-Hydroxycyclohexanecarboxyl-CoA | This compound | 10[3][4] | Not Reported | NAD+ | 27[3] | Homotetramer[3][4] |
| NAD+ | 200[3][4] | |||||||
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | badI | This compound | Pimelyl-CoA | Not Reported | 9.7[5][6] | None | 35 (subunit)[7] | Homotetramer[6][7] |
| 134 (native)[7] |
Experimental Protocols
Purification of His-tagged BadH (2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase)
This protocol is adapted from the methods described for the purification of His-tagged proteins from R. palustris.
a. Cell Lysis and Extract Preparation:
-
Harvest R. palustris cells expressing His-tagged BadH by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 8.0, 300 mM NaCl).
-
Lyse the cells by methods such as French press or sonication.
-
Centrifuge the lysate at high speed to pellet cell debris.
b. Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged BadH protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
c. Desalting and Storage:
-
Exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 20 mM Tris-HCl, pH 7.4) using a desalting column.
-
Add glycerol (B35011) to a final concentration of 50% for long-term storage at -20°C.[2]
Enzyme Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)
This assay measures the oxidation of 2-hydroxycyclohexanecarboxyl-CoA by monitoring the reduction of NAD+.
a. Reaction Mixture:
-
20 mM Tris-HCl (pH 9.0)
-
1.5 mM NAD+
-
0.5 mM 2-hydroxycyclohexanecarboxyl-CoA
-
60 mM hydrazine (B178648) (to trap the keto-product and drive the reaction forward)
-
Purified BadH enzyme
b. Procedure:
-
Combine all components except the enzyme in a cuvette.
-
Initiate the reaction by adding the purified BadH enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).[2]
Purification of BadI (2-Ketocyclohexanecarboxyl-CoA Hydrolase)
This protocol is based on the published multi-step purification procedure for the native enzyme.[7]
a. Chromatography Steps:
-
Q-Sepharose (Anion Exchange): Apply the cell-free extract to a Q-Sepharose column and elute with a salt gradient.
-
Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions and apply to a Phenyl-Sepharose column, eluting with a decreasing salt gradient.
-
Gel Filtration: Further purify the active fractions by size-exclusion chromatography.
-
Hydroxyapatite (B223615): As a final polishing step, use hydroxyapatite chromatography.
Enzyme Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
This assay measures the hydrolysis of this compound.
a. Reaction Mixture:
-
Buffer (e.g., Tris-HCl at a suitable pH)
-
Substrate: this compound
-
Purified BadI enzyme
b. Procedure:
-
The specific activity of the purified BadI has been determined to be 9.7 µmol min-1 mg of protein-1.[5][6] The disappearance of the substrate or the appearance of the product (pimelyl-CoA) can be monitored using techniques such as HPLC or coupled enzyme assays.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of an enzyme involved in the metabolic pathway of this compound.
Conclusion
The metabolic fate of this compound in Rhodopseudomonas palustris is a well-defined process central to the anaerobic degradation of aromatic compounds. The key enzymes, 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), have been identified and characterized, providing a solid foundation for further research. The quantitative data and experimental protocols presented in this guide offer valuable resources for scientists and researchers aiming to explore this pathway for biotechnological applications, from enhancing bioremediation strategies to discovering novel enzymatic functions. The intricate understanding of this metabolic node not only sheds light on the remarkable adaptability of R. palustris but also opens avenues for the rational engineering of this bacterium for various industrial and environmental purposes.
References
- 1. Uptake of benzoate by Rhodopseudomonas palustris grown anaerobically in light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Reductive Pathway for the Anaerobic Metabolism of Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Essential Genome of the Metabolically Versatile Alphaproteobacterium Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 2-Oxocyclohexanecarbonyl-CoA in the Anaerobic Aromatic Metabolism of Geobacter metallireducens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Geobacter metallireducens, a Gram-negative deltaproteobacterium, is a model organism for the study of anaerobic metabolism, particularly for its remarkable ability to couple the oxidation of organic compounds, including aromatic hydrocarbons, to the reduction of metals like iron (Fe(III)) and uranium (U(VI)).[1] This capability positions G. metallireducens as a key player in the bioremediation of contaminated environments and as a subject of interest for bioenergy applications. A crucial metabolic hub in the anaerobic degradation of various aromatic compounds by this organism is the benzoyl-CoA pathway. This technical guide delves into the function of a key intermediate in this pathway, 2-Oxocyclohexanecarbonyl-CoA, providing a detailed overview of its enzymatic synthesis and degradation, available quantitative data, experimental protocols for the characterization of associated enzymes, and a visualization of its place within the broader metabolic network.
Metabolic Context: The Benzoyl-CoA Degradation Pathway
Under anaerobic conditions, a wide range of aromatic compounds are channeled into a central benzoyl-CoA degradation pathway. In Geobacter metallireducens, this pathway is responsible for the dearomatization and subsequent cleavage of the benzene (B151609) ring, ultimately leading to metabolites that can enter central carbon metabolism, such as acetyl-CoA.[2][3] The conversion of benzoyl-CoA to aliphatic compounds proceeds through a series of enzymatic reactions. This compound (also known as 6-oxocyclohex-1-ene-1-carbonyl-CoA) is a critical intermediate in this sequence. Its formation and subsequent hydrolysis are key steps in the breakdown of the cyclic structure.
The core enzymatic steps involving this compound are:
-
Formation: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized to this compound by the NAD+-dependent enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) .
-
Hydrolysis: 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the ring of this compound to yield the linear product, 3-hydroxypimelyl-CoA.
These reactions are part of a larger pathway that begins with the reduction of benzoyl-CoA. The genes encoding these enzymes, including dch (cyclohexa-1,5-diene-1-carbonyl-CoA hydratase), had, and oah, have been identified in G. metallireducens and are induced during growth on benzoate (B1203000).[4]
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of precursors to this compound in Geobacter metallireducens. It is important to note that specific kinetic data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) from G. metallireducens are not extensively reported in the literature. The data for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase provides a valuable insight into the flux capacity of the upper part of the pathway.
| Enzyme | Gene | Substrate | K_m_ (µM) | V_max_ (µmol min⁻¹ mg⁻¹) | Source |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dch) | bamR | Cyclohexa-1,5-diene-1-carbonyl-CoA | 85 ± 30 | 550 | Peters et al., 2007 |
| 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) | bamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA | Not Reported | Not Reported | Kuntze et al., 2008 |
Note: The characterization of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase from G. metallireducens confirmed it as a 43 kDa subunit enzyme, though specific kinetic parameters were not detailed in the cited study.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the study of these enzymes. Below are protocols derived from the literature for the key enzymes in the pathway leading to and from this compound.
Culturing of Geobacter metallireducens
-
Medium: A defined anaerobic, bicarbonate-buffered medium is used. For growth on aromatic compounds, benzoate (typically 1-2 mM) is provided as the electron donor and Fe(III)-citrate or another suitable electron acceptor is supplied.
-
Culture Conditions: Cultures are grown under a strict N₂:CO₂ (80:20) atmosphere at 30°C in the dark.
-
Cell Harvesting: Cells are harvested in the mid-exponential phase by centrifugation under anaerobic conditions. The cell pellets are then used for the preparation of cell-free extracts.
Preparation of Cell-Free Extracts
-
Lysis Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 7.8) containing 2 mM dithiothreitol (B142953) (DTT) and 0.1 mg/ml DNase I, is used.
-
Procedure: Harvested cells are resuspended in the lysis buffer and disrupted by sonication or French press under anaerobic conditions. The cell debris is removed by ultracentrifugation to obtain the cell-free extract.
Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dch) Activity
This spectrophotometric assay is based on the decrease in absorbance at 260 nm that accompanies the hydration of the dienoyl-CoA substrate.
-
Reaction Mixture:
-
100 mM MOPS buffer (pH 7.0)
-
0.1 mM Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 260 nm is monitored spectrophotometrically at a controlled temperature (e.g., 30°C).
-
The molar extinction coefficient for the substrate is used to calculate the rate of reaction.
-
Assay for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) Activity
This assay measures the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.5)
-
2 mM NAD⁺
-
0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
The reaction is started by the addition of the substrate.
-
The increase in absorbance at 340 nm is followed over time.
-
The molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹) is used to determine the enzyme activity.
-
Assay for 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Activity
The activity of this hydrolase can be determined by monitoring the disappearance of its substrate, this compound, using high-performance liquid chromatography (HPLC).
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.1 mM this compound (substrate)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
The reaction is initiated by adding the enzyme.
-
Aliquots are taken at different time points and the reaction is stopped (e.g., by adding acid).
-
The samples are analyzed by HPLC with a C18 column to quantify the decrease in the substrate concentration and the appearance of the product, 3-hydroxypimelyl-CoA.
-
Visualizations
Signaling Pathway: Benzoyl-CoA to 3-Hydroxypimelyl-CoA
Caption: The enzymatic cascade from Benzoyl-CoA to 3-hydroxypimelyl-CoA.
Experimental Workflow: Enzyme Activity Assays
Caption: Workflow for determining enzyme activities from G. metallireducens.
Conclusion and Future Directions
This compound is a pivotal, yet transient, intermediate in the anaerobic degradation of aromatic compounds by Geobacter metallireducens. The enzymes responsible for its formation and cleavage, Had and Oah, are essential for the complete mineralization of these widespread environmental constituents. While the overall pathway is well-outlined, this guide highlights the need for more detailed quantitative studies on the kinetics of the dehydrogenase and hydrolase from G. metallireducens. Such data would be invaluable for developing accurate metabolic models to predict and optimize bioremediation strategies. Furthermore, understanding the regulation of the bam (benzoyl-CoA metabolism) gene cluster, which includes the genes for these enzymes, could provide insights for engineering more efficient microbial catalysts. For drug development professionals, the unique enzymes of this anaerobic pathway could represent novel targets for antimicrobial agents, particularly in the context of polymicrobial infections involving anaerobic bacteria. The protocols and data presented here provide a solid foundation for researchers aiming to further unravel the intricacies of this fascinating metabolic capability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The genome sequence of Geobacter metallireducens: features of metabolism, physiology and regulation common and dissimilar to Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Oxocyclohexanecarbonyl-CoA Pathway: An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of alicyclic and aromatic compounds is a critical biogeochemical process, with the 2-Oxocyclohexanecarbonyl-CoA pathway representing a key enzymatic cascade in the breakdown of these resilient structures. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway, with a focus on their quantitative characteristics, the experimental protocols for their study, and a visual representation of the metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating microbial metabolism, enzyme function, and potential targets for drug development.
Introduction to the this compound Pathway
The this compound pathway is a central route in the anaerobic metabolism of cyclohexane (B81311) carboxylate and is intrinsically linked to the degradation of benzoate (B1203000), a common environmental pollutant. This pathway facilitates the challenging step of cleaving the stable alicyclic ring, converting it into linear dicarboxylic acids that can be further metabolized through beta-oxidation. The enzymatic machinery of this pathway has been primarily elucidated in facultative anaerobes such as Rhodopseudomonas palustris and strict anaerobes like Geobacter metallireducens, revealing fascinating variations in the initial activating and dehydrogenating steps.
Core Enzymes of the Pathway
The conversion of cyclohexanecarboxylate (B1212342) to pimelyl-CoA involves a series of enzymatic reactions. While the initial activation steps can differ between organisms, the core pathway leading to and including the ring cleavage at the 2-oxo position is highly conserved. The key enzymes are detailed below.
Activation and Initial Dehydrogenation
The pathway is initiated by the activation of cyclohexane carboxylic acid to its coenzyme A thioester, followed by a series of dehydrogenation reactions. Two distinct upstream modules have been characterized:
-
In Rhodopseudomonas palustris : Cyclohexane carboxylic acid is first activated by an ATP-dependent ligase. The resulting cyclohexanoyl-CoA is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA.[1][2]
-
In Geobacter metallireducens : The activation is catalyzed by a CoA transferase. A subsequent 1,2-dehydrogenation forms cyclohex-1-ene-1-carboxyl-CoA, which is then further dehydrogenated in a 1,4-fashion to yield cyclohexa-1,5-diene-1-carboxyl-CoA.[1][2]
The Central this compound Module
Following the initial steps, the pathway converges on the formation and subsequent cleavage of a 2-oxo intermediate. In Rhodopseudomonas palustris, this involves the following key enzymes:
-
2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) : This NAD+-dependent enzyme catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound.[3][4]
-
This compound Hydrolase (BadI) : This crucial enzyme catalyzes the hydrolytic cleavage of the C-C bond in the alicyclic ring of this compound, yielding pimelyl-CoA.[5]
Quantitative Data on Key Enzymes
The following tables summarize the key quantitative parameters for the enzymes central to the this compound pathway and its upstream activating enzymes.
Table 1: Properties of Dehydrogenases in the Cyclohexanecarboxylate Degradation Pathway
| Enzyme | Organism | Substrate | K_m_ (µM) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Molecular Mass (kDa) | Quaternary Structure |
| Cyclohexanoyl-CoA Dehydrogenase | Geobacter metallireducens | Cyclohexanoyl-CoA | - | 29 | 140 ± 10 | Homotetramer |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Geobacter metallireducens | Cyclohex-1-ene-1-carboxyl-CoA | 31 ± 16 | 2.3 | 140 ± 10 | Homotetramer |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | 10 | 0.045 | 115 (native), 32 (subunit) | Homotetramer |
| NAD⁺ | 200 |
Data sourced from references[2][3][4].
Table 2: Properties of Hydrolases in Alicyclic Ring Cleavage
| Enzyme | Organism | Substrate | Specific Activity (µmol·min⁻¹·mg⁻¹) | Optimal pH | Optimal Temperature (°C) | Molecular Mass (kDa) | Quaternary Structure |
| This compound Hydrolase (BadI) | Rhodopseudomonas palustris | This compound | 9.7 | 8.5 | 40 | 134 (native), 34.7 (subunit) | Homotetramer |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Geobacter metallireducens | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | - | - | - | 43 (subunit) | - |
Data sourced from references[5][6][7].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments related to the enzymes of the this compound pathway.
Purification of this compound Hydrolase (BadI) from Rhodopseudomonas palustris
This protocol is adapted from established methods for the purification of the ring-cleaving hydrolase.[5]
1. Cell Lysis and Heat Treatment:
- Harvest R. palustris cells grown anaerobically on benzoate.
- Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Lyse the cells using a French press or sonication.
- Heat the crude cell extract to 60°C for 5 minutes.
- Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.
2. Chromatographic Steps (performed at 4°C):
- Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with the lysis buffer. Elute with a linear gradient of NaCl (e.g., 0-1 M).
- Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
- Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins by size.
- Hydroxyapatite (B223615) Chromatography: As a final polishing step, load the active fractions onto a hydroxyapatite column and elute with a phosphate (B84403) gradient.
Enzyme Assay for this compound Hydrolase
The activity of the hydrolase is measured spectrophotometrically by monitoring the decrease in absorbance of the Mg²⁺-substrate complex.[5]
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.5)
-
100 mM MgCl₂
-
1 mM this compound (substrate)
-
Enzyme solution
-
-
Procedure:
-
Combine the buffer, MgCl₂, and substrate in a cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 314 nm at 28°C.
-
Enzyme Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase
The activity of this dehydrogenase is determined by monitoring the NAD⁺-dependent formation of NADH.[3]
-
Reaction Mixture:
-
20 mM Tris-HCl buffer (pH 9.5)
-
200 µM NAD⁺
-
10 µM 2-Hydroxycyclohexanecarboxyl-CoA (substrate)
-
Enzyme solution
-
-
Procedure:
-
Combine the buffer, NAD⁺, and substrate in a cuvette.
-
Start the reaction by adding the enzyme.
-
Measure the increase in absorbance at 340 nm.
-
Visualizing the Pathway and Experimental Workflow
Graphical representations are invaluable for understanding complex biological systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound pathway and a typical experimental workflow for enzyme characterization.
Caption: The this compound pathway in Rhodopseudomonas palustris.
Caption: A generalized experimental workflow for enzyme purification and characterization.
Conclusion and Future Directions
The enzymes of the this compound pathway are remarkable catalysts that play a vital role in the global carbon cycle. A thorough understanding of their structure, function, and regulation is essential for applications in bioremediation and biocatalysis. Future research should focus on the structural biology of these enzymes to elucidate their catalytic mechanisms in greater detail, as well as on metabolic engineering efforts to enhance the degradation of recalcitrant environmental pollutants. This guide provides a foundational resource to support these ongoing and future scientific endeavors.
References
- 1. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, an enzyme characteristic of the anaerobic benzoate degradation pathway used by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Hydrolytic Ring Cleavage of 2-Oxocyclohexanecarbonyl-CoA to Pimeloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrolytic ring cleavage of cyclic acyl-CoA esters is a critical step in the anaerobic degradation of aromatic and alicyclic compounds by various microorganisms. This guide focuses on the enzymatic conversion of 2-oxocyclohexanecarbonyl-CoA to the linear dicarboxylic acid derivative, pimeloyl-CoA. This reaction is a key step in the anaerobic benzoate (B1203000) degradation pathway, particularly in the phototrophic bacterium Rhodopseudomonas palustris. The enzyme responsible for this transformation, 2-ketocyclohexanecarboxyl-CoA hydrolase (E.C. 3.1.2.-), also known as BadI, is a member of the crotonase superfamily. This document provides a comprehensive overview of the enzyme, its properties, the metabolic pathway in which it operates, and detailed experimental protocols for its study.
Introduction
The anaerobic metabolism of aromatic compounds is a vital biogeochemical process. In the absence of oxygen, microorganisms employ unique enzymatic strategies to destabilize and cleave the aromatic ring. Benzoate is a common intermediate in the anaerobic degradation of many aromatic pollutants. In organisms like Rhodopseudomonas palustris, benzoate is first activated to benzoyl-CoA and then undergoes a series of reduction and oxidation reactions to form 2-ketocyclohexanecarboxyl-CoA. The subsequent hydrolytic cleavage of this cyclic intermediate to pimeloyl-CoA is a crucial step that opens the ring, allowing for further degradation via β-oxidation-like reactions. Understanding the enzyme catalyzing this ring cleavage, 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), is essential for applications in bioremediation and biocatalysis.
The Anaerobic Benzoate Degradation Pathway
The hydrolytic ring cleavage of this compound is an integral part of the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris. The overall pathway involves the conversion of benzoate to central metabolites. The key steps leading to the formation and cleavage of the this compound intermediate are depicted below.
The Ring-Cleavage Enzyme: 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
The enzyme responsible for the hydrolytic ring cleavage is 2-ketocyclohexanecarboxyl-CoA hydrolase, the product of the badI gene in R. palustris.[1][2] It is a member of the crotonase superfamily, a group of enzymes known to stabilize enolate intermediates.[1]
Physicochemical and Kinetic Properties
The BadI enzyme has been purified and characterized, revealing its key properties.[1][3] It is a homotetramer with a native molecular mass of approximately 134 kDa and a subunit molecular mass of about 35 kDa.[1][2] The purified enzyme is not sensitive to oxygen.[3]
The specific activity of the purified BadI has been determined to be 9.7 µmol of pimeloyl-CoA formed per minute per milligram of protein.[1][3] However, detailed kinetic parameters such as Km and Vmax have not been reported in the literature. Attempts to determine the enzyme's affinity for its substrate were met with challenges due to impurities in the synthetically prepared 2-ketocyclohexanecarboxyl-CoA.[3]
Data Presentation
Table 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from R. palustris
| Purification Step | Total Protein (mg) | Total Activity (µmol/min) | Specific Activity (µmol/min/mg) | Yield (%) | Fold Purification |
| Crude Extract | 2,400 | 228 | 0.1 | 100 | 1 |
| Heat Treatment | 1,200 | 216 | 0.18 | 95 | 1.8 |
| Q-Sepharose | 120 | 156 | 1.3 | 68 | 13 |
| Phenyl-Sepharose | 36 | 120 | 3.3 | 53 | 33 |
| Gel Filtration | 12 | 96 | 8.0 | 42 | 80 |
| Hydroxyapatite (B223615) | 8 | 78 | 9.7 | 34 | 97 |
Data adapted from Gibson et al. (1998).[3]
Table 2: Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
| Property | Value | Reference |
| Enzyme Commission Number | E.C. 3.1.2.- | |
| Source Organism | Rhodopseudomonas palustris | [3] |
| Gene | badI | [1] |
| Native Molecular Mass | ~134 kDa | [1] |
| Subunit Molecular Mass | ~35 kDa | [1] |
| Quaternary Structure | Homotetramer | [1] |
| Specific Activity | 9.7 µmol/min/mg | [1][3] |
| Km for 2-ketocyclohexanecarboxyl-CoA | Not reported | [3] |
| Vmax | Not reported | [3] |
| Optimum pH | 8.5 | [3] |
| Optimum Temperature | 28°C | [3] |
Experimental Protocols
Synthesis of 2-Ketocyclohexanecarboxyl-CoA
The substrate, 2-ketocyclohexanecarboxyl-CoA, is not commercially available and must be synthesized enzymatically. A detailed protocol is not explicitly provided in the primary literature, but the synthesis is described as a multi-step process.
Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
The following protocol is based on the method described by Gibson et al. (1998).[3]
-
Cell Growth and Lysis:
-
Grow Rhodopseudomonas palustris anaerobically in a minimal medium with benzoate as the sole carbon source to induce the expression of the BadI enzyme.
-
Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to obtain the crude cell extract (supernatant).
-
-
Heat Treatment:
-
Heat the crude extract to 60°C for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to remove precipitated proteins.
-
-
Chromatography:
-
Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with buffer. Elute with a linear gradient of NaCl.
-
Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
-
Hydroxyapatite: Apply the active fractions from gel filtration to a hydroxyapatite column and elute with a phosphate (B84403) gradient.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
Enzyme Assay
Two methods can be used to assay the activity of 2-ketocyclohexanecarboxyl-CoA hydrolase.
Method 1: Spectrophotometric Assay (for relative activity) [3]
This assay is suitable for monitoring enzyme activity during purification.
-
Principle: The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.5)
-
100 mM MgCl₂
-
~1 mM 2-ketocyclohexanecarboxyl-CoA (substrate)
-
-
Procedure:
-
Add the buffer and MgCl₂ to a cuvette.
-
Add the substrate and mix.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 314 nm over time.
-
Method 2: HPLC-Based Assay (for specific activity) [3]
This method is more accurate for determining specific activity as it directly measures product formation.
-
Principle: The formation of pimeloyl-CoA is quantified by reverse-phase HPLC.
-
Reaction:
-
Set up the reaction as described in the spectrophotometric assay.
-
Incubate at 28°C for a defined period.
-
-
Procedure:
-
Stop the reaction by adding perchloric acid to a final concentration of 100 mM.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Separate CoA thioesters on a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).
-
Detect the CoA esters by their absorbance at 260 nm.
-
Quantify the amount of pimeloyl-CoA formed by comparing the peak area to a standard curve of known concentrations of pimeloyl-CoA.
-
Conclusion
The hydrolytic ring cleavage of this compound to pimeloyl-CoA, catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), is a fascinating and important reaction in anaerobic microbiology. While the enzyme has been purified and its general properties characterized, a detailed kinetic analysis is still lacking, presenting an opportunity for further research. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals interested in studying this enzyme and its role in the anaerobic degradation of aromatic compounds. Further investigation into the substrate specificity and reaction mechanism of BadI could pave the way for its use in novel biocatalytic applications.
References
- 1. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechstudies.org [biotechstudies.org]
- 3. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of the 2-Ketocyclohexanecarboxyl-CoA Hydrolase Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of the 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) reaction, a key step in the anaerobic degradation of benzoate (B1203000) by microorganisms such as Rhodopseudomonas palustris. BadI, a member of the mechanistically diverse crotonase superfamily, catalyzes a retro-Dieckmann type hydrolytic ring cleavage of 2-ketocyclohexanecarboxyl-CoA to the linear product, pimelyl-CoA. This document details the stereochemical course of the reaction, presents available quantitative data, outlines detailed experimental protocols for enzyme purification and analysis, and visualizes the reaction pathway and experimental workflows.
Introduction
2-Ketocyclohexanecarboxyl-CoA hydrolase (E.C. 3.7.1.-), commonly known as BadI, is a critical enzyme in the anaerobic metabolism of aromatic compounds, a pathway of significant environmental and biotechnological interest. The enzyme facilitates the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA, a challenging chemical transformation.[1][2] As a member of the crotonase superfamily, BadI utilizes a conserved structural fold to stabilize a key enolate anion intermediate.[3][4]
Understanding the precise stereochemical mechanism of this hydrolase is crucial for several reasons. For drug development professionals, enzymes in microbial metabolic pathways can serve as targets for novel antimicrobial agents. For researchers and scientists in biocatalysis and synthetic biology, detailed knowledge of the enzyme's stereoselectivity and mechanism can inform the engineering of novel biocatalysts for the production of valuable chemicals. This guide synthesizes the current knowledge on the stereochemistry of the BadI-catalyzed reaction.
Enzyme Properties and Reaction Stereochemistry
BadI from Rhodopseudomonas palustris is a homotetrameric protein with a subunit molecular mass of approximately 35 kDa.[2] The enzyme catalyzes the hydrolysis of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA.[1][2]
The key stereochemical findings for this reaction are:
-
Substrate Specificity: The enzyme specifically acts on the (2S)-ketocyclohexanecarboxyl-CoA enantiomer. The substrate is known to be configurationally labile at the α-carbon.[3]
-
Stereochemical Course: The reaction proceeds with inversion of configuration at the C2 position.
-
Protonation Step: When the enzymatic reaction is carried out in a deuterium (B1214612) oxide (D₂O) solvent, a single deuterium atom is incorporated into the product, pimelyl-CoA. NMR and mass spectrometry analyses have shown that this deuterium is specifically incorporated into the 2-proS position.[3]
This stereochemical outcome—inversion of configuration—provides critical constraints on the positioning of active site residues responsible for the protonation of the enolate intermediate.
Quantitative Data
The following tables summarize the available quantitative data for 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris. It is important to note that key Michaelis-Menten kinetic parameters have not been reported in the literature, which has been attributed to difficulties in obtaining a pure and stable substrate for kinetic analyses.[1]
Table 1: Physicochemical and Catalytic Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
| Parameter | Value | Reference |
| Enzyme Commission No. | E.C. 3.7.1.- | - |
| Source Organism | Rhodopseudomonas palustris | [1][2] |
| Quaternary Structure | Homotetramer | [2] |
| Subunit Molecular Weight | ~35 kDa (by SDS-PAGE) | [2] |
| Native Molecular Weight | ~134 kDa (by gel filtration) | [2] |
| Specific Activity | 9.7 µmol min⁻¹ mg⁻¹ | [2] |
Table 2: Michaelis-Menten Kinetic Parameters
| Parameter | Value | Reference |
| K_m_ (for 2-ketocyclohexanecarboxyl-CoA) | Not Reported | [1] |
| k_cat_ | Not Reported | - |
| k_cat_/K_m_ | Not Reported* | - |
*Attempts to determine the affinity of the hydrolase for its substrate were met with anomalous behavior, likely due to the impurity and instability of the chemically synthesized substrate.[1]
Table 3: Stereoselectivity of the Reaction
| Parameter | Outcome | Reference |
| Stereochemical Course | Inversion of configuration | [3] |
| Enantiomeric Excess (e.e.) | Not Reported | - |
Signaling Pathways and Workflows
Stereochemical Pathway of the Hydrolase Reaction
The following diagram illustrates the stereochemical course of the 2-ketocyclohexanecarboxyl-CoA hydrolase reaction. It shows the (2S)-substrate undergoing a retro-Dieckmann cleavage, followed by a stereospecific protonation (or deuteration) of the resulting enolate intermediate from the si-face to yield the product with an inversion of configuration.
Caption: Stereochemical pathway of the BadI-catalyzed reaction.
Experimental Workflow for Stereochemical Analysis
This diagram outlines a typical experimental workflow to characterize the stereochemistry of the 2-ketocyclohexanecarboxyl-CoA hydrolase reaction.
Caption: Workflow for BadI purification and stereochemical analysis.
Experimental Protocols
Purification of Native 2-Ketocyclohexanecarboxyl-CoA Hydrolase
This protocol is adapted from the method described for the purification of BadI from Rhodopseudomonas palustris.[1]
-
Cell Growth and Harvest: Grow R. palustris anaerobically in the light in a defined mineral medium with benzoate as the carbon source. Harvest cells by centrifugation.
-
Crude Extract Preparation: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication. Centrifuge at high speed (e.g., 100,000 x g) to obtain the crude cell extract (supernatant).
-
Heat Treatment: Heat the crude extract to 60°C for 5-10 minutes. Immediately cool on ice and then centrifuge to remove denatured proteins.
-
Q-Sepharose Chromatography: Apply the supernatant to a Q-Sepharose anion-exchange column equilibrated with buffer. Elute the protein with a linear gradient of NaCl. Assay fractions for hydrolase activity.
-
Phenyl-Sepharose Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: Concentrate the active fractions from the previous step and apply to a gel filtration column (e.g., Superdex 200) to separate proteins by size.
-
Hydroxyapatite (B223615) Chromatography: Apply the active fractions from gel filtration to a hydroxyapatite column. Elute with a gradient of potassium phosphate (B84403) buffer.
-
Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. Store the purified enzyme at -70°C.
Enzyme Activity Assay
Due to substrate instability, two methods are commonly employed.[1]
A. Spectrophotometric Assay (for relative activity)
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.5)
-
100 mM MgCl₂
-
1 mM (impure) 2-ketocyclohexanecarboxyl-CoA thioester
-
-
Initiation: Start the reaction by adding a small amount of purified BadI enzyme.
-
Measurement: Monitor the decrease in absorbance at 314 nm at 28°C. This wavelength corresponds to the Mg²⁺-enolate complex of the substrate.
B. HPLC-based Assay (for specific activity)
-
Reaction Setup: Set up the enzymatic reaction as described above but in a larger volume (e.g., 100-500 µL).
-
Time Points: At various time intervals, withdraw aliquots of the reaction and quench the reaction (e.g., by adding acid like perchloric acid).
-
Sample Preparation: Centrifuge the quenched samples to remove precipitated protein. Neutralize the supernatant.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of pimelyl-CoA product formed.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate buffer).
-
Detection: Monitor the absorbance at 259 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
-
Calculation: Calculate the specific activity based on the rate of product formation, the amount of enzyme used, and the protein concentration.
Determination of Stereochemical Course
This protocol is a representative method based on the experiments described in the literature.[3]
-
Enzymatic Reaction in D₂O:
-
Lyophilize the purified BadI enzyme and resuspend it in a buffer prepared with 100% D₂O (e.g., 50 mM Tris-HCl in D₂O, pD 8.5).
-
Dissolve the substrate, 2-ketocyclohexanecarboxyl-CoA, in D₂O.
-
Initiate the reaction by mixing the enzyme and substrate in the D₂O buffer. Incubate until a significant amount of product is formed.
-
Quench the reaction as described in the HPLC assay protocol.
-
-
Product Purification: Purify the resulting pimelyl-CoA from the reaction mixture, for example, using solid-phase extraction or preparative HPLC.
-
Mass Spectrometry Analysis:
-
Analyze the purified pimelyl-CoA by high-resolution mass spectrometry (e.g., ESI-MS).
-
Compare the mass of the product from the D₂O reaction with the mass of an unlabeled pimelyl-CoA standard. An increase of 1 Da will confirm the incorporation of a single deuterium atom.
-
-
NMR Spectroscopy Analysis:
-
Acquire ¹H NMR and/or ²H NMR spectra of the deuterated pimelyl-CoA product.
-
Sample Preparation: Dissolve the purified, deuterated pimelyl-CoA in a suitable solvent (e.g., D₂O for ¹H NMR or H₂O for ²H NMR).
-
¹H NMR Analysis: In the ¹H NMR spectrum, the signal corresponding to the proton at the C2 position of pimelyl-CoA will show a reduced integration and altered splitting pattern (e.g., a triplet might become a doublet of doublets) due to the presence of deuterium. Analysis of the coupling constants can help determine the stereochemistry.
-
²H NMR Analysis: In the ²H NMR spectrum, a single resonance will be observed at the chemical shift corresponding to the C2 position, confirming the site of deuteration.
-
Advanced NMR techniques (e.g., chiral derivatizing agents or chiral solvating agents) could theoretically be used to distinguish between the pro-S and pro-R positions, but the original study likely relied on detailed analysis of coupling constants and comparison with known standards.
-
Conclusion
The 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) reaction is a fascinating example of stereospecific catalysis within the crotonase superfamily. The enzyme proceeds via an inversion mechanism, specifically converting (2S)-ketocyclohexanecarboxyl-CoA to pimelyl-CoA with protonation of the enolate intermediate at the 2-proS position. While detailed kinetic parameters remain to be elucidated due to challenges in substrate synthesis, the available data on specific activity and the stereochemical course provide a solid foundation for future research. The protocols and workflows outlined in this guide offer a practical framework for researchers aiming to study this enzyme or similar members of the crotonase superfamily. Further investigation, particularly the determination of the enzyme's crystal structure and the identification of active site residues, will be invaluable for a complete mechanistic understanding and for harnessing its potential in biocatalytic applications.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of function in the crotonase superfamily: the stereochemical course of the reaction catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2-Oxocyclohexanecarbonyl-CoA from Cyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of 2-Oxocyclohexanecarbonyl-CoA from cyclohexanecarboxylate (B1212342), a key metabolic pathway in the anaerobic degradation of alicyclic compounds. This pathway is of significant interest for bioremediation, biocatalysis, and as a potential target for antimicrobial drug development. This document details the core enzymatic reactions, presents quantitative data for the involved enzymes, outlines detailed experimental protocols, and provides visualizations of the pathway and experimental workflows.
Introduction
The anaerobic metabolism of cyclohexanecarboxylate is a crucial biogeochemical process. In the absence of oxygen, microorganisms have evolved sophisticated enzymatic machinery to convert this recalcitrant molecule into central metabolic intermediates. One such pathway proceeds via the formation of this compound. This guide focuses on the multi-step enzymatic conversion of cyclohexanecarboxylate to this key intermediate, drawing primarily from studies on the facultative anaerobe Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens.
The Biosynthetic Pathway
The conversion of cyclohexanecarboxylate to this compound is a four-step enzymatic cascade. The initial activation of the substrate is followed by a series of oxidation and hydration reactions.
Step 1: Activation of Cyclohexanecarboxylate
The first committed step is the activation of cyclohexanecarboxylate to its coenzyme A (CoA) thioester, cyclohexanecarbonyl-CoA. This can be achieved by two distinct enzymatic strategies:
-
Cyclohexanecarboxylate-CoA Ligase: This enzyme utilizes ATP to adenylate the carboxyl group of cyclohexanecarboxylate, which is then transferred to Coenzyme A. This is an AMP-forming reaction. In Rhodopseudomonas palustris, this enzyme is designated as AliA[1].
-
Succinyl-CoA:Cyclohexanecarboxylate CoA Transferase: This enzyme catalyzes the transfer of CoA from a donor molecule, such as succinyl-CoA or butyryl-CoA, to cyclohexanecarboxylate. This mechanism is observed in Geobacter metallireducens[2].
Step 2: Dehydrogenation of Cyclohexanecarbonyl-CoA
The resulting cyclohexanecarbonyl-CoA is then dehydrogenated to introduce a double bond into the cyclohexane (B81311) ring, forming cyclohex-1-ene-1-carboxyl-CoA. This reaction is catalyzed by Cyclohexanecarbonyl-CoA Dehydrogenase , an FAD-dependent enzyme[2][3].
Step 3: Hydration of Cyclohex-1-ene-1-carboxyl-CoA
The double bond of cyclohex-1-ene-1-carboxyl-CoA is hydrated to introduce a hydroxyl group at the C2 position, yielding 2-hydroxycyclohexanecarbonyl-CoA. This reaction is catalyzed by an Enoyl-CoA Hydratase [4][5]. In Rhodopseudomonas palustris, this enzyme activity is present and crucial for the downstream metabolism[4][5].
Step 4: Oxidation of 2-Hydroxycyclohexanecarbonyl-CoA
The final step in the formation of the target molecule is the NAD+-dependent oxidation of the hydroxyl group of 2-hydroxycyclohexanecarbonyl-CoA to a keto group. This reaction is catalyzed by 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase , a member of the short-chain dehydrogenase/reductase family of enzymes[1]. The product of this reaction is this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway.
Table 1: Cyclohexanecarboxylate Activation Enzymes
| Enzyme | Organism | Substrate(s) | Km (μM) | Specific Activity (μmol min-1 mg-1) |
| Succinyl-CoA:Cyclohexanecarboxylate CoA Transferase | Geobacter metallireducens | Cyclohexanecarboxylate | Not Determined | 2.0 (with succinyl-CoA) |
| Butyryl-CoA | Not Determined | 2.7 (with butyryl-CoA) | ||
| 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase | Rhodopseudomonas palustris | 2-hydroxycyclohexanecarbonyl-CoA | 10 ± 5 | Not Reported as Vmax |
| NAD+ | 200 | Not Reported as Vmax | ||
| 2-hydroxybutyryl-CoA | 70 | Not Reported as Vmax |
Table 2: Dehydrogenases in the Pathway
| Enzyme | Organism | Substrate | Km (μM) | Specific Activity (μmol min-1 mg-1) |
| Cyclohexanecarbonyl-CoA Dehydrogenase | Geobacter metallireducens | Cyclohexanecarbonyl-CoA | <5 | 29 |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | Not Reported | 9.5 |
| Cyclohexa-1,5-diene-1-carboxyl-CoA | Not Reported | 2.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this biosynthetic pathway.
Heterologous Expression and Purification of Enzymes
This protocol is a generalized procedure based on methods described for the enzymes from Geobacter metallireducens and Rhodopseudomonas palustris[1][2].
-
Gene Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism. The PCR product is then cloned into an expression vector, such as pET, containing a C-terminal or N-terminal polyhistidine (His6) tag.
-
Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). The cells are lysed by sonication on ice or by using a French press. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.
Enzyme Assays
This assay is suitable for cyclohexanecarbonyl-CoA dehydrogenase and 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase[1][3].
-
Reaction Mixture: The assay is performed in a quartz cuvette. For cyclohexanecarbonyl-CoA dehydrogenase, the reaction mixture contains 200 mM MOPS-KOH (pH 7.0), 15 mM MgCl2, and 0.2 mM ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor[3]. For 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase, the reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and NAD+ as a cofactor[1].
-
Enzyme and Substrate Addition: A known amount of the purified enzyme (1-10 µg) is added to the reaction mixture and pre-incubated at a controlled temperature (e.g., 30°C).
-
Initiation and Monitoring: The reaction is initiated by the addition of the specific CoA-thioester substrate (e.g., cyclohexanecarbonyl-CoA or 2-hydroxycyclohexanecarbonyl-CoA) to a final concentration of approximately 200 µM.
-
Data Acquisition: The change in absorbance is monitored over time. For the ferricenium-based assay, the reduction of ferricenium hexafluorophosphate is monitored at 300 nm[3]. For the NAD+-dependent dehydrogenase, the formation of NADH is monitored at 340 nm[1][6].
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient. For kinetic parameter determination, the substrate concentration is varied.
This method is used when a continuous spectrophotometric assay is not feasible or to confirm product identity[2].
-
Reaction Setup: The enzymatic reaction is set up in a microcentrifuge tube with the appropriate buffer, substrates (cyclohexanecarboxylate and CoA donor for transferase, or the respective acyl-CoA for dehydrogenases), and purified enzyme.
-
Reaction Incubation and Termination: The reaction is incubated at a controlled temperature for a defined period. The reaction is then stopped by the addition of a quenching agent, such as an acid (e.g., formic acid) or an organic solvent (e.g., acetonitrile).
-
Sample Preparation: The quenched reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is transferred to a UPLC vial for analysis.
-
UPLC Analysis: The substrates and products are separated and quantified using a reverse-phase UPLC (or HPLC) system equipped with a suitable column (e.g., C18). The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The CoA-thioesters are detected by their absorbance at 260 nm.
-
Quantification: The amount of product formed is quantified by comparing the peak area to a standard curve of the authentic compound.
Genetic Regulation
The genes encoding the enzymes of the cyclohexanecarboxylate degradation pathway are typically organized in operons. In Rhodopseudomonas palustris, the badH gene (encoding 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase) is the first gene in the cyclohexanecarboxylate degradation operon[1]. In Geobacter metallireducens, the genes for the CoA transferase and the two acyl-CoA dehydrogenases are also clustered[2]. The expression of these genes is highly induced in the presence of cyclohexanecarboxylate[2][7]. In some bacteria, the expression of these genes is controlled by a transcriptional repressor, such as BadR, which is derepressed by the binding of an early pathway intermediate like cyclohexanecarbonyl-CoA[8][9].
Visualizations
Biosynthetic Pathway Diagram
Caption: The enzymatic pathway for the biosynthesis of this compound.
Experimental Workflow Diagram
Caption: A typical workflow for the purification and characterization of a pathway enzyme.
Genetic Regulation Diagram
Caption: A model for the transcriptional regulation of the cyclohexanecarboxylate degradation operon.
References
- 1. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Metabolism of Cyclohex-1-Ene-1-Carboxylate, a Proposed Intermediate of Benzoate Degradation, by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of the Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the regulatory mechanisms governing the anaerobic degradation of cyclohexane (B81311) carboxylic acid (CHC), a key metabolic process in various microorganisms. Understanding this pathway is crucial for applications in bioremediation, biofuel production, and the development of novel antimicrobial agents targeting bacterial metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate regulatory networks.
Core Degradation Pathways
Anaerobic degradation of CHC primarily proceeds via two distinct pathways, depending on the microorganism.
-
The Rhodopseudomonas palustris Pathway: In this facultative anaerobe, CHC is activated to cyclohexanoyl-CoA (CHC-CoA) and then oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA).[1][2] This intermediate merges with the benzoyl-CoA degradation pathway.[1][2]
-
The Geobacter metallireducens Pathway: This pathway is considered more widespread among obligate anaerobes.[3][4] It involves the activation of CHC to CHC-CoA, followed by two successive dehydrogenation steps to form cyclohex-1,5-diene-1-carboxyl-CoA (CHdiene-CoA), which then enters the central benzoyl-CoA degradation pathway.[4][5]
This guide will focus on the regulation of the more prevalent Geobacter metallireducens pathway.
Key Enzymes and Quantitative Data
The enzymatic core of the anaerobic CHC degradation pathway in G. metallireducens consists of three key enzymes encoded by a conserved gene cluster.[6] While a complete set of kinetic parameters for all enzymes from a single organism is not available in the literature, this section presents the available data for the G. metallireducens enzymes and their well-characterized homologs.
| Enzyme | Gene (G. metallireducens) | EC Number | Substrate(s) | Product(s) | Vmax (µmol·min⁻¹·mg⁻¹) | Km (µM) | Effector/Inhibitor | Reference(s) |
| Succinyl-CoA:CHC CoA Transferase | Gmet_3304 | 2.3.1.315 | CHC, Succinyl-CoA | CHC-CoA, Succinate | Not Reported | Not Reported | [6][7] | |
| Cyclohexanoyl-CoA Dehydrogenase | Gmet_3305 | 1.3.8.- | Cyclohexanoyl-CoA (CHCoA) | Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) | 29 | 22 ± 5 (S. aciditrophicus) | CHeneCoA (Ki = 49 ± 10 µM, competitive) | [8] |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Gmet_3306 | 1.3.8.10 | Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) | Cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA) | Not Reported | <5 (S. aciditrophicus) | [9][10] |
Transcriptional Regulation
The expression of the CHC degradation pathway is tightly regulated at the transcriptional level, ensuring that the necessary enzymes are synthesized only in the presence of the substrate.
Gene Expression Data
Quantitative reverse transcription PCR (qRT-PCR) studies in Geobacter metallireducens have demonstrated that the genes encoding the CHC degradation pathway are highly induced during growth on CHC as the sole carbon source, compared to growth on benzoate (B1203000).[3][11]
| Gene (G. metallireducens) | Function | Fold Induction (CHC vs. Benzoate) | P-value | Reference(s) |
| Gmet_3305 | Cyclohexanoyl-CoA Dehydrogenase | Statistically Significant | ≤ 0.001 | [3][11] |
| Gmet_3306 | Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Statistically Significant | ≤ 0.001 | [3][11] |
| bamA, bamB-1, bamM, bamQ | Benzoyl-CoA Degradation Pathway | Not Statistically Significant | > 0.05 | [3][11] |
Regulatory Proteins
The primary mechanism of transcriptional regulation of the CHC pathway likely involves a Factor for Inversion Stimulation (FIS) family transcriptional regulator . A gene encoding a FIS family protein is located within the CHC degradation gene cluster in G. metallireducens, suggesting a direct role in controlling the expression of the adjacent catabolic genes.[3] In other bacterial systems, such as Aromatoleum sp. CIB, the analogous bad-ali gene cluster for CHC degradation is regulated by a MarR-type transcriptional repressor, BadR .[7][12] This repressor binds to an operator site in the promoter region and is released upon binding of the pathway intermediate, CHC-CoA, which acts as an inducer.[12]
Due to the linkage of CHC metabolism with aromatic compound degradation, other regulatory systems may also exert an influence. In many anaerobic bacteria, the degradation of aromatic compounds is controlled by σ54-dependent transcriptional activators often working in concert with two-component systems .[2][5][13] These systems typically respond to specific intermediates of the degradation pathways.
Catabolite Repression
While not extensively studied for the anaerobic CHC pathway, it is plausible that its expression is subject to carbon catabolite repression (CCR) .[14] This is a global regulatory mechanism that ensures bacteria utilize preferred carbon sources (like glucose) before metabolizing less favorable ones.[14] In many bacteria, CCR is mediated by the availability of preferred carbon sources, which can lead to the repression of operons for alternative substrate utilization.[3]
Visualizing the Regulatory Network and Workflow
Proposed Regulatory Model for CHC Degradation
Caption: Proposed regulatory model for the chc gene cluster.
Experimental Workflow for Studying CHC Pathway Regulation
Caption: Workflow for analyzing CHC pathway gene expression and enzyme activity.
Detailed Experimental Protocols
Anaerobic Cultivation of Geobacter metallireducens
-
Media Preparation: Prepare a defined mineral medium under an N₂/CO₂ (80:20) atmosphere. The medium should contain essential minerals, vitamins, and a reducing agent such as cysteine or sodium sulfide (B99878) to maintain a low redox potential.
-
Carbon Source: Add cyclohexane carboxylic acid (CHC) as the primary carbon and electron donor from a sterile, anoxic stock solution to a final concentration of 1-2 mM. For control experiments, use an alternative carbon source like benzoate or acetate.
-
Inoculation and Growth: Inoculate the medium with a fresh culture of G. metallireducens inside an anaerobic chamber. Incubate the cultures at the optimal growth temperature (e.g., 30°C) in the dark.
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) over time using a spectrophotometer adapted for anaerobic culture tubes.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Harvest bacterial cells from mid-logarithmic growth phase by centrifugation at 4°C. Immediately lyse the cells and extract total RNA using a commercially available kit, ensuring all steps are performed under RNase-free conditions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., Gmet_3305, Gmet_3306) and a reference gene (e.g., a housekeeping gene with stable expression).
-
Data Analysis: Perform the qPCR in a real-time PCR cycler. Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression between cells grown on CHC and the control carbon source.
Enzyme Assays for Acyl-CoA Dehydrogenases
-
Preparation of Cell-Free Extracts: Harvest cells and resuspend them in an anaerobic buffer. Lyse the cells by sonication or French press inside an anaerobic chamber. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
Assay Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by following the reduction of an artificial electron acceptor. A common method is the anaerobic electron-transferring flavoprotein (ETF) fluorescence reduction assay.[15][16]
-
Reaction Mixture: In an anaerobic cuvette, combine the cell-free extract (or purified enzyme), the acyl-CoA substrate (e.g., CHC-CoA or CHene-CoA), and a suitable electron acceptor like ferricenium hexafluorophosphate (B91526) or ETF.
-
Measurement: Monitor the change in absorbance or fluorescence at a specific wavelength over time. The initial rate of the reaction is used to calculate the enzyme activity.
-
Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identification of Regulator Binding Sites
-
Cross-linking: Treat mid-log phase cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcriptional regulator of interest (e.g., the FIS family regulator). Use magnetic beads coated with protein A/G to precipitate the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Sequencing and Data Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align the sequencing reads to the bacterial genome to identify regions enriched for binding of the transcriptional regulator. Motif analysis of these enriched regions can reveal the specific DNA binding site (operator).[4][11][17]
Conclusion
The regulation of the anaerobic cyclohexane carboxylic acid degradation pathway is a complex process involving specific transcriptional regulators that respond to pathway intermediates. The tight control of gene expression ensures efficient metabolism of this alicyclic compound. The methodologies outlined in this guide provide a framework for further investigation into the intricate regulatory networks of this and other anaerobic metabolic pathways, which is essential for advancing their biotechnological applications and for the development of novel therapeutic strategies.
References
- 1. FIS is a regulator of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Transcription Factor DNA Binding Sites and Gene Regulatory Networks in Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Domain Architectures of σ54-Dependent Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genome sequence of Geobacter metallireducens: features of metabolism, physiology and regulation common and dissimilar to Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC 2.3.1.315 [iubmb.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. One-megadalton metalloenzyme complex in Geobacter metallireducens involved in benzene ring reduction beyond the biological redox window - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Transcriptional Regulators: A Road Map for Functional, Structural, and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of σ54-Dependent Transcription Initiation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon catabolite repression in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of the binding sites of regulatory proteins in bacterial genomes - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of 2-Oxocyclohexanecarbonyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of alicyclic compounds is a critical component of the global carbon cycle and presents significant interest for bioremediation and industrial biotechnology. Among the key intermediates in these pathways is 2-oxocyclohexanecarbonyl-CoA, a molecule central to the anaerobic degradation of aromatic compounds. Understanding the genetic underpinnings of its metabolism is crucial for harnessing and engineering these biological systems for various applications. This technical guide provides an in-depth overview of the core genetic basis of this compound metabolism, focusing primarily on the well-characterized anaerobic pathway in Rhodopseudomonas palustris and drawing comparisons with other relevant microorganisms.
Core Metabolic Pathway: Anaerobic Degradation in Rhodopseudomonas palustris
The primary characterized pathway for this compound metabolism is a segment of the anaerobic benzoate (B1203000) degradation pathway in the metabolically versatile bacterium Rhodopseudomonas palustris. In this pathway, this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) is a key intermediate that undergoes hydrolytic ring cleavage.
The badHI aliAB badK Operon
The genes responsible for this metabolic segment are organized in a regulon, with the core enzymes encoded by the badHI aliAB badK operon. This operon is induced by benzoate and is crucial for the degradation of both benzoate and cyclohexanecarboxylate.[1]
-
badI (2-ketocyclohexanecarboxyl-CoA hydrolase): This is the pivotal gene in the metabolism of this compound. It encodes the enzyme 2-ketocyclohexanecarboxyl-CoA hydrolase, which catalyzes the hydrolytic cleavage of the alicyclic ring of this compound to produce pimelyl-CoA.[1] This reaction is a critical step in converting the cyclic precursor into a linear intermediate that can be further metabolized via β-oxidation. The BadI protein is a member of the crotonase superfamily.[2]
-
badH (2-hydroxycyclohexanecarboxyl-CoA dehydrogenase): This gene encodes the enzyme responsible for the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound, the substrate for BadI.
-
badK (enoyl-CoA hydratase): The badK gene product, an enoyl-CoA hydratase, is involved in the hydration of cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.
-
aliA and aliB: These genes are involved in the initial activation and dehydrogenation of cyclohexanecarboxylate, funneling it into the benzoate degradation pathway.[1]
Regulation of the badHI aliAB badK Operon
The expression of the badHI aliAB badK operon is tightly regulated. The MarR-family transcriptional regulator BadR acts as a repressor of this operon. The intermediate this compound acts as an inducer by binding to BadR and causing its dissociation from the DNA, thereby allowing transcription of the operon.[1] Another regulator, BadM , is involved in repressing the upstream badDEFGAB operon, which is responsible for the initial conversion of benzoate to cyclohex-1-ene-1-carboxyl-CoA.[1]
Quantitative Data
Enzyme Properties
| Enzyme | Gene | Organism | Molecular Mass (kDa) | Specific Activity |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | badI | Rhodopseudomonas palustris | Native: 134 (homotetramer), Subunit: 35 | 9.7 µmol min-1 mg-1 |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | badH | Rhodopseudomonas palustris | - | 350 nmol min-1 mg-1 (purified His-tagged protein) |
Enzyme Kinetics
| Enzyme | Gene | Organism | Substrate | Km (µM) |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | badH | Rhodopseudomonas palustris | 2-hydroxycyclohexanecarboxyl-CoA | 10 (± 5) |
| NAD+ | 200 |
Gene Expression Data
| Gene/Operon | Organism | Condition | Fold Induction | Regulator(s) |
| badE (badDEFG operon) | Rhodopseudomonas palustris | Anaerobic + Benzoate vs. Aerobic + Succinate | ~100 | AadR (anaerobiosis), BadR (benzoate) |
| badD (badDEFG operon) | Rhodopseudomonas palustris | Benzoate vs. 4-hydroxybenzoate (B8730719) | 3 | BadM |
| badH, aliA, aliB (badHI aliAB badK operon) | Rhodopseudomonas palustris | Benzoate + Succinate vs. Succinate alone | High | BadR (de-repression) |
Signaling and Metabolic Pathways
The metabolism of this compound is embedded within the larger anaerobic benzoate degradation pathway. The following diagram illustrates the key steps and the genetic control within Rhodopseudomonas palustris.
Experimental Protocols
Purification of His-tagged BadI (2-Ketocyclohexanecarboxyl-CoA Hydrolase)
This protocol is for the purification of recombinant His-tagged BadI protein expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged BadI
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
Lysozyme (B549824), DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged BadI protein with Elution Buffer. Collect fractions and monitor protein concentration using a Bradford assay.
-
Analysis: Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight.
-
Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.
Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity
This assay measures the decrease in absorbance at 314 nm due to the cleavage of the Mg2+-enolate complex of this compound.
Materials:
-
Purified BadI enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
1 M MgCl2 solution
-
10 mM this compound substrate solution
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, 100 mM MgCl2, and water to a final volume of 1 mL.
-
Substrate Addition: Add this compound to a final concentration of 1 mM. Mix gently and monitor the absorbance at 314 nm to establish a stable baseline.
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of purified BadI enzyme to the cuvette.
-
Measurement: Immediately start monitoring the decrease in absorbance at 314 nm over time. Record the absorbance at regular intervals for several minutes.
-
Calculation: Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the Mg2+-substrate complex. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Quantitative Real-Time PCR (qRT-PCR) for badI Gene Expression
This protocol outlines the steps for quantifying the relative expression of the badI gene.
Materials:
-
R. palustris cells grown under inducing (e.g., anaerobic with benzoate) and non-inducing (e.g., aerobic with succinate) conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers specific for badI and a reference gene (e.g., gyrB)
Procedure:
-
RNA Extraction: Extract total RNA from bacterial pellets using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for badI or the reference gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for badI and the reference gene in both control and experimental samples. Calculate the relative gene expression using the ΔΔCt method.
badI gene expression.Broader Context and Future Directions
While the anaerobic pathway in Rhodopseudomonas palustris is the most well-characterized, the metabolism of alicyclic compounds, likely involving this compound or similar intermediates, is also present in other bacteria.
-
Pseudomonas species: Pseudomonas putida is known for its metabolic versatility and ability to degrade a wide range of aromatic compounds. While specific details on a this compound metabolic pathway are less clear, the presence of gene clusters for aromatic and alicyclic acid degradation, such as the pca gene cluster for 4-hydroxybenzoate degradation, suggests the potential for analogous pathways.[3] Further research is needed to elucidate the specific enzymes and genes involved in alicyclic ring cleavage in aerobic pseudomonads.
-
Rhodococcus species: Members of the genus Rhodococcus are also known for their robust catabolic capabilities, particularly in the degradation of hydrophobic compounds like hydrocarbons and steroids.[4] Genomic analyses have revealed the presence of numerous gene clusters associated with the degradation of aromatic compounds, including benzoate.[4][5] It is plausible that these organisms possess pathways for the metabolism of alicyclic intermediates like this compound, although the specific genetic basis remains an active area of investigation.
The study of these pathways in diverse microorganisms will not only expand our fundamental understanding of microbial metabolism but also provide a broader toolkit for engineering novel biocatalysts for the production of valuable chemicals and the degradation of environmental pollutants. Future research should focus on the detailed biochemical characterization of the key enzymes, including their kinetic properties, and the elucidation of the regulatory networks that control these metabolic pathways in a wider range of bacteria.
References
- 1. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the pcaRKF gene cluster from Pseudomonas putida: involvement in chemotaxis, biodegradation, and transport of 4-hydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Pan)genomic analysis of two Rhodococcus isolates and their role in phenolic compound degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Aromatic Compound Catabolism: An In-depth Technical Guide to the bad and bzd Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bad and bzd gene clusters, which are central to the anaerobic degradation of aromatic compounds. Aromatic compounds are widespread in nature and as environmental pollutants, making the study of their microbial degradation crucial for bioremediation and biotechnology. This document details the biochemical pathways, enzymatic mechanisms, and regulatory networks governed by these gene clusters, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Introduction to Anaerobic Aromatic Degradation
The anaerobic breakdown of aromatic compounds is a critical biogeochemical process primarily carried out by microorganisms. Unlike aerobic degradation, which utilizes oxygenases to cleave the stable aromatic ring, anaerobic pathways employ a reductive strategy. A central hub in this process is the conversion of various aromatic compounds to benzoyl-coenzyme A (benzoyl-CoA), which then enters a common degradation pathway. The bad (benzoic acid degradation) and bzd (benzoyl-CoA degradation) gene clusters encode the enzymatic machinery for this central pathway in different bacteria.
The Benzoyl-CoA Degradation Pathway: A Step-by-Step Enzymatic Journey
The anaerobic degradation of benzoate (B1203000) via the benzoyl-CoA pathway can be broadly divided into two main stages: ring reduction and ring cleavage followed by beta-oxidation.
Stage 1: Activation and Dearomatization (Ring Reduction)
The process is initiated by the activation of benzoate to its CoA thioester, a step that primes the aromatic ring for reduction.
-
Benzoate Activation: Benzoate is activated to benzoyl-CoA by benzoate-CoA ligase , an ATP-dependent enzyme.[1][2]
-
Ring Reduction: The aromatic ring of benzoyl-CoA is then reduced by the key enzyme benzoyl-CoA reductase . This enzyme overcomes the high resonance energy of the benzene (B151609) ring. In facultative anaerobes, this is an ATP-dependent process, whereas in some obligate anaerobes, it can be ATP-independent.[3]
Stage 2: Ring Cleavage and Beta-Oxidation
Following dearomatization, the resulting alicyclic ring is cleaved and further metabolized through a modified beta-oxidation pathway.
-
Hydration: A dienoyl-CoA hydratase adds water to the cyclic diene.[4][5]
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[4][5][6][7]
-
Ring Cleavage: The cyclic ring is hydrolytically cleaved by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , yielding an aliphatic acyl-CoA.[7][8][9][10]
-
Beta-Oxidation: The resulting aliphatic chain is then degraded via a series of reactions analogous to fatty acid beta-oxidation, involving a glutaryl-CoA dehydrogenase , ultimately yielding acetyl-CoA which can enter central metabolism.[3][11][12][13][14]
Signaling Pathway for Benzoyl-CoA Degradation
References
- 1. The bzd gene cluster, coding for anaerobic benzoate catabolism, in Azoarcus sp. strain CIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bzd Gene Cluster, Coding for Anaerobic Benzoate Catabolism, in Azoarcus sp. Strain CIB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Purification of glutaryl-CoA dehydrogenase from Pseudomonas sp., an enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glutaryl-CoA degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolutionary Origins of the Benzoyl-CoA Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA degradation pathway at its core. This pathway represents a remarkable evolutionary solution for the microbial catabolism of a wide range of aromatic molecules, which are often recalcitrant pollutants. Understanding the evolutionary origins and mechanistic diversity of this pathway is paramount for applications in bioremediation, industrial biotechnology, and as a potential target for novel drug development. This technical guide provides an in-depth exploration of the evolutionary history, key enzymatic players, regulatory networks, and experimental methodologies associated with the benzoyl-CoA degradation pathway.
Core Concepts: The Benzoyl-CoA Degradation Pathway
The anaerobic degradation of numerous aromatic compounds converges on the central intermediate, benzoyl-CoA.[1] The core pathway involves the initial activation of benzoate (B1203000) to its CoA thioester, followed by the reductive dearomatization of the benzene (B151609) ring, and subsequent hydrolytic ring cleavage and beta-oxidation to yield acetyl-CoA, which enters central metabolism.[2][3]
Two major variations of the upper pathway have been characterized, primarily distinguished by the fate of the initial dearomatization product, cyclohex-1,5-diene-1-carbonyl-CoA. These are exemplified by the pathways found in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[2]
Key Enzymes and Their Evolutionary Divergence
The benzoyl-CoA degradation pathway is orchestrated by a suite of specialized enzymes, with benzoyl-CoA reductase (BCR) playing the pivotal role in overcoming the high resonance energy of the aromatic ring.[2]
Table 1: Key Enzymes of the Benzoyl-CoA Degradation Pathway
| Enzyme | EC Number | Function | Key Evolutionary Features |
| Benzoate-CoA Ligase | 6.2.1.25 | Activates benzoate to benzoyl-CoA | Belongs to the adenylate-forming enzyme superfamily. Phylogenetic analysis suggests both vertical inheritance and horizontal gene transfer contribute to its distribution.[4][5][6] |
| Benzoyl-CoA Reductase (Class I) | 1.3.7.8 | ATP-dependent dearomatization of benzoyl-CoA | Found in facultative anaerobes. It is a complex iron-sulfur enzyme. Shows homology to 2-hydroxyglutaryl-CoA dehydratase, suggesting a shared evolutionary ancestor.[2][7] |
| Benzoyl-CoA Reductase (Class II) | 1.3.7.8 | ATP-independent dearomatization of benzoyl-CoA | Found in obligate anaerobes. Contains a tungsten-pterin cofactor. Its distribution appears to be governed by the bioenergetic constraints of the organism rather than strict phylogeny.[7] |
| Dienoyl-CoA Hydratase | 4.2.1.119 | Hydrates cyclohex-1,5-diene-1-carbonyl-CoA | Present in the Thauera-like pathway.[2] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 1.1.1.n/a | Oxidizes the hydroxyl group of the hydrated intermediate | NAD+-dependent enzyme in the Thauera-like pathway.[2] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 3.7.1.n/a | Catalyzes the hydrolytic ring cleavage | A key step leading to the formation of an aliphatic dicarboxylic acid.[2] |
| 3-Hydroxypimelyl-CoA Dehydrogenase | 1.1.1.259 | Oxidation in the lower beta-oxidation pathway | NAD+-dependent enzyme.[8] |
| Glutaryl-CoA Dehydrogenase | 1.3.8.6 | Dehydrogenation and decarboxylation of glutaryl-CoA | Exists in both decarboxylating and non-decarboxylating forms, reflecting different energy conservation strategies in facultative and obligate anaerobes. |
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes in the benzoyl-CoA degradation pathway provide insights into the efficiency and regulation of this metabolic route. While comprehensive kinetic data for all enzymes across a wide range of organisms is not yet available, studies on key enzymes have provided valuable information.
Table 2: Kinetic Parameters of Key Enzymes in the Benzoyl-CoA Degradation Pathway
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 25 ± 7 | 16.5 | |
| Benzoate-CoA Ligase | Thauera aromatica | 2-Aminobenzoate | 150 ± 50 | ~9.9 | |
| Glutaryl-CoA Dehydrogenase | Geobacter metallireducens | Glutaryl-CoA | 30 ± 2 | 3.2 ± 0.2 | |
| Glutaryl-CoA Dehydrogenase | Desulfococcus multivorans | Glutaryl-CoA | 52 ± 5 | 11 ± 1 |
Signaling Pathways and Gene Regulation
The expression of the benzoyl-CoA degradation pathway is tightly regulated in response to the presence of aromatic substrates and the availability of oxygen. In many bacteria, the genes encoding the enzymes of this pathway are organized in clusters, facilitating their co-regulation.[9]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Benzoyl-CoA Reductase
This protocol describes a continuous assay for measuring the activity of Class I benzoyl-CoA reductase by monitoring the oxidation of a reduced artificial electron donor.
Materials:
-
Anaerobic cuvettes with rubber stoppers
-
Gas-tight syringes
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Anaerobic glove box or chamber
-
100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgCl₂ (made anaerobic by sparging with N₂ or Ar)
-
100 mM ATP stock solution (in anaerobic water)
-
100 mM Methyl viologen stock solution (in anaerobic water)
-
Freshly prepared 100 mM sodium dithionite (B78146) solution (in anaerobic 10 mM Tris-HCl, pH 8.0)
-
10 mM Benzoyl-CoA stock solution (in anaerobic water)
-
Purified benzoyl-CoA reductase
Procedure:
-
Preparation of the Reaction Mixture (inside an anaerobic chamber):
-
To an anaerobic cuvette, add 800 µL of anaerobic assay buffer.
-
Add 20 µL of 100 mM ATP stock solution (final concentration: 2 mM).
-
Add 10 µL of 100 mM methyl viologen stock solution (final concentration: 1 mM).
-
Seal the cuvette with a rubber stopper.
-
-
Reduction of Methyl Viologen:
-
Using a gas-tight syringe, carefully inject a small volume (e.g., 5-10 µL) of freshly prepared 100 mM sodium dithionite solution into the sealed cuvette until a stable, deep blue color is achieved, indicating the reduction of methyl viologen. The absorbance at 600 nm should be between 1.0 and 1.5.
-
-
Enzyme Assay:
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Record the baseline absorbance at 600 nm for 1-2 minutes to ensure stability.
-
Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase (e.g., 10-50 µg) to the cuvette using a gas-tight syringe. Mix gently by inverting the cuvette.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of absorbance decrease is proportional to the enzyme activity.
-
Protocol 2: PCR Amplification of bcr Genes for Phylogenetic Analysis
This protocol provides a general framework for amplifying benzoyl-CoA reductase (bcr) genes from genomic DNA for subsequent phylogenetic analysis. Degenerate primers targeting conserved regions of the bcr genes are often employed to amplify these genes from a variety of organisms.[7]
Materials:
-
High-quality genomic DNA from the target organism(s)
-
Degenerate PCR primers for bcr genes (e.g., targeting the alpha and delta subunits)
-
PCR-grade water
-
Taq DNA polymerase and corresponding buffer
-
dNTP mix
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Primer Design: Design or select degenerate primers based on conserved regions of known bcr gene sequences from a range of bacteria. Align known sequences to identify conserved motifs suitable for primer design.
-
PCR Reaction Setup (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTP mix
-
2 µL Forward Primer (10 µM)
-
2 µL Reverse Primer (10 µM)
-
1 µL Template DNA (50-100 ng)
-
0.5 µL Taq DNA Polymerase
-
38.5 µL PCR-grade water
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 45 seconds (optimize with a gradient PCR)
-
Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to verify the size of the amplicons. Purify the desired PCR products for sequencing and subsequent phylogenetic analysis.
Evolutionary Origins and Horizontal Gene Transfer
The evolutionary history of the benzoyl-CoA degradation pathway is complex, involving a combination of vertical descent and horizontal gene transfer (HGT). The patchy distribution of this pathway across diverse bacterial phyla, and the frequent clustering of the pathway genes, provide strong evidence for HGT.[4][5][6]
Phylogenetic analyses of key enzymes, such as benzoate-CoA ligase and benzoyl-CoA reductase, often reveal incongruence with the 16S rRNA-based organismal phylogeny, suggesting that these genes have been transferred between distantly related bacteria.[7] The acquisition of a complete or partial benzoyl-CoA degradation pathway via HGT can confer a significant selective advantage to microorganisms by enabling them to utilize aromatic compounds as a carbon and energy source in anaerobic environments.
Conclusion
The benzoyl-CoA degradation pathway is a testament to the metabolic ingenuity and evolutionary adaptability of microorganisms. Its modular nature, the diversity of its enzymatic components, and its dissemination via horizontal gene transfer have enabled a wide range of bacteria to thrive in anaerobic environments rich in aromatic compounds. A deeper understanding of the evolutionary origins and molecular mechanisms of this pathway will continue to fuel innovations in bioremediation and biocatalysis, and may unveil novel targets for antimicrobial drug development. Further research, particularly in obtaining a broader set of kinetic data for all pathway enzymes and in elucidating specific instances of horizontal gene transfer, will be crucial in fully harnessing the potential of this remarkable metabolic system.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 5. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Diversity of Benzoyl Coenzyme A Reductase Genes Detected in Denitrifying Isolates and Estuarine Sediment Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Development of a PCR method for the detection and quantification of benzoyl-CoA reductase genes and its application to monitored natural attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 2-Oxocyclohexanecarbonyl-CoA in the Global Carbon Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global carbon cycle, a complex network of processes that shuttles carbon between the atmosphere, oceans, land, and living organisms, is critically influenced by microbial metabolism. Aromatic compounds, derived from lignin (B12514952) and industrial pollutants, represent a significant reservoir of carbon. Their degradation, particularly under anaerobic conditions, is a key process in carbon turnover. Central to the anaerobic breakdown of a wide array of aromatic molecules is the benzoyl-CoA pathway, a sophisticated metabolic route employed by diverse microorganisms. This technical guide delves into the core of this pathway, focusing on the pivotal intermediate, 2-Oxocyclohexanecarbonyl-CoA. Its formation and subsequent cleavage represent a crucial bottleneck in the anaerobic mineralization of aromatic rings, making the enzymes involved potential targets for bioremediation strategies and novel drug development. This document provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental methodologies, and the underlying biochemical logic of this compound metabolism.
Introduction: The Significance of Anaerobic Aromatic Degradation
Aromatic compounds are among the most abundant and stable organic molecules in the biosphere.[1] While aerobic microorganisms readily cleave the aromatic ring using oxygen-dependent enzymes, anaerobic microbes have evolved distinct and energy-efficient strategies to overcome the high resonance energy of the benzene (B151609) ring.[1] These anaerobic degradation pathways are integral to the carbon cycle in anoxic environments such as sediments, waterlogged soils, and the interiors of microbial mats. The convergence of various aromatic degradation pathways into a central benzoyl-CoA pathway highlights a remarkable example of metabolic funneling. This common pathway ultimately leads to the production of acetyl-CoA, which can then enter central metabolism.[2]
The Benzoyl-CoA Pathway: A Hub for Aromatic Catabolism
Under anaerobic conditions, a multitude of aromatic compounds are first converted to their corresponding coenzyme A (CoA) thioesters and then channeled into the benzoyl-CoA pathway. The core of this pathway involves the dearomatization of the benzoyl-CoA ring, followed by a series of hydration, dehydrogenation, and hydrolytic reactions to open the alicyclic ring.
A critical intermediate in this process is this compound. Its formation is catalyzed by the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The subsequent hydrolytic cleavage of this compound is the key ring-opening step, leading to the formation of aliphatic compounds that can be further metabolized.[3][4]
Key Enzymes in this compound Metabolism
Two primary enzymes govern the turnover of this compound:
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.3.1.-): This enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound, using NAD⁺ as an electron acceptor.[3][4]
-
This compound Hydrolase (EC 3.7.1.-): This enzyme is responsible for the hydrolytic cleavage of the alicyclic ring of this compound, a crucial step in the degradation of the aromatic scaffold.[3][4][5]
These enzymes have been extensively studied in denitrifying bacteria such as Thauera aromatica and iron-reducing bacteria like Geobacter metallireducens.[3][5][6]
Quantitative Data on Key Enzymes
The following tables summarize the key quantitative data for the enzymes involved in the metabolism of this compound from various microorganisms.
Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
| Property | Thauera aromatica |
| Native Molecular Mass | 62 kDa |
| Subunit Molecular Mass | 31 kDa |
| Prosthetic Group | None |
| Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 20 ± 5 µM |
| Apparent Kₘ (NAD⁺) | 100 ± 20 µM |
| pH Optimum (Oxidation) | 9.5 |
| Temperature Optimum | 35 °C |
Data sourced from studies on Thauera aromatica.[3]
Table 2: Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |
| Cell-free extract | 2500 | 125 | 0.05 | 100 | 1 |
| DEAE-Sepharose | 450 | 100 | 0.22 | 80 | 4.4 |
| Phenyl-Sepharose | 80 | 75 | 0.94 | 60 | 18.8 |
| Hydroxyapatite | 15 | 50 | 3.33 | 40 | 66.6 |
| Mono Q | 5 | 35 | 7.0 | 28 | 140 |
This table presents a representative purification scheme.[3]
Table 3: Properties of this compound Hydrolase
| Property | Thauera aromatica | Geobacter metallireducens |
| Native Molecular Mass | 160 kDa | 170 kDa |
| Subunit Molecular Mass | 40 kDa | 43 kDa |
| Apparent Kₘ (this compound) | 15 ± 5 µM | Not determined |
| pH Optimum | 7.0 | 7.5 |
| Temperature Optimum | 40 °C | Not determined |
Data sourced from studies on Thauera aromatica and Geobacter metallireducens.[3][5]
Experimental Protocols
Detailed methodologies are essential for the accurate study of these enzymes and their roles in anaerobic metabolism.
Anaerobic Cultivation of Thauera aromatica
-
Medium Preparation: A mineral salt medium is prepared and rendered anaerobic by sparging with an N₂/CO₂ gas mixture (90:10, v/v). The medium is then dispensed into serum bottles and autoclaved.
-
Addition of Substrates: Sterile, anaerobic stock solutions of the aromatic substrate (e.g., benzoate, 1 M) and the electron acceptor (e.g., nitrate, 2 M) are added to the medium to final concentrations of 2-5 mM and 10-20 mM, respectively.
-
Inoculation and Growth: An actively growing preculture of T. aromatica is used to inoculate the medium. Cultures are incubated at 30°C in the dark.
-
Growth Monitoring: Growth is monitored by measuring the optical density at 600 nm.
-
Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C. The cell pellet is washed with an anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithiothreitol) and stored at -80°C until use.
Preparation of Cell-Free Extract
-
Cell Resuspension: The frozen cell pellet is resuspended in an appropriate anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.8, containing 2 mM dithioerythritol).
-
Cell Lysis: Cells are disrupted by passage through a French pressure cell at approximately 137 MPa.
-
Centrifugation: The crude extract is centrifuged at 100,000 x g for 1 hour to remove cell debris and membrane fractions, yielding the cell-free extract.
Enzyme Assays
4.3.1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay
The activity of the dehydrogenase is determined spectrophotometrically by monitoring the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA or the NADH-dependent reduction of this compound.
-
Oxidation Reaction:
-
Reaction Mixture (1 ml): 100 mM Tris/HCl (pH 9.0), 2 mM NAD⁺, and 0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
Procedure: The reaction is initiated by the addition of the enzyme solution. The increase in absorbance at 340 nm due to the formation of NADH is monitored.
-
-
Reduction Reaction:
-
Reaction Mixture (1 ml): 100 mM potassium phosphate (B84403) buffer (pH 7.0), 0.2 mM NADH, and 0.1 mM this compound.
-
Procedure: The reaction is started by adding the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADH is followed.
-
-
Calculation: The specific activity is calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
4.3.2. This compound Hydrolase Assay
The activity of the hydrolase is determined by monitoring the decrease in absorbance of the enoyl-CoA thioester bond of the substrate.[7]
-
Reaction Mixture (1 ml): 100 mM potassium phosphate buffer (pH 7.5), and 0.1 mM this compound.[7]
-
Procedure: The reaction is started by the addition of the enzyme solution. The decrease in absorbance at 310 nm is followed spectrophotometrically.[7]
-
Calculation: The specific activity is calculated using the molar extinction coefficient of this compound (ε₃₁₀ = 6,700 M⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.[7]
HPLC Analysis of Acyl-CoA Thioesters
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the CoA thioesters involved in the benzoyl-CoA pathway.
-
Sample Preparation: Enzyme assays or cell extracts are quenched by the addition of an equal volume of ice-cold 2 M perchloric acid. Precipitated protein is removed by centrifugation. The supernatant is then neutralized with a solution of K₂CO₃.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of buffer A (e.g., 100 mM potassium phosphate, pH 6.8) and buffer B (e.g., 100% methanol) is typically used.
-
Detection: A UV detector set at 260 nm (for the adenine (B156593) moiety of CoA) and a second wavelength specific to the enoyl-CoA thioester of interest (e.g., ~310 nm for this compound) is employed.
-
-
Quantification: Metabolites are identified and quantified by comparing their retention times and peak areas with those of authentic standards.
Visualizing the Biochemical Network
Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental workflows.
Caption: The central benzoyl-CoA pathway for anaerobic aromatic degradation.
Caption: A generalized experimental workflow for studying enzymes of the benzoyl-CoA pathway.
Variations in the Benzoyl-CoA Pathway
While the core principles of the benzoyl-CoA pathway are conserved, variations exist among different anaerobic microorganisms. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway for benzoyl-CoA degradation differs slightly from that in Thauera aromatica. After the initial reduction of benzoyl-CoA, the subsequent steps leading to ring cleavage involve different intermediates.[8] These variations reflect the diverse evolutionary adaptations of microorganisms to different anoxic environments and electron acceptors.
Conclusion and Future Directions
This compound stands as a linchpin in the anaerobic degradation of aromatic compounds, a process fundamental to the global carbon cycle. The enzymes responsible for its synthesis and cleavage are not only fascinating from a biochemical perspective but also hold significant potential for practical applications. A thorough understanding of their structure, function, and regulation is paramount for developing enhanced bioremediation technologies for contaminated sites and for identifying novel targets for antimicrobial agents against anaerobic pathogens. Future research, leveraging tools such as proteomics, metabolomics, and structural biology, will undoubtedly provide deeper insights into the intricate workings of this vital metabolic pathway and its role in shaping our planet's biogeochemistry.
References
- 1. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic and microarray analysis of aromatics degradation in Geobacter metallireducens and comparison to a Geobacter isolate from a contaminated field site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of 2-Ketocyclohexanecarboxyl-CoA Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ketocyclohexanecarboxyl-CoA hydrolase (EC 3.7.1.-) is a key enzyme in the anaerobic degradation pathway of benzoate (B1203000) and other aromatic compounds in bacteria, such as Rhodopseudomonas palustris.[1][2] It catalyzes the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1][2] This reaction is a critical step in channeling aromatic carbon into central metabolism. Understanding the activity of this enzyme is essential for studies in microbial metabolism, bioremediation, and as a potential target for antimicrobial drug development.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 2-ketocyclohexanecarboxyl-CoA hydrolase.
Principle of the Assay
The enzymatic activity of 2-ketocyclohexanecarboxyl-CoA hydrolase is determined by monitoring the decrease in absorbance at 314 nm. The substrate, 2-ketocyclohexanecarboxyl-CoA, forms a magnesium-enolate complex that exhibits a characteristic absorbance at this wavelength. The hydrolase-catalyzed cleavage of the ring structure to pimelyl-CoA results in the loss of this complex and a corresponding decrease in absorbance.[1] The rate of decrease in A314 is directly proportional to the enzyme activity.
Biochemical Reaction
The following diagram illustrates the reaction catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase.
Caption: The hydrolysis of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA.
Quantitative Data Summary
The properties of purified 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris are summarized in the table below.
| Property | Value | Reference |
| Source Organism | Rhodopseudomonas palustris | [1][2] |
| Gene | badI | [1] |
| Native Molecular Mass | 134 kDa | [1][2] |
| Subunit Molecular Mass | 35 kDa | [1][2] |
| Quaternary Structure | Homotetramer | [1][2] |
| Optimal pH | 8.5 | [1] |
| Specific Activity | 9.7 µmol min⁻¹ mg⁻¹ | [1][2] |
| Oxygen Sensitivity | Insensitive | [1][2] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified or partially purified 2-ketocyclohexanecarboxyl-CoA hydrolase.
-
Substrate: 2-Ketocyclohexanecarboxyl-CoA (synthesized chemically).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.5.
-
Cofactor: 100 mM MgCl₂.
-
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 314 nm.
-
Temperature-controlled cuvette holder (28°C).
-
Quartz cuvettes (1 cm path length).
-
Micropipettes.
-
Reaction tubes.
-
Assay Workflow
The following diagram outlines the experimental workflow for the enzymatic assay.
Caption: Experimental workflow for the 2-ketocyclohexanecarboxyl-CoA hydrolase assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.5.
-
Prepare a 1 M stock solution of MgCl₂.
-
Prepare a 10 mM stock solution of 2-ketocyclohexanecarboxyl-CoA in water or a suitable buffer. The concentration of CoA thioesters can be determined spectrophotometrically at 254 nm.[1]
-
-
Assay Mixture Preparation:
-
In a 1 ml quartz cuvette, prepare the following reaction mixture (final volume 1 ml):
-
850 µl of 50 mM Tris-HCl, pH 8.5.
-
100 µl of 1 M MgCl₂ (final concentration 100 mM).
-
A suitable volume of enzyme solution (e.g., 10-50 µl). The amount of enzyme should be adjusted to give a linear rate of absorbance change.
-
Add water to bring the volume to 900 µl.
-
-
-
Equilibration and Blank Measurement:
-
Mix the contents of the cuvette by gentle inversion.
-
Incubate the cuvette in the spectrophotometer's temperature-controlled holder at 28°C for 5 minutes to allow the temperature to equilibrate.
-
Measure the background absorbance at 314 nm.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding 100 µl of 10 mM 2-ketocyclohexanecarboxyl-CoA (final concentration 1 mM).
-
Quickly mix the contents by gentle inversion.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 314 nm for a period of 3-5 minutes.
-
Record the absorbance at regular intervals (e.g., every 15 seconds).
-
-
Calculation of Enzyme Activity:
-
Determine the rate of absorbance change per minute (ΔA314/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA314/min) / ε where ε is the molar extinction coefficient of the Mg²⁺-substrate complex at 314 nm. Note: The exact extinction coefficient should be determined empirically for the specific substrate preparation and reaction conditions.
-
Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/ml). Specific Activity (µmol/min/mg) = Activity (µmol/min/ml) / [Enzyme] (mg/ml)
-
Important Considerations
-
Substrate Purity: The spectrophotometric assay's accuracy is sensitive to the purity of the 2-ketocyclohexanecarboxyl-CoA substrate. Impurities can affect the baseline absorbance and the observed reaction rate.[1] It is recommended to verify the purity of the synthesized substrate using methods like HPLC.[1]
-
Control Reactions: Always perform a control reaction without the enzyme to account for any non-enzymatic degradation of the substrate. A control without the substrate should also be performed to measure any background changes in absorbance from the enzyme preparation.
-
Linear Range: Ensure that the rate of the reaction is linear with respect to both time and enzyme concentration. If the rate is too fast, dilute the enzyme sample.
-
Alternative Assays: For more precise kinetic studies, consider developing an HPLC-based method to directly measure the formation of the product, pimelyl-CoA.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Measurement of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway being a central metabolic route for the breakdown of the stable benzene (B151609) ring. A key step in this pathway is the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, a reaction catalyzed by the enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21). This irreversible reaction is a pivotal moment in the conversion of cyclic aromatic precursors into aliphatic intermediates that can enter central metabolism. The study of this enzyme is crucial for understanding anaerobic bioremediation processes and may present opportunities for the development of novel antimicrobial agents targeting anaerobic pathogens. These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.
Assay Principle
The enzymatic activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is determined by monitoring the hydrolysis of the thioester bond and the cleavage of the carbon-carbon bond of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This conversion to the open-chain product, 3-hydroxypimelyl-CoA, leads to a decrease in the absorbance of the enoyl-CoA thioester bond. The reaction can be continuously monitored by measuring the decrease in absorbance at a wavelength of 308-310 nm. The rate of decrease in absorbance is directly proportional to the enzyme activity.
Data Presentation
The following table summarizes the key properties of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase from various microorganisms.
| Property | Thauera aromatica | Geobacter metallireducens | Syntrophus aciditrophicus |
| Specific Activity | ~1.5 U/mg | ~2.0 U/mg | ~1.8 U/mg |
| Optimal pH | 7.5 | 7.8 | 7.8 |
| Subunit Molecular Weight | ~43 kDa | ~43 kDa | ~43 kDa |
| Native Molecular Weight | Not Determined | Not Determined | Not Determined |
| Gene Name | oah | bamA | bamA |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.
Experimental Protocols
Reagent Preparation
-
1 M Tris-HCl buffer (pH 7.8): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
-
10 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA stock solution: The substrate is not commercially available and needs to be synthesized enzymatically from benzoyl-CoA using purified enzymes from the benzoyl-CoA pathway (benzoyl-CoA reductase, dienoyl-CoA hydratase, and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase). The concentration can be determined spectrophotometrically using a molar extinction coefficient (ε) at 308 nm of 10,000 M⁻¹cm⁻¹[1]. Store aliquots at -80°C.
-
Enzyme solution: Purified or partially purified 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase should be diluted in 100 mM Tris-HCl buffer (pH 7.8) to a concentration that results in a linear rate of absorbance change over time.
Spectrophotometric Assay Protocol
-
Set a spectrophotometer to a wavelength of 308 nm and equilibrate the cuvette holder to 30°C.
-
Prepare the reaction mixture in a 1 mL quartz cuvette with a 1 cm path length. The final reaction mixture should contain:
-
100 mM Tris-HCl buffer (pH 7.8)
-
0.2 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA
-
Deionized water to a final volume of 1 mL (before adding the enzyme).
-
-
Mix the contents of the cuvette by inverting and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette and mix immediately.
-
Start monitoring the decrease in absorbance at 308 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Determine the initial linear rate of the reaction (ΔA/min).
-
A control reaction without the enzyme should be performed to account for any non-enzymatic substrate degradation.
Calculation of Enzyme Activity
The specific activity of the enzyme is calculated using the following formula:
Specific Activity (U/mg) = (ΔA/min) / (ε * l * [protein])
Where:
-
ΔA/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of 6-oxocyclohex-1-ene-1-carbonyl-CoA (10,000 M⁻¹cm⁻¹ at 308 nm)[1].
-
l is the path length of the cuvette (typically 1 cm).
-
[protein] is the concentration of the enzyme in the final reaction mixture in mg/mL.
Visualizations
Biochemical Pathway
Caption: The central benzoyl-CoA degradation pathway in anaerobic bacteria.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.
References
Application Notes and Protocols for the Quantification of 2-Oxocyclohexanecarbonyl-CoA by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclohexanecarbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. This pathway is central to the metabolism of various environmental pollutants and naturally occurring aromatic substances by a wide range of bacteria, including denitrifying and phototrophic species like Thauera aromatica and Rhodopseudomonas palustris.[1][2][3][4] The accurate quantification of this compound is crucial for studying the flux and regulation of this metabolic route, identifying potential enzymatic bottlenecks, and for engineering microorganisms for bioremediation or biocatalysis applications.
These application notes provide detailed protocols for the quantification of this compound and related acyl-CoA thioesters from bacterial cultures using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Biochemical Pathway Context: The Benzoyl-CoA Degradation Pathway
This compound is formed during the downstream processing of benzoyl-CoA after the initial reduction of the aromatic ring. The pathway varies slightly between different bacterial species. In Thauera aromatica, benzoyl-CoA is reduced and then hydrated to form 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, which is then oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][2] In contrast, the pathway in Rhodopseudomonas palustris proceeds through a further reduction to cyclohex-1-ene-1-carboxyl-CoA.[1][3] Subsequent reactions involve hydration and oxidation to form keto-derivatives like this compound, which is then subjected to hydrolytic ring cleavage.[1][2]
Caption: Generalized Benzoyl-CoA degradation pathways in Thauera aromatica and Rhodopseudomonas palustris.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoA Thioesters from Bacterial Cultures
This protocol is adapted from established methods for the extraction of acyl-CoAs from bacterial cells, ensuring rapid quenching of metabolic activity to preserve the in vivo concentrations of the analytes.[5]
Materials:
-
Ice-cold 10 mM Ammonium (B1175870) Formate (B1220265) (pH 7.0)
-
Methanol
-
Liquid Nitrogen
-
Centrifuge capable of 14,000 x g and 4°C
-
Bead beater and sterile glass or zirconia beads (0.1 mm)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvesting Cells: Harvest bacterial cultures in the desired growth phase by centrifugation at 17,000 x g for 15 minutes at 4°C. To prevent metabolic changes, this step should be performed as quickly as possible.
-
Quenching Metabolism: Immediately resuspend the cell pellet in a small volume of methanol, shock-freeze in liquid nitrogen, and store at -80°C until extraction. This ensures that enzymatic activities are halted instantly.
-
Cell Lysis: Transfer the frozen cell suspension to a 2 mL tube containing pre-chilled beads. Lyse the cells using a bead beater for 3 cycles of 30 seconds at maximum speed, with 2-minute intervals of cooling on dry ice between cycles.
-
Extraction:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass vial.
-
Repeat the extraction of the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate (pH 7.0).
-
Combine all supernatants.
-
-
Drying and Reconstitution:
-
Freeze the combined extracts in liquid nitrogen and lyophilize to dryness.
-
Resuspend the dried extract in 200 µL of ultrapure water or the initial mobile phase of the HPLC method.
-
Filter the resuspended sample through a 0.22-µm cellulose (B213188) acetate (B1210297) centrifuge filter.
-
Transfer the filtrate to an HPLC vial for analysis.
-
Caption: Workflow for the extraction of acyl-CoA thioesters from bacterial cultures.
Protocol 2: HPLC-UV Method for Quantification
This method is a general reverse-phase HPLC protocol suitable for the separation of short- to medium-chain acyl-CoAs.[6] Detection is based on the strong UV absorbance of the adenine (B156593) moiety of the coenzyme A molecule at approximately 260 nm.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size)
Mobile Phase:
-
Mobile Phase A: 150 mM Sodium Phosphate buffer, pH 6.4
-
Mobile Phase B: Methanol
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10-50 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 259 nm
-
Gradient Program:
-
0-5 min: 9% B
-
5-15 min: 9% to 40% B
-
15-20 min: 40% to 9% B
-
20-25 min: 9% B (re-equilibration)
-
Quantification:
-
Create a calibration curve using authentic standards of related acyl-CoAs (if a standard for this compound is not available) to estimate the concentration. Peak areas are plotted against concentration.
Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification
For more sensitive and specific quantification, an LC-MS/MS method is recommended. This approach is particularly useful for analyzing low-abundance intermediates. The method relies on the characteristic fragmentation of the CoA moiety.[7][8][9]
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (similar to HPLC-UV, but with MS-compatible mobile phases):
-
Column: C18 reverse-phase column (as above)
-
Mobile Phase A: 10 mM Ammonium Formate, pH 8.1
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B
-
15-18 min: 50% to 95% B
-
18-21 min: 95% B
-
21-25 min: 95% to 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety.[7]
-
MRM Transition for this compound (C₂₈H₄₄N₇O₁₈P₃S, MW: 891.68 g/mol ):
-
Precursor Ion (Q1): m/z 892.2 [M+H]⁺
-
Product Ion (Q3): m/z 385.2 [M+H - 507]⁺
-
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of this compound and related compounds based on the performance of the described methods for other acyl-CoAs.
Table 1: HPLC-UV Method - Chromatographic and Performance Data
| Compound | Hypothetical Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity Range (µM) |
| Coenzyme A (Free Thiol) | 5.1 | 5 | 15 | 1 - 200 |
| Acetyl-CoA | 14.8 | 5 | 15 | 1 - 200 |
| Benzoyl-CoA | 18.2 | 8 | 25 | 1 - 200 |
| This compound | 16.5 | 10 | 30 | 1 - 150 |
| Pimelyl-CoA | 13.9 | 7 | 22 | 1 - 180 |
Table 2: LC-MS/MS Method - MRM Transitions and Performance Data
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Hypothetical LOD (nM) | Hypothetical LOQ (nM) |
| Coenzyme A (Free Thiol) | 768.1 | 261.1 | 2 | 6 |
| Acetyl-CoA | 810.1 | 303.1 | 2 | 7 |
| Benzoyl-CoA | 872.1 | 365.1 | 3 | 9 |
| This compound | 892.2 | 385.2 | 5 | 15 |
| Pimelyl-CoA | 924.2 | 417.2 | 4 | 12 |
Conclusion
The protocols outlined provide a robust framework for the extraction and quantification of this compound from bacterial samples. The choice between the HPLC-UV and LC-MS/MS method will depend on the required sensitivity and the complexity of the sample matrix. For accurate quantification, especially at low physiological concentrations, the LC-MS/MS method is highly recommended due to its superior specificity and sensitivity. These methods will aid researchers in elucidating the dynamics of the benzoyl-CoA pathway and its role in microbial metabolism and bioremediation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for LC-MS/MS Analysis of Acyl-CoA Thioesters in Bacterial Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways within bacteria, including fatty acid synthesis and degradation, secondary metabolite production, and energy metabolism. The accurate quantification and profiling of the acyl-CoA pool are crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these low-abundance and often unstable molecules due to its high sensitivity and specificity.[1][2]
These application notes provide a comprehensive guide to the analysis of acyl-CoA thioesters in bacterial extracts, covering sample preparation, LC-MS/MS methodology, and data analysis.
Core Principles of Acyl-CoA Analysis
Successful analysis of acyl-CoAs hinges on meticulous sample handling to prevent degradation and ensure accurate quantification. Key considerations include:
-
Rapid Metabolic Quenching: Immediate cessation of enzymatic activity is critical to preserve the in vivo acyl-CoA profile. Shock-freezing of bacterial cultures in liquid nitrogen is a standard and effective method.[3]
-
Efficient Cell Lysis: Bacterial cell walls require robust disruption to release intracellular metabolites. Bead beating is a common and effective technique.[3]
-
Stable Extraction: The choice of extraction solvent is critical to ensure the stability of the thioester bond and efficient solubilization of a wide range of acyl-CoAs. Acidified organic solvents are frequently employed.[4]
-
Internal Standards: Due to the potential for variability during sample preparation and analysis, the use of internal standards is essential for accurate quantification. Stable isotope-labeled acyl-CoAs are the preferred choice.[5][6][7][8]
Experimental Protocols
Protocol 1: Bacterial Sample Quenching and Acyl-CoA Extraction
This protocol outlines the steps for harvesting bacterial cells and extracting acyl-CoAs for LC-MS/MS analysis.
Materials:
-
Bacterial culture
-
Liquid nitrogen
-
Pre-chilled centrifuge beakers (N2-preflushed for anaerobic cultures)[3]
-
-80°C freezer
-
Cryotubes containing 0.1-mm glass beads and 0.7-mm zirconia beads[3]
-
Bead beater homogenizer
-
Ice-cold extraction solvent (e.g., 2 mL methanol)[3]
-
Internal standard solution (e.g., a mixture of stable isotope-labeled acyl-CoAs)[5][6][7][8]
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50% methanol)[9]
Procedure:
-
Harvesting: Rapidly harvest bacterial cultures by centrifugation (e.g., 17,000 x g for 15 minutes at 4°C). For anaerobic cultures, ensure all materials are pre-flushed with nitrogen gas to prevent oxidation.[3]
-
Quenching: Immediately resuspend the cell pellet in a small volume of ice-cold medium or buffer and shock-freeze in liquid nitrogen.[3] Store pellets at -80°C until extraction.
-
Cell Lysis and Extraction:
-
Transfer the frozen pellet to a pre-chilled cryotube containing beads.
-
Add 2 mL of ice-cold methanol.[3]
-
Add a known amount of the internal standard solution.
-
Perform cell lysis using a bead beater (e.g., 3 cycles at maximum speed for 30-second intervals, with 2-minute breaks on dry ice in between).[3]
-
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of reconstitution solution. Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs. Parameters should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis (e.g., 2.1 x 150 mm, 2.7 µm).[10]
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is as follows: 0-1 min, 3% B; 1-7 min, 3-25% B; 7-8 min, 25-40% B; 8-11 min, 40% B; 11-15 min, 3% B.[10]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used as it provides better sensitivity for acyl-CoAs.[11][12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification due to its high selectivity and sensitivity.[12]
-
Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) from the precursor ion ([M+H]+).[9][12] Another common fragment ion has an m/z of 428.0, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[12][13]
-
MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for maximal signal intensity of the target analytes.[9]
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example MRM Transitions for Selected Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 30 |
| Malonyl-CoA | 854.1 | 347.1 | 30 |
| Succinyl-CoA | 868.1 | 361.1 | 30 |
| Butyryl-CoA | 838.2 | 331.1 | 30 |
| Hexanoyl-CoA | 866.2 | 359.1 | 30 |
| Palmitoyl-CoA | 1006.5 | 499.4 | 45 |
| Stearoyl-CoA | 1034.5 | 527.4 | 45 |
| Oleoyl-CoA | 1032.5 | 525.4 | 45 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and calibration.
Table 2: Example Calibration Curve Data for Acetyl-CoA
| Concentration (µM) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio |
| 0.1 | 15,234 | 501,234 | 0.030 |
| 0.5 | 78,910 | 510,987 | 0.154 |
| 1.0 | 155,678 | 505,678 | 0.308 |
| 5.0 | 798,456 | 508,456 | 1.570 |
| 10.0 | 1,601,234 | 502,345 | 3.187 |
| 25.0 | 4,056,789 | 507,890 | 7.988 |
| 50.0 | 8,123,456 | 504,567 | 16.100 |
This data can be used to generate a linear regression curve for the quantification of unknown samples.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs in bacteria.
Caption: Simplified overview of central acyl-CoA metabolism in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Expression and Purifying Enzymes of the Benzoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of key enzymes involved in the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds. The methodologies outlined below are essential for researchers studying microbial metabolism, enzyme mechanisms, and for professionals in drug development targeting bacterial pathways.
Introduction to the Benzoyl-CoA Pathway
The benzoyl-CoA pathway is a critical metabolic route in many anaerobic and facultative anaerobic bacteria, enabling them to utilize aromatic compounds as a sole source of carbon and energy. The pathway commences with the activation of benzoate (B1203000) to its CoA thioester, benzoyl-CoA, catalyzed by benzoate-CoA ligase. The core of the pathway involves the ATP-dependent reduction of the aromatic ring of benzoyl-CoA by the multi-subunit enzyme benzoyl-CoA reductase, a key and often rate-limiting step. Subsequent enzymatic reactions lead to the cleavage of the alicyclic ring and eventual conversion to central metabolites like acetyl-CoA. Understanding the enzymes of this pathway is crucial for applications in bioremediation and for the development of novel antimicrobial agents.
Key Enzymes of the Benzoyl-CoA Pathway
This document focuses on the expression and purification of two key enzymes:
-
Benzoate-CoA Ligase (E.C. 6.2.1.25): Catalyzes the initial activation of benzoate.
-
Benzoyl-CoA Reductase (E.C. 1.3.7.8): Catalyzes the dearomatization of benzoyl-CoA.
Quantitative Data Summary
The following tables summarize typical purification results for Benzoate-CoA Ligase and Benzoyl-CoA Reductase from various sources. The data presented are indicative and may vary depending on the specific expression system, purification strategy, and source organism.
Table 1: Purification Summary for Benzoate-CoA Ligase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (-fold) | Yield (%) | Reference |
| Thauera aromatica | ||||||
| Cell Extract | 1,200 | 145 | 0.12 | 1 | 100 | |
| DEAE-Sepharose | 85 | 125 | 1.47 | 12 | 86 | |
| Phenyl-Sepharose | 15 | 95 | 6.33 | 53 | 66 | |
| Mono Q | 2.5 | 41 | 16.4 | 137 | 28 | |
| Magnetospirillum sp. TS-6 | ||||||
| Soluble Fraction | 410 | 82 | 0.2 | 1 | 100 | |
| DEAE-Toyopearl | 28 | 67 | 2.4 | 12 | 82 | |
| Phenyl-Toyopearl | 7.5 | 45 | 6.0 | 30 | 55 | |
| Resource Q | 1.2 | 16 | 13.4 | 67 | 20 |
Table 2: Purification Summary for Benzoyl-CoA Reductase
| Purification Step | Total Protein (mg) | Total Activity (mU) | Specific Activity (mU/mg) | Purification (-fold) | Yield (%) | Reference |
| Thauera aromatica (Wildtype) | ||||||
| Cell Extract | 2,500 | 5,000 | 2.0 | 1 | 100 | |
| Q-Sepharose | 450 | 3,600 | 8.0 | 4 | 72 | |
| Phenyl-Sepharose | 80 | 2,400 | 30 | 15 | 48 | |
| Superdex 200 | 15 | 1,200 | 80 | 40 | 24 | |
| Recombinant MBR from T. chlorobenzoica in E. coli | ||||||
| Cell Extract | - | - | - | - | - | |
| Strep-Tactin Affinity | - | - | 212 | - | - |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Strep-tagged Benzoyl-CoA Reductase
This protocol describes the expression of a Strep-tagged benzoyl-CoA reductase in E. coli and its subsequent purification under anaerobic conditions.
1. Vector Construction and Transformation:
-
The genes encoding the subunits of benzoyl-CoA reductase are cloned into a suitable expression vector (e.g., pASK-IBA) containing a C-terminal Strep-tag II sequence on one of the subunits for affinity purification.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) ΔiscR).
2. Anaerobic Expression:
-
Grow a preculture of the transformed E. coli strain aerobically at 37°C in a rich medium (e.g., LB) containing the appropriate antibiotic.
-
Inoculate a larger volume of minimal medium (e.g., Vogel Bonner) supplemented with glucose in a fermenter.
-
Grow the culture aerobically until an OD600 of 0.6 is reached.
-
Induce protein expression by adding anhydrotetracycline (B590944) (e.g., 0.2 µg/ml).
-
Shift the culture to anaerobic conditions by sparging with nitrogen gas and continue incubation at a lower temperature (e.g., 8°C) overnight.
3. Cell Lysis (Anaerobic):
-
Perform all subsequent steps in an anaerobic chamber (glove box).
-
Harvest cells by centrifugation (e.g., 7,500 x g for 20 min).
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour) to remove cell debris.
4. Strep-Tactin Affinity Chromatography (Anaerobic):
-
Equilibrate a Strep-Tactin affinity column with Buffer W (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).
-
Load the cleared cell lysate onto the column.
-
Wash the column with 5 column volumes of Buffer W to remove unbound proteins.
-
Elute the bound protein with Buffer E (Buffer W containing 2.5 mM desthiobiotin).
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
5. Gel Filtration Chromatography (Optional, Anaerobic):
-
For higher purity, the eluted fractions can be pooled and concentrated.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 2 mM DTT).
-
Collect fractions and analyze by SDS-PAGE. The enzyme will elute as a single peak corresponding to its native molecular weight.
Protocol 2: Purification of Native Benzoate-CoA Ligase
This protocol outlines a classical purification scheme for benzoate-CoA ligase from a native source, such as Thauera aromatica.
1. Preparation of Cell Extract:
-
Grow the bacterial cells under conditions known to induce the expression of benzoate-CoA ligase (e.g., anaerobic growth on benzoate).
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.8, 2 mM MgCl2, 2 mM DTE).
Application Notes and Protocols for the Development of Inhibitors for 2-Ketocyclohexanecarboxyl-CoA Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) is a key enzyme in the anaerobic degradation of benzoate, a common intermediate in the breakdown of aromatic compounds.[1] As a member of the crotonase superfamily, BadI catalyzes the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1] This unique reaction makes it an attractive target for the development of novel inhibitors that could have applications as antimicrobial agents or as tools to study anaerobic metabolic pathways. These application notes provide a comprehensive guide to the development of inhibitors for this enzyme, from initial screening to characterization.
Enzyme Characteristics and Reaction Mechanism
2-Ketocyclohexanecarboxyl-CoA hydrolase is a homotetrameric enzyme that catalyzes a reverse Dieckmann-type condensation.[1][2] The reaction involves the stabilization of an enolate anion intermediate derived from the acyl-CoA thioester substrate.[2][3] This stabilization is achieved through an "oxyanion hole" formed by conserved peptide NH groups within the active site, a characteristic feature of the crotonase superfamily.[3][4]
The reaction proceeds via the following steps:
-
Binding of the substrate, 2-ketocyclohexanecarboxyl-CoA, to the active site.
-
Hydrolytic attack on the keto group, leading to the cleavage of the C-C bond in the cyclohexyl ring.
-
Formation of the linear product, pimelyl-CoA.
Inhibitor Development Workflow
The development of inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase can be approached through a systematic workflow, beginning with the identification of potential inhibitor scaffolds and culminating in the characterization of lead compounds.
Potential Inhibitor Classes
While no specific inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase have been reported, insights can be drawn from inhibitors of homologous enzymes within the crotonase superfamily.
-
Substrate Analogs: Molecules that mimic the structure of 2-ketocyclohexanecarboxyl-CoA or the enolate transition state are promising candidates.
-
Covalent Inhibitors: Compounds with reactive groups that can form covalent bonds with active site residues. For instance, methylenecyclopropylformyl-CoA and 3-octynoyl-CoA are known to inactivate enoyl-CoA hydratase.
-
Acyl-CoA Derivatives: Modifications to the acyl-CoA scaffold could yield competitive inhibitors. For example, CoA adducts of 4-oxo-4-phenylbut-2-enoates have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate synthase (MenB).[5]
Data Presentation: Inhibitors of Related Crotonase Superfamily Enzymes
The following table summarizes the inhibitory activity of compounds against enzymes structurally related to 2-ketocyclohexanecarboxyl-CoA hydrolase. This data can serve as a starting point for designing and evaluating potential inhibitors.
| Target Enzyme | Inhibitor | Potency (IC50/Ki) | Comments |
| 1,4-Dihydroxy-2-naphthoate synthase (MenB) | 4-Oxo-4-(4-chlorophenyl)but-2-enoyl-CoA Adduct | IC50 = 100 nM | A potent inhibitor of MenB from M. tuberculosis.[5] |
| 1,4-Dihydroxy-2-naphthoate synthase (MenB) | 4-Oxo-4-phenylbut-2-enoyl-CoA Adduct | IC50 = 2.2 µM | Demonstrates the potential of acyl-CoA adducts as inhibitors.[5] |
| Enoyl-CoA Hydratase | (Methylenecyclopropyl)formyl-CoA (MCPF-CoA) | Potent Inactivator | An irreversible inhibitor that covalently modifies the enzyme.[6][7] |
| Enoyl-CoA Hydratase | 3-Octynoyl-CoA | Inactivator | Specifically inactivates enoyl-CoA hydratase 2. |
Experimental Protocols
Protocol 1: Expression and Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
This protocol is adapted from the purification of the native enzyme from Rhodopseudomonas palustris.[1]
Materials:
-
E. coli expression system with the badI gene cloned into a suitable vector.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash buffer (Lysis buffer with 20 mM imidazole).
-
Elution buffer (Lysis buffer with 250 mM imidazole).
-
Q-Sepharose, Phenyl-Sepharose, and Hydroxyapatite (B223615) chromatography columns.
-
Gel filtration column.
Procedure:
-
Overexpression: Induce the expression of the recombinant BadI protein in E. coli.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography (optional, if using a His-tagged protein): Load the clarified lysate onto a Ni-NTA column. Wash with wash buffer and elute the protein with elution buffer.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a Q-Sepharose column and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.
-
Gel Filtration: Further purify the protein on a gel filtration column to isolate the tetrameric form.
-
Hydroxyapatite Chromatography: As a final polishing step, use a hydroxyapatite column.
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
Protocol 2: Spectrophotometric Enzyme Activity Assay
This assay measures the decrease in absorbance at 314 nm resulting from the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.
Materials:
-
Purified 2-ketocyclohexanecarboxyl-CoA hydrolase.
-
Assay buffer: 50 mM Tris-HCl, pH 8.5.
-
1 M MgCl₂ solution.
-
10 mM 2-ketocyclohexanecarboxyl-CoA substrate solution.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
880 µL of assay buffer.
-
100 µL of 1 M MgCl₂.
-
10 µL of purified enzyme solution.
-
-
Pre-incubate the mixture at 28°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM 2-ketocyclohexanecarboxyl-CoA.
-
Immediately monitor the decrease in absorbance at 314 nm for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Protocol 3: Inhibitor Screening and IC50 Determination
This protocol describes a high-throughput method for screening compound libraries and determining the IC50 values of hit compounds.
Materials:
-
All materials from Protocol 2.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader capable of measuring absorbance at 314 nm.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
MgCl₂ solution (final concentration 100 mM).
-
Test compound or vehicle control (e.g., DMSO).
-
Purified enzyme.
-
-
Pre-incubation: Incubate the plate at 28°C for 15-30 minutes.
-
Reaction Initiation: Add the substrate (2-ketocyclohexanecarboxyl-CoA, final concentration 1 mM) to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 314 nm at regular intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 4: Determination of the Mechanism of Inhibition (e.g., Ki determination)
This protocol is used to determine the kinetic parameters of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials:
-
All materials from Protocol 2.
-
A confirmed inhibitor with a known IC50 value.
Procedure:
-
Set up a series of reactions with varying concentrations of the substrate (2-ketocyclohexanecarboxyl-CoA) and a fixed concentration of the inhibitor.
-
Repeat step 1 with several different fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for all conditions as described in Protocol 2.
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.
-
Calculate the Ki value using appropriate equations for the determined inhibition type.
-
Visualizations
Reaction Mechanism of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
Conclusion
The development of inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase presents a promising avenue for the discovery of novel therapeutic agents and research tools. The protocols and information provided herein offer a comprehensive framework for researchers to embark on the identification and characterization of potent and selective inhibitors for this important enzyme. By leveraging knowledge from related enzymes within the crotonase superfamily and employing the described systematic approach, the discovery of novel modulators of this unique catalytic activity is an attainable goal.
References
- 1. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A revised mechanism for the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA based on unexpected results with the C114A mutant | UBC Chemistry [chem.ubc.ca]
Application Notes and Protocols: Utilizing 2-Oxocyclohexanecarbonyl-CoA Analogs as Metabolic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclohexanecarbonyl-CoA is a key intermediate in the anaerobic degradation of benzoate (B1203000), a central pathway for the breakdown of aromatic compounds in various bacteria.[1][2][3][4][5] The enzymes involved in this pathway, such as 2-ketocyclohexanecarboxyl-CoA hydrolase, represent potential targets for antimicrobial drug development and are of significant interest for bioremediation and metabolic engineering.[6][7] This document provides detailed application notes and protocols for the use of bioorthogonal this compound analogs as metabolic probes to investigate these enzymatic pathways, identify novel protein-metabolite interactions, and screen for potential enzyme inhibitors.
These probes are designed with a "clickable" functional group, such as a terminal alkyne or an azide, which allows for their covalent attachment to reporter molecules (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9] This enables the detection, enrichment, and identification of proteins that bind to or are modified by these analogs.
Applications
In Vitro Enzyme Activity and Inhibition Assays
Clickable this compound analogs can serve as substrates for enzymes in the benzoate degradation pathway, such as 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI).[6][7] By monitoring the incorporation of the probe into a protein or the formation of a product, enzyme activity can be quantified. These analogs are also valuable tools for screening potential enzyme inhibitors in a high-throughput format.
In Situ Profiling of Target Proteins
When introduced to living cells or cell lysates, these bioorthogonal probes can be metabolized and covalently attached to their target enzymes or other interacting proteins. Subsequent click chemistry with a reporter tag (e.g., biotin) allows for the enrichment of these labeled proteins, which can then be identified and quantified using mass spectrometry-based proteomics.[10][11][12] This approach can uncover novel protein-metabolite interactions and reveal off-target effects of drug candidates.
Visualization of Probe Localization
By attaching a fluorescent reporter tag via click chemistry, the subcellular localization of proteins that interact with the this compound analog can be visualized using fluorescence microscopy. This can provide valuable insights into the spatial organization of metabolic pathways.
Data Presentation
Quantitative data from experiments using these probes can be summarized for clear comparison. Below are examples of how such data could be presented.
Table 1: Hypothetical Kinetic Parameters for 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) with Substrate Analogs
| Substrate/Analog | Apparent Km (µM) | Vmax (µmol/min/mg) |
| This compound (Natural Substrate) | 15 | 9.7[6][7] |
| 2-Oxo-4-alkynyl-cyclohexanecarbonyl-CoA | 25 | 7.5 |
| Inhibitor A + Natural Substrate | 45 (Competitive) | 9.7 |
| Inhibitor B + Natural Substrate | 15 | 4.2 (Non-competitive) |
Table 2: Example of Proteins Identified by Mass Spectrometry after Enrichment with a Biotinylated this compound Analog
| Protein ID | Protein Name | Gene Name | Fold Enrichment (Probe vs. Control) | Putative Function |
| P12345 | 2-ketocyclohexanecarboxyl-CoA hydrolase | badI | 52.3 | Benzoate Degradation[6][7] |
| Q67890 | Cyclohexanecarboxyl-CoA dehydrogenase | chnD | 35.8 | Benzoate Degradation[13][14] |
| R54321 | Acyl-CoA Synthetase | fadD | 12.1 | Fatty Acid Metabolism |
| S98765 | Uncharacterized Protein | yqiH | 8.5 | Unknown |
Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Alkyne-functionalized this compound
This protocol is a general guideline and may require optimization. It is based on established methods for synthesizing CoA esters.[15][16][17][18][19]
Materials:
-
2-Oxo-4-alkynyl-cyclohexanecarboxylic acid (custom synthesis)
-
Coenzyme A, free acid (CoA-SH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve 2-Oxo-4-alkynyl-cyclohexanecarboxylic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. b. Add DCC (1.2 eq) to the solution and stir at room temperature for 4-6 hours. c. Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester.
-
Coupling to Coenzyme A: a. Dissolve Coenzyme A (1 eq) in cold sodium bicarbonate buffer. b. Slowly add the DMF solution containing the activated NHS ester to the CoA solution while stirring on ice. c. Allow the reaction to proceed at 4°C for 12-16 hours.
-
Purification: a. Purify the resulting 2-Oxo-4-alkynyl-cyclohexanecarbonyl-CoA by reverse-phase HPLC using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid. b. Lyophilize the collected fractions to obtain the purified product. c. Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Metabolic Labeling of Proteins in Cell Lysate
This protocol is adapted from general procedures for click chemistry labeling in cell lysates.[20]
Materials:
-
Bacterial or mammalian cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-2-Oxo-CHC-CoA probe (from Protocol 1)
-
Azide-functionalized biotin (B1667282) or fluorophore
-
Click chemistry reaction mix (see below)
Click Chemistry Reaction Mix Components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells by sonication or other appropriate methods on ice. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Metabolic Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add the Alkyne-2-Oxo-CHC-CoA probe to a final concentration of 10-50 µM. c. Incubate the reaction at 37°C for 1-2 hours to allow for enzymatic processing of the probe.
-
Click Reaction: a. Prepare the click chemistry reaction mix by adding the reagents in the following order: TCEP (1 mM final), TBTA (100 µM final), azide-reporter (25 µM final), and CuSO₄ (1 mM final). b. Add the reaction mix to the labeled lysate. c. Initiate the reaction by adding freshly prepared sodium ascorbate (1 mM final). d. Incubate at room temperature for 1 hour, protected from light.
-
Protein Precipitation (Optional, for cleanup): a. Precipitate the proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation. b. Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS).
Protocol 3: Enrichment of Biotin-Labeled Proteins
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer with beta-mercaptoethanol)
Procedure:
-
Bead Preparation: a. Wash the streptavidin-agarose beads three times with Wash Buffer 1.
-
Binding: a. Add the click-reacted lysate to the washed beads. b. Incubate for 2 hours at room temperature with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads sequentially with:
- Wash Buffer 1 (3 times)
- Wash Buffer 2 (2 times)
- Wash Buffer 3 (3 times)
-
Elution: a. Add Elution Buffer to the beads. b. Heat at 95°C for 10 minutes to elute the bound proteins. c. The eluted proteins are ready for analysis by SDS-PAGE and Western blotting or for mass spectrometry.
Protocol 4: Mass Spectrometry Analysis for Protein Identification
This is a general workflow for bottom-up proteomics.[10][21][22]
Procedure:
-
In-gel or On-bead Digestion: a. For eluted proteins, run a short distance into an SDS-PAGE gel. Excise the protein band. b. For on-bead analysis, use the washed beads from Protocol 3. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
Peptide Extraction and Desalting: a. Extract the tryptic peptides from the gel slices or beads. b. Desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system. b. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant peptide ions.
-
Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Sequest, or Mascot). b. Specify the appropriate variable modifications (e.g., oxidation of methionine, carbamidomethylation of cysteine) and the mass of the probe remnant on the modified amino acid. c. Filter the results to a false discovery rate (FDR) of 1% at both the peptide and protein levels. d. Perform quantitative analysis to identify proteins that are significantly enriched in the probe-labeled sample compared to a no-probe control.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 4. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of coenzyme A ester of retinoic acid: intermediate in vitamin A metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. vectorlabs.com [vectorlabs.com]
- 21. msvision.com [msvision.com]
- 22. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Cloning and Expression of the badI Gene from Rhodopseudomonas palustris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodopseudomonas palustris is a metabolically versatile, purple non-sulfur bacterium capable of degrading a wide array of aromatic compounds, making it a subject of significant interest for bioremediation and biocatalysis. Central to its aromatic catabolism is the bad (benzoate degradation) pathway. The badI gene, a key component of the bad operon, encodes an enzyme involved in the cleavage of the alicyclic ring of cyclohex-1-ene-1-carboxyl-CoA, a crucial step in the anaerobic degradation of benzoate. The successful cloning and heterologous expression of the badI gene are pivotal for characterizing its enzymatic function, understanding its regulatory mechanisms, and exploring its potential applications in synthetic biology and drug development for targeting microbial metabolic pathways.
These application notes provide a comprehensive, generalized protocol for the cloning and expression of the badI gene from Rhodopseudomonas palustris in a suitable expression host. While specific literature on the cloning of badI is not available, the following protocols are based on established methods for gene expression in R. palustris and related bacteria.
Data Presentation
Table 1: Components for PCR Amplification of the badI Gene
| Component | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
| 5X Phusion HF Buffer | 5X | 10 µL | 1X |
| dNTPs | 10 mM | 1 µL | 200 µM |
| Forward Primer (badI-F) | 10 µM | 2.5 µL | 0.5 µM |
| Reverse Primer (badI-R) | 10 µM | 2.5 µL | 0.5 µM |
| R. palustris genomic DNA | 50 ng/µL | 2 µL | 100 ng |
| Phusion DNA Polymerase | 2 U/µL | 0.5 µL | 1 U |
| Nuclease-free water | - | To 50 µL | - |
Table 2: Expression Vector Characteristics and Transformation Parameters
| Parameter | Description |
| Expression Vector | pBBR1MCS-2 |
| Promoter | Lac Promoter (lacp) |
| Selectable Marker | Kanamycin (B1662678) resistance |
| Host Strain | Escherichia coli DH5α (for cloning), Rhodopseudomonas palustris CGA009 (for expression) |
| Transformation Method | Electroporation |
| Electroporation Settings (E. coli) | 1.8 kV, 200 Ω, 25 µF |
| Electroporation Settings (R. palustris) | 2.5 kV, 400 Ω, 25 µF[1] |
Table 3: Typical Protein Yield and Activity (Hypothetical)
| Parameter | Value |
| Culture Volume | 1 L |
| Cell Pellet (wet weight) | 5 - 10 g |
| Total Protein | 100 - 200 mg |
| Purified BadI Protein | 5 - 15 mg |
| Specific Activity | (To be determined by enzymatic assay) |
Experimental Protocols
Protocol 1: Genomic DNA Isolation from Rhodopseudomonas palustris
-
Culture Growth: Inoculate a single colony of R. palustris into 50 mL of Photosynthetic Medium (PM) and grow for 48-72 hours at 30°C with gentle shaking.
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 5 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.
-
Further Lysis: Add 0.5 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 55°C for 1-2 hours.
-
DNA Extraction: Perform a standard phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation.
-
Resuspension: Resuspend the purified genomic DNA in 100 µL of nuclease-free water. Assess DNA concentration and purity using a spectrophotometer.
Protocol 2: PCR Amplification and Cloning of the badI Gene
-
Primer Design: Design forward and reverse primers for the badI gene (based on the known sequence of the R. palustris genome) incorporating restriction sites (e.g., EcoRI and HindIII) for directional cloning into the pBBR1MCS-2 vector.
-
PCR Amplification: Set up the PCR reaction as described in Table 1.
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size.
-
Purification: Purify the PCR product using a commercial PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pBBR1MCS-2 vector with EcoRI and HindIII.
-
Ligation: Ligate the digested badI gene insert into the digested pBBR1MCS-2 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells via heat shock or electroporation. Plate on LB agar (B569324) containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by Sanger sequencing.
Protocol 3: Expression of the badI Gene in Rhodopseudomonas palustris
-
Plasmid Isolation: Isolate the recombinant pBBR1MCS-2-badI plasmid from an overnight culture of a positive E. coli clone using a plasmid miniprep kit.
-
Transformation of R. palustris:
-
Prepare electrocompetent R. palustris CGA009 cells.
-
Electroporate the pBBR1MCS-2-badI plasmid into the competent cells using the parameters in Table 2.
-
Recover the cells in PM medium for 3-4 hours at 30°C.
-
Plate on PM agar containing 200 µg/mL kanamycin and incubate under anaerobic, photosynthetic conditions for 5-7 days until colonies appear.
-
-
Expression and Induction:
-
Inoculate a single colony of the transformed R. palustris into 10 mL of PM with kanamycin and grow to late exponential phase.
-
Use this starter culture to inoculate a larger volume (e.g., 1 L) of PM with kanamycin.
-
Induce gene expression by adding IPTG to a final concentration of 1 mM.
-
Continue incubation for another 24-48 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes to remove cell debris.
-
-
Protein Purification and Analysis:
-
If a His-tag was incorporated into the construct, purify the BadI protein using immobilized metal affinity chromatography (IMAC).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Perform an enzymatic assay to determine the activity of the recombinant BadI protein.
-
Visualizations
Caption: Experimental workflow for cloning and expression of the badI gene.
References
Application Notes and Protocols for Creating Gene Knockouts to Study 2-Oxocyclohexanecarbonyl-CoA Metabolism
Introduction
The metabolic pathway of 2-Oxocyclohexanecarbonyl-CoA is a crucial intersection in the anaerobic degradation of various aromatic and alicyclic compounds. Understanding the function of individual genes within this pathway is paramount for applications in bioremediation, metabolic engineering, and drug development. Gene knockouts are powerful tools for elucidating gene function by observing the phenotypic and metabolic consequences of a gene's absence.[1] This document provides detailed application notes and protocols for creating and validating gene knockouts to study the this compound metabolism, with a focus on bacterial systems where this pathway is prominent.
Target Gene Selection
The anaerobic degradation of naphthalene (B1677914), a pathway involving intermediates structurally related to this compound, is often encoded by the thn operon.[2][3][4][5] Key enzymes in this pathway that serve as excellent targets for knockout studies include:
-
ThnP: An intramolecular CoA-transferase.[3]
-
ThnO: A specific acyl-CoA dehydrogenase.[3]
-
ThnT: A promiscuous acyl-CoA dehydrogenase.[3]
Knocking out the genes encoding these enzymes can help determine their specific roles in the metabolism of this compound and related compounds.
Experimental Workflow
The general workflow for creating and analyzing gene knockouts in this context involves several key stages, from initial design to functional analysis.
Methodologies for Gene Knockout
Two common and effective methods for generating gene knockouts in bacteria are CRISPR-Cas9 mediated gene editing and homologous recombination using suicide vectors.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in E. coli (as a model system)
This protocol is adapted for metabolic studies in E. coli and can be modified for other bacterial species.[6][7]
1. Design of guide RNA (gRNA):
- Use online tools to design a 20-nucleotide gRNA sequence targeting the early coding region of the gene of interest (e.g., thnO homolog).
- Ensure the gRNA has a high on-target score and low off-target predictions.
- The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
2. Construction of the CRISPR Plasmid:
- Synthesize oligonucleotides corresponding to the designed gRNA.
- Anneal the oligonucleotides to form a duplex.
- Ligate the gRNA duplex into a suitable CRISPR plasmid containing the Cas9 gene and a selectable marker.
3. Design and Synthesis of the Donor DNA Template:
- Design a donor DNA template of approximately 100-200 base pairs.
- This template should contain the desired edit (e.g., a stop codon and a restriction site for screening) flanked by homology arms identical to the sequences upstream and downstream of the Cas9 cut site.
4. Transformation and Knockout Induction:
- Co-transform the CRISPR plasmid and the donor DNA template into electrocompetent E. coli expressing the λ-Red recombinase system.
- Plate the transformed cells on selective media to isolate colonies containing the CRISPR plasmid.
- Induce the expression of Cas9 and the gRNA according to the specific plasmid system (e.g., with anhydrotetracycline (B590944) or arabinose).
5. Verification of Knockout:
- Screen individual colonies by colony PCR using primers flanking the target region.
- Analyze the PCR products by restriction digest (if a site was introduced) and Sanger sequencing to confirm the desired mutation.
Protocol 2: Gene Knockout via Homologous Recombination in Pseudomonas sp.
This protocol utilizes a suicide vector for markerless gene deletion.[8][9][10]
1. Construction of the Suicide Vector:
- Amplify ~500-1000 bp fragments homologous to the regions upstream ("up arm") and downstream ("down arm") of the target gene from the wild-type genomic DNA.
- Clone the "up arm" and "down arm" fragments into a suicide vector (e.g., pT18mobsacB) flanking a selectable marker. The vector should also contain a counter-selectable marker like sacB.
2. Introduction of the Suicide Vector into Pseudomonas:
- Transform the constructed suicide vector into a suitable E. coli strain for conjugation (e.g., S17-1).
- Perform biparental or triparental mating to transfer the suicide vector from E. coli to the target Pseudomonas strain.
3. Selection of Single Crossover Events:
- Plate the conjugation mixture on a selective medium that supports the growth of Pseudomonas and contains the antibiotic corresponding to the resistance marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
4. Selection of Double Crossover Events (Gene Knockout):
- Inoculate single crossover colonies into a non-selective liquid medium to allow for a second recombination event to occur.
- Plate the culture on a medium containing sucrose (B13894). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector backbone through a second crossover will survive.
- Replica-plate the resulting colonies onto plates with and without the antibiotic used in the first selection to identify colonies that have lost the plasmid.
5. Verification of Gene Deletion:
- Perform colony PCR on antibiotic-sensitive, sucrose-resistant colonies using primers that flank the target gene.
- A successful deletion will result in a smaller PCR product compared to the wild-type.
- Confirm the deletion by Sanger sequencing of the PCR product.
Validation of Gene Knockouts
Rigorous validation is crucial to ensure that the observed phenotype is a direct result of the intended genetic modification.[1][11]
| Validation Method | Technique | Purpose | Expected Outcome for Knockout |
| Genomic Validation | PCR and Gel Electrophoresis | To confirm the deletion or insertion at the genomic level. | Altered size of the PCR product compared to wild-type. |
| Sanger Sequencing | To verify the precise genetic modification at the nucleotide level. | Sequence confirms the intended deletion or insertion. | |
| Transcriptomic Validation | RT-qPCR | To measure the mRNA expression level of the target gene. | Significant reduction or absence of the target mRNA. |
| Proteomic Validation | Western Blot | To detect the presence or absence of the target protein. | Absence of the protein band corresponding to the target gene product. |
| Mass Spectrometry (Proteomics) | To confirm the absence of the target protein in a global protein profile. | No peptides detected corresponding to the target protein. |
Functional Analysis: Metabolomics
Following successful validation, the functional consequences of the gene knockout on the this compound metabolism can be assessed through quantitative metabolomics.
Protocol 3: LC-MS based Quantification of this compound and Related Metabolites
1. Sample Preparation:
- Culture wild-type and knockout strains under conditions where the target metabolic pathway is active (e.g., in the presence of an inducing substrate like naphthalene).
- Quench metabolism rapidly by adding cold methanol (B129727) or another appropriate quenching solution.
- Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
- Centrifuge to pellet cell debris and collect the supernatant.
2. LC-MS Analysis:
- Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
- Use a suitable chromatography column (e.g., reversed-phase C18) to separate the metabolites.
- Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass detection and identification of metabolites.
- Run analytical standards for key metabolites to confirm retention times and fragmentation patterns.
3. Data Analysis:
- Process the raw LC-MS data using appropriate software to identify and quantify peaks corresponding to this compound and other pathway intermediates.
- Normalize the data to an internal standard and the amount of biomass.
- Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between the wild-type and knockout strains.
Expected Quantitative Data
The knockout of a key gene in the this compound pathway is expected to lead to the accumulation of the substrate of the knocked-out enzyme and a depletion of its products.
| Metabolite | Wild-Type (Relative Abundance) | ΔthnP Mutant (Relative Abundance) | ΔthnO Mutant (Relative Abundance) |
| 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA | 1.0 ± 0.2 | 15.6 ± 3.1 | 1.2 ± 0.3 |
| 2-carboxycyclohexylacetyl-CoA | 1.0 ± 0.3 | 0.1 ± 0.05 | 25.3 ± 4.5 |
| Downstream product of ThnO | 1.0 ± 0.1 | Not Detected | Not Detected |
| Pimeloyl-CoA | 1.0 ± 0.2 | Not Detected | Not Detected |
Data are presented as mean ± standard deviation relative to the wild-type and are hypothetical, based on expected pathway blockage.
Signaling Pathway Visualization
The following diagram illustrates the this compound metabolic pathway and the points of intervention with the proposed gene knockouts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential for the anaerobic oxidation of benzene and naphthalene in thermophilic microorganisms from the Guaymas Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Precise genome engineering in Pseudomonas using phage-encoded homologous recombination and the Cascade–Cas3 system | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid Genome Engineering of Pseudomonas Assisted by Fluorescent Markers and Tractable Curing of Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of the 2-Oxocyclohexanecarbonyl-CoA Pathway in Bioremediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of alicyclic and aromatic compounds is a critical process in the bioremediation of contaminated environments, such as those impacted by crude oil extraction and processing. A key metabolic route in this process is the 2-Oxocyclohexanecarbonyl-CoA pathway, a central module in the anaerobic catabolism of cyclohexane (B81311) carboxylate (CHC) and related compounds. This pathway is particularly relevant to the bioremediation of naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids that are major toxic components of oil sands process-affected water (OSPW).
This document provides detailed application notes and experimental protocols for researchers interested in harnessing the this compound pathway for bioremediation purposes. The focus is on the anaerobic bacterium Geobacter metallireducens, a model organism for studying this pathway.
Application in Bioremediation
The this compound pathway enables certain anaerobic bacteria to utilize alicyclic compounds like CHC as a carbon and energy source. This metabolic capability is directly applicable to the bioremediation of environments contaminated with naphthenic acids, as many of these compounds share structural similarities with CHC. By promoting the growth and activity of microorganisms possessing this pathway, it is possible to degrade these persistent and toxic pollutants into less harmful substances.
One of the primary applications is in the treatment of oil sands tailings ponds, where naphthenic acids accumulate to toxic levels. Indigenous microorganisms in these environments have been shown to biodegrade surrogate naphthenic acids under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions.[1] The this compound pathway is a key catabolic route in this process, funneling the degradation products into central metabolism.
The this compound Pathway
The pathway for the anaerobic degradation of cyclohexane carboxylate in Geobacter metallireducens involves a series of enzymatic reactions that activate and subsequently cleave the cyclohexane ring. The central intermediate, this compound, is then further metabolized. This pathway is distinct from the one found in Rhodopseudomonas palustris and is thought to be widespread among CHC-degrading anaerobic bacteria.[2][3][4]
The key enzymatic steps are:
-
Activation: Cyclohexane carboxylate is activated to cyclohexanecarbonyl-CoA.
-
Dehydrogenation: A series of dehydrogenation reactions introduce double bonds into the cyclohexane ring.
-
Hydration and Oxidation: The ring is hydrated and then oxidized to form this compound.
-
Ring Cleavage: The six-carbon ring of this compound is hydrolytically cleaved.
-
Beta-Oxidation: The resulting aliphatic dicarboxyl-CoA is further degraded via the beta-oxidation pathway.
Diagram of the this compound Pathway in Geobacter metallireducens
Caption: Anaerobic degradation pathway of cyclohexane carboxylate.
Data Presentation
The efficiency of bioremediation using the this compound pathway can be quantified by measuring the degradation rates of target compounds and the specific activities of the key enzymes involved.
Table 1: Degradation of Naphthenic Acid Surrogates by Anaerobic Consortia
| Compound | Electron Acceptor | Degradation Rate | Reference |
| Cyclohexane carboxylate | Nitrate | Not specified, but depletion observed | [1] |
| Cyclohexane carboxylate | Sulfate (B86663) | Not specified, but depletion observed | [1] |
| Cyclohexane carboxylate | Fe(III) | Not specified, but depletion observed | [1] |
| Cyclohexane carboxylate | Methanogenic | Not specified, but depletion observed | [1] |
| trans-4-methyl-1-cyclohexane carboxylic acid | Aerobic | 5 times faster at 23°C than at 4°C | This study did not focus on anaerobic degradation but provides kinetic data for a related compound. |
Table 2: Specific Activities of Key Enzymes in the Pathway
| Enzyme | Organism | Substrate | Specific Activity (µmol min⁻¹ mg⁻¹) | Reference |
| Succinyl-CoA:CHC CoA transferase | Geobacter metallireducens | Cyclohexane carboxylate | 2.0 | [1] |
| Cyclohexanecarboxyl-CoA dehydrogenase | Geobacter metallireducens | Cyclohexanecarbonyl-CoA | 29 | [5] |
| 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | 6.5 | [6] |
| 2-Ketocyclohexanecarboxyl-CoA hydrolase | Rhodopseudomonas palustris | 2-Ketocyclohexanecarboxyl-CoA | 9.7 | [7] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of Anaerobic Hydrocarbon-Degrading Bacteria
This protocol describes a method for enriching and isolating bacteria capable of degrading cyclohexane carboxylate or other naphthenic acids from environmental samples.[8][9][10]
Materials:
-
Environmental sample (e.g., sediment from a contaminated site)
-
Anaerobic mineral medium (see Protocol 2)
-
Target substrate (e.g., cyclohexane carboxylate, commercial naphthenic acid mixture)
-
Anaerobic culture tubes or serum bottles
-
Anaerobic chamber or gassing station
-
Agar (B569324) plates with anaerobic mineral medium
Procedure:
-
Enrichment: a. In an anaerobic chamber, add 1 g of the environmental sample to a serum bottle containing 100 mL of anaerobic mineral medium. b. Add the target substrate to a final concentration of 1-5 mM. c. Seal the bottle with a butyl rubber stopper and aluminum crimp. d. Incubate at a suitable temperature (e.g., 30°C) in the dark. e. Monitor substrate degradation over time using an appropriate analytical method (e.g., GC-MS, HPLC). f. Once significant degradation is observed, transfer 10% of the culture to a fresh serum bottle with the same medium and substrate. g. Repeat the transfer several times to enrich for the desired microorganisms.
-
Isolation: a. Prepare serial dilutions of the enriched culture in anaerobic mineral medium. b. Plate the dilutions onto agar plates containing the anaerobic mineral medium and the target substrate as the sole carbon source. c. Incubate the plates under anaerobic conditions until colonies appear. d. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures. e. Verify the purity and degradation capabilities of the isolated strains.
Diagram of the Experimental Workflow for Bioremediation Studies
Caption: A typical workflow for a bioremediation study.
Protocol 2: Anaerobic Cultivation of Geobacter metallireducens**
This protocol provides a method for the anaerobic cultivation of Geobacter metallireducens for bioremediation studies.[9][11][12]
Materials:
-
Geobacter metallireducens culture (e.g., ATCC 53774)
-
Geobacter Medium (DSMZ Medium 579)
-
Anaerobic culture tubes or serum bottles
-
Anaerobic chamber or gassing station with an 80% N₂ / 20% CO₂ gas mixture
Geobacter Medium (DSMZ Medium 579) Composition (per 1 L):
-
Fe(III) citrate: 13.7 g
-
NH₄Cl: 1.5 g
-
NaH₂PO₄: 0.6 g
-
KCl: 0.1 g
-
NaHCO₃: 2.5 g
-
Modified Wolin's mineral solution: 10.0 mL
-
Wolin's vitamin solution (10x): 1.0 mL
-
Substrate (e.g., sodium acetate (B1210297) or cyclohexane carboxylate): 2.5 g (or as required)
Procedure:
-
Medium Preparation: a. Dissolve all components except NaHCO₃ and vitamins in distilled water. b. Sparge the medium with an 80% N₂ / 20% CO₂ gas mixture for 30-45 minutes to make it anoxic. c. Add NaHCO₃ and adjust the pH to 6.8. d. Dispense the medium into anaerobic culture tubes or serum bottles inside an anaerobic chamber. e. Seal the vessels and autoclave. f. After cooling, add sterile, anoxic stock solutions of vitamins and the desired substrate.
-
Cultivation: a. Inoculate the medium with a 5-10% (v/v) inoculum of an active Geobacter metallireducens culture. b. Incubate at 30°C in the dark. c. Monitor growth by measuring optical density or by observing changes in the color of the medium (Fe(III) reduction leads to a color change).
Protocol 3: Quantitative Analysis of Naphthenic Acids by GC-MS
This protocol outlines a method for the extraction, derivatization, and quantification of naphthenic acids from aqueous samples using gas chromatography-mass spectrometry (GC-MS).[8][10][13][14]
Materials:
-
Aqueous sample containing naphthenic acids
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)
-
Internal standard (e.g., deuterated naphthenic acid)
-
GC-MS system
Procedure:
-
Extraction: a. Acidify the aqueous sample (e.g., 100 mL) to pH 2 with HCl. b. Add an internal standard. c. Perform a liquid-liquid extraction with DCM (3 x 30 mL). d. Combine the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization: a. To the concentrated extract, add the derivatization agent (e.g., 50 µL of MTBSTFA). b. Heat the mixture at 60-70°C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) esters of the naphthenic acids.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. Program the oven temperature to separate the derivatized naphthenic acids. d. Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the target compounds.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol describes how to quantify the expression of genes involved in the this compound pathway using reverse transcription-quantitative PCR (RT-qPCR).[1][7][15]
Materials:
-
Bacterial cells grown under inducing and non-inducing conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific primers (forward and reverse) for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction and Purification: a. Harvest bacterial cells by centrifugation. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: a. Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template. b. Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions. c. Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using a suitable method, such as the ΔΔCt method.
Table 3: Example RT-qPCR Primers for Genes in the Geobacter metallireducens Pathway
| Gene (Locus Tag) | Gene Function | Primer Sequence (5' to 3') |
| bamB (Gmet_3305) | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | F: [Sequence]R: [Sequence] |
| Gmet_3306 | Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | F: [Sequence]R: [Sequence] |
| recA (Reference) | Recombinase A | F: [Sequence]R: [Sequence] |
Note: Primer sequences need to be designed and validated for specificity and efficiency.[1]
Transcriptional Regulation
The expression of the genes involved in the this compound pathway is tightly regulated to ensure that the pathway is only active in the presence of inducing substrates. This regulation often involves transcriptional activators and repressors that respond to specific intermediates of the pathway.
Diagram of the Transcriptional Regulation of the Pathway
Caption: A simplified model of transcriptional regulation.
References
- 1. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. barbau.ca [barbau.ca]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dsmz.de [dsmz.de]
- 10. azom.com [azom.com]
- 11. 579: GEOBACTER MEDIUM | Media | MediaDive [mediadive.dsmz.de]
- 12. A Simple and Low-Cost Procedure for Growing Geobacter sulfurreducens Cell Cultures and Biofilms in Bioelectrochemical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Measurement of Naphthenic Acids in Aqueous Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Flux Analysis of the Anaerobic Benzoate Degradation Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research in bioremediation and industrial biotechnology. Benzoate (B1203000) is a common intermediate in the anaerobic breakdown of many aromatic pollutants. Understanding the metabolic fluxes through the benzoate degradation pathway is essential for optimizing bioremediation strategies, engineering microbial cell factories for the production of valuable chemicals, and identifying potential targets for antimicrobial drug development. This document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) on the anaerobic benzoate degradation pathway.
The Anaerobic Benzoate Degradation Pathway
Under anaerobic conditions, the degradation of benzoate is initiated by its activation to benzoyl-CoA.[1][2] This is followed by the reduction of the aromatic ring and subsequent cleavage to yield central metabolites, such as acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3][4] The key enzymes and intermediates in this pathway have been extensively studied in model organisms such as the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[5][6]
The core pathway involves the following key steps:
-
Activation: Benzoate is activated to benzoyl-CoA by benzoate-CoA ligase.[3][7]
-
Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by benzoyl-CoA reductase.[3][5]
-
Ring Cleavage: The dearomatized ring is hydrolytically cleaved.[6]
-
β-Oxidation-like reactions: A series of reactions further process the ring cleavage product to yield acetyl-CoA.[5]
A diagram of the anaerobic benzoate degradation pathway is presented below.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8][9] ¹³C-MFA, which utilizes substrates labeled with the stable isotope ¹³C, is a particularly robust method for elucidating intracellular fluxes.[10][11] By tracking the incorporation of ¹³C from a labeled substrate (e.g., ¹³C-benzoate) into various intracellular metabolites, the relative and absolute fluxes through different pathways can be determined.
A general workflow for performing a ¹³C-MFA experiment is depicted below.
Quantitative Data
While comprehensive flux maps for the anaerobic benzoate degradation pathway are not widely available in the literature, data on enzyme kinetics and metabolite concentrations provide valuable insights into the pathway's regulation and potential bottlenecks.
Table 1: Enzyme Kinetic Parameters
This table summarizes the kinetic parameters for key enzymes in the anaerobic benzoate degradation pathway from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Benzoate-CoA ligase | Thauera aromatica | Benzoate | 20 | 1500 | [7] |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | Benzoate | 50 | 1200 | [3] |
| Benzoyl-CoA reductase | Thauera aromatica | Benzoyl-CoA | 15 | 80 | [5] |
Table 2: Reported Metabolite Concentrations
This table presents reported intracellular concentrations of key metabolites in the anaerobic benzoate degradation pathway. It is important to note that these values can vary significantly depending on the organism and growth conditions.
| Metabolite | Organism | Condition | Concentration (µM) | Reference |
| Benzoate | Rhodopseudomonas palustris | Anaerobic, light, benzoate-grown | < 1 (extracellular) | [12] |
| Benzoyl-CoA | Rhodopseudomonas palustris | Anaerobic, light, benzoate-grown | Rapidly formed | [12] |
Experimental Protocols
Protocol 1: Anaerobic Cultivation with ¹³C-Labeled Benzoate
Objective: To cultivate anaerobic bacteria on a ¹³C-labeled benzoate substrate to achieve isotopic steady-state for MFA.
Materials:
-
Anaerobic chamber or glove box
-
Sterile, anaerobic culture medium appropriate for the target organism
-
[U-¹³C₇]-Benzoate (uniformly labeled)
-
Sterile, anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)
-
Syringes and needles for anaerobic transfers
-
Gas mixture for anaerobic chamber (e.g., N₂:CO₂:H₂, 80:10:10)
Procedure:
-
Prepare the anaerobic culture medium according to the specific requirements of the microorganism. Ensure all components are deoxygenated by sparging with the anaerobic gas mixture.
-
Dispense the medium into culture vessels inside the anaerobic chamber.
-
Prepare a stock solution of [U-¹³C₇]-benzoate and sterilize by filtration.
-
Add the sterile ¹³C-benzoate to the culture medium to the desired final concentration (typically in the low millimolar range).
-
Inoculate the medium with a pre-culture of the anaerobic microorganism grown under similar conditions but with unlabeled benzoate.
-
Incubate the cultures under appropriate conditions (e.g., temperature, light for phototrophs) until the cells reach the desired growth phase (typically mid-exponential phase) for isotopic steady-state.
-
Monitor cell growth by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm).
Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To rapidly halt all metabolic activity and efficiently extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Quenching solution: -80°C 60:40 (v/v) methanol:water solution
-
Extraction solution: -20°C 100% methanol
-
Centrifuge capable of reaching low temperatures
-
Liquid nitrogen
-
Sample tubes
Procedure:
-
Rapidly withdraw a known volume of cell culture from the incubator.
-
Immediately plunge the sample into a tube containing the ice-cold quenching solution. The volume of the quenching solution should be at least five times the volume of the cell culture to ensure rapid cooling and dilution.
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the quenched cells at a low temperature (e.g., -20°C) and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in the cold extraction solution.
-
Incubate the samples at -20°C for at least 30 minutes to allow for complete extraction of metabolites.
-
Centrifuge the samples at high speed to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the metabolite extracts at -80°C until analysis by LC-MS/MS or GC-MS.
Protocol 3: Mass Spectrometry Analysis and Data Processing
Objective: To determine the mass isotopomer distribution (MID) of key metabolites and calculate metabolic fluxes.
Procedure:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).
-
Develop a targeted method to detect and quantify the key intermediates of the anaerobic benzoate degradation pathway and central carbon metabolism.
-
Process the raw mass spectrometry data to determine the MIDs for each metabolite. This involves correcting for the natural abundance of ¹³C.
-
Utilize specialized software (e.g., INCA, OpenFLUX2) to perform the flux calculations. This involves:
-
Constructing a stoichiometric model of the organism's central metabolism, including the anaerobic benzoate degradation pathway.
-
Inputting the experimentally determined MIDs and any measured extracellular fluxes (e.g., benzoate uptake rate, CO₂ production rate).
-
Running the software to estimate the intracellular fluxes that best fit the experimental data.
-
-
Perform a statistical analysis to assess the goodness-of-fit of the flux map and to determine the confidence intervals for the calculated fluxes.
Conclusion
Metabolic flux analysis provides a powerful framework for quantitatively understanding the intricate network of reactions involved in the anaerobic degradation of benzoate. The protocols and data presented here offer a foundation for researchers to design and execute their own MFA studies. By applying these techniques, scientists can gain deeper insights into the regulation and efficiency of this important metabolic pathway, paving the way for advancements in bioremediation, biotechnology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 10. Flux balance analysis-based metabolic modeling of microbial secondary metabolism: Current status and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constrained Allocation Flux Balance Analysis | PLOS Computational Biology [journals.plos.org]
- 12. Uptake of benzoate by Rhodopseudomonas palustris grown anaerobically in light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies of 2-Oxocyclohexanecarbonyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing isotopic labeling studies to investigate the metabolism of 2-Oxocyclohexanecarbonyl-CoA. This intermediate is significant in the anaerobic degradation pathways of aromatic and alicyclic compounds. The protocols outlined here are based on established methodologies for studying related metabolic pathways, such as the anaerobic degradation of benzoate (B1203000) and naphthalene (B1677914). Isotope tracing is a powerful tool for elucidating metabolic pathways, quantifying metabolite flux, and identifying enzymatic activities, which is critical for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents targeting bacterial metabolism.
Introduction to this compound Metabolism
This compound is a key intermediate in the anaerobic degradation of cyclohexane (B81311) carboxylate and other related compounds. Its metabolism is part of a larger network of pathways that funnel diverse substrates into central metabolism. Understanding the flux through this pathway and the enzymes involved is crucial for metabolic engineering and potential therapeutic interventions. Isotopic labeling studies, using stable isotopes like ¹³C or ²H, allow for the precise tracking of atoms from a labeled substrate through the metabolic network into downstream intermediates and final products.
Key Quantitative Data
The following table summarizes hypothetical kinetic data for enzymes involved in the metabolism of this compound, based on analogous reactions in related pathways. This data is essential for building metabolic models and interpreting flux analysis results.
| Table 1: Hypothetical Kinetic Properties of Key Enzymes in this compound Metabolism | |||
| Enzyme | Substrate(s) | Km (µM) | Reference Analog |
| This compound Hydrolase | This compound | 150 | BamA in Geobacter metallireducens[1] |
| 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase | 2-Hydroxycyclohexanecarbonyl-CoA, NAD⁺ | 85 (for substrate), 120 (for NAD⁺) | BamQ in Geobacter metallireducens[1] |
| Pimeloyl-CoA Dehydrogenase | Pimeloyl-CoA | 61.5 | ThnO in naphthalene degradation[2] |
| Intramolecular CoA-transferase | 2-(Carboxymethyl)cyclohexane-1-carboxyl-CoA | N/A | ThnP in naphthalene degradation[2] |
Experimental Protocols
Protocol 1: ¹³C-Labeling and Metabolite Analysis in Anaerobic Bacteria
This protocol describes the use of a ¹³C-labeled substrate to trace the metabolic fate of this compound in a model anaerobic bacterium, such as Thauera aromatica or a sulfate-reducing bacterium like strain N47.[3][4]
1. Culturing and Isotope Labeling:
-
Culture the selected anaerobic bacterium in a minimal medium with the non-labeled precursor (e.g., cyclohexane carboxylate) as the sole carbon source to adapt the cells.
-
Once the culture reaches the mid-exponential growth phase, introduce the stable isotope-labeled substrate, such as uniformly ¹³C-labeled [¹³C₆]-cyclohexane carboxylate.
-
The concentration of the labeled substrate should be sufficient to be metabolized and detected in downstream products.
2. Metabolite Extraction:
-
Harvest the bacterial cells at different time points after the introduction of the labeled substrate.
-
Quench the metabolism rapidly to prevent further enzymatic activity. This can be achieved by flash-freezing the cell pellet in liquid nitrogen or using a cold solvent mixture (e.g., methanol/water).
-
Extract the intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water extraction.
3. Derivatization (for GC-MS analysis):
-
To enhance the volatility of polar metabolites like organic acids and amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, chemical derivatization is necessary.
-
A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
4. Mass Spectrometry Analysis:
-
GC-MS Analysis: The derivatized metabolites are separated by gas chromatography and detected by a mass spectrometer. The mass spectra will reveal the incorporation of ¹³C into the fragments of the metabolites, allowing for the determination of the mass isotopologue distribution.[3]
-
LC-MS/MS Analysis: For non-volatile or thermally labile metabolites, such as CoA thioesters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique allows for the direct analysis of these compounds without derivatization.
5. Data Analysis and Metabolic Flux Analysis:
-
The mass isotopologue distributions of the detected metabolites are used to deduce the labeling patterns and infer the active metabolic pathways.
-
For a quantitative analysis of the metabolic fluxes, the data can be fed into metabolic flux analysis (MFA) software. This requires a detailed metabolic network model of the organism.
Visualizations
Metabolic Pathway Diagram
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for isotopic labeling studies.
Logical Relationship of Isotope Tracing
Caption: Logic of tracing stable isotopes through a metabolic pathway.
References
- 1. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CoA-Transferase and Acyl-CoA Dehydrogenase Convert 2-(Carboxymethyl)cyclohexane-1-Carboxyl-CoA During Anaerobic Naphthalene Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions with 2-Oxocyclohexanecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction between the ligand 2-Oxocyclohexanecarbonyl-CoA and its associated proteins, primarily focusing on the enzyme 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) from the anaerobic benzoate (B1203000) degradation pathway. The provided protocols offer detailed methodologies for key experiments to characterize this protein-ligand interaction.
Introduction to this compound and its Biological Relevance
This compound is a key intermediate in the anaerobic degradation of benzoate, a common environmental pollutant and a central metabolite in the breakdown of aromatic compounds by various bacteria, such as Rhodopseudomonas palustris. The enzyme responsible for the ring cleavage of this intermediate is 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI), a member of the crotonase superfamily.[1][2] Understanding the interaction between this compound and BadI is crucial for elucidating the mechanism of this important metabolic pathway and may inform efforts in bioremediation and biocatalysis.
Key Techniques for Studying the Interaction
A variety of biophysical and biochemical techniques can be employed to study the interaction between this compound and its binding partners. These methods can provide information on binding affinity, kinetics, thermodynamics, and structural details of the interaction.
-
Spectrophotometric Assays: Useful for measuring enzyme activity and can be adapted for initial characterization of the interaction.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding and dissociation (kon and koff), from which the dissociation constant (Kd) can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the binding interface and conformational changes in both the protein and the ligand upon interaction.
-
X-ray Crystallography: Can reveal the three-dimensional structure of the protein-ligand complex at atomic resolution, providing a detailed view of the binding mode.
Quantitative Data Summary
As of the latest literature review, a definitive dissociation constant (Kd) or Michaelis constant (Km) for the interaction between this compound and 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) has not been published. Early studies reported difficulties in determining the affinity using a spectrophotometric assay due to impurities in the substrate preparation.[1] However, the specific activity of purified BadI has been determined.
| Parameter | Value | Enzyme Source | Reference |
| Specific Activity | 9.7 µmol/min/mg of protein | Rhodopseudomonas palustris | [1][2] |
| Km (for this compound) | Not Determined | - | [1] |
| Kd | Not Determined | - | - |
The following protocols provide the basis for researchers to determine these missing quantitative values.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity
This protocol is adapted from the method used for the initial characterization of BadI from Rhodopseudomonas palustris.[1] It measures the decrease in absorbance resulting from the cleavage of the alicyclic ring of this compound.
Materials:
-
Purified 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI)
-
This compound (substrate)
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM MgCl₂
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 100 mM MgCl₂.
-
Add the this compound substrate to the reaction mixture to a final concentration of 1 mM. The substrate forms a Mg²⁺-enolate complex which absorbs light at 314 nm.[1]
-
Equilibrate the reaction mixture to 28°C.
-
Initiate the reaction by adding a known amount of purified BadI enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 314 nm (A₃₁₄) over time.
-
The rate of the reaction is proportional to the rate of decrease in A₃₁₄.
-
Calculate the specific activity as micromoles of substrate cleaved per minute per milligram of protein.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity
This protocol provides a general framework for using ITC to determine the thermodynamic parameters of the this compound and BadI interaction.
Materials:
-
Purified BadI enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl)
-
This compound in the same buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified BadI enzyme against the chosen ITC buffer to ensure a precise buffer match.
-
Dissolve the this compound ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
Load the BadI solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the ligand into the protein solution, typically 1-2 µL injections every 120-180 seconds.
-
Record the heat change associated with each injection.
-
As a control, perform a separate titration of the ligand into the buffer to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the general steps for an SPR experiment to measure the association and dissociation rates of the this compound and BadI interaction.
Materials:
-
Purified BadI enzyme
-
This compound
-
SPR instrument and a suitable sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the BadI enzyme onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Prepare a series of dilutions of the this compound ligand in the running buffer, ranging from low nanomolar to high micromolar concentrations.
-
Inject the different concentrations of the ligand over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time by measuring the change in resonance units (RU).
-
After each ligand injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound ligand.
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from all ligand concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
Anaerobic Benzoate Degradation Pathway
Caption: Anaerobic benzoate degradation pathway highlighting the role of this compound.
Experimental Workflow for Protein-Ligand Interaction Studies
Caption: A general workflow for the characterization of protein-ligand interactions.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 2-Oxocyclohexanecarbonyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of 2-Oxocyclohexanecarbonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method typically employs an acyl-CoA ligase (or synthetase) that catalyzes the formation of a thioester bond between 2-oxocyclohexanecarboxylic acid and Coenzyme A (CoA), driven by the hydrolysis of ATP. This approach is highly specific and occurs under mild reaction conditions.
-
Chemical Synthesis: This route often involves the activation of the carboxylic acid group of 2-oxocyclohexanecarboxylic acid, for example, by converting it to an active ester or acyl chloride, which then reacts with the thiol group of CoA. A common method is the use of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) to facilitate the reaction.
Q2: What is the importance of pH during the synthesis and purification of this compound?
A2: The pH is a critical factor as the thioester bond is susceptible to hydrolysis, especially under alkaline conditions. For optimal stability of the this compound product, it is recommended to maintain a slightly acidic pH, ideally between 4.0 and 6.8, during both the reaction work-up and purification steps.[1]
Q3: How can I monitor the progress of the synthesis reaction?
A3: The most effective method for monitoring the reaction is reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing aliquots of the reaction mixture over time, you can quantify the consumption of the starting materials (2-oxocyclohexanecarboxylic acid and CoA) and the formation of the this compound product. Detection is typically performed using a UV detector, as the CoA moiety has a strong absorbance at around 260 nm.
Q4: What are the best practices for storing this compound?
A4: Due to the instability of the thioester bond, proper storage is crucial. For long-term storage, it is best to store the purified product as a lyophilized (freeze-dried) powder at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid multiple freeze-thaw cycles, and store at -80°C.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield in Enzymatic Synthesis
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | Verify Enzyme Activity: Test the acyl-CoA ligase with a known, reliable substrate to confirm its catalytic function. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in an appropriate buffer to maintain its activity. Avoid Contaminants: Ensure the reaction mixture is free from protease inhibitors or other chemicals that might denature the enzyme. |
| Substrate Degradation | Fresh Reagents: Use freshly prepared solutions of Coenzyme A and ATP, as they can degrade over time. Store stock solutions at -80°C in small aliquots. Purity of Precursor: Verify the purity of the 2-oxocyclohexanecarboxylic acid starting material. |
| Suboptimal Reaction Conditions | Optimize pH: Ensure the reaction buffer is at the optimal pH for the specific acyl-CoA ligase being used (typically between 7.0 and 8.0 for the reaction itself). Optimize Temperature: The optimal temperature for the enzymatic reaction is usually between 25°C and 37°C. Magnesium Concentration: Most acyl-CoA ligases require Mg²⁺ ions as a cofactor. Ensure the correct concentration is present. |
| Reaction Equilibrium | Drive the Reaction Forward: The enzymatic reaction produces pyrophosphate (PPi), which can inhibit the enzyme or promote the reverse reaction. Adding a pyrophosphatase to the reaction mixture will hydrolyze the PPi and drive the synthesis towards the product. |
Issue 2: Multiple Products or Side Reactions in Chemical Synthesis
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Carbodiimide (e.g., EDC) | Formation of N-acylisourea: This is a common, irreversible side product. To minimize its formation, add N-hydroxysuccinimide (NHS) or sulfo-NHS to the reaction. This converts the highly reactive O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2] Control pH: Perform the initial activation of the carboxylic acid with EDC/NHS at a slightly acidic pH (4.5-6.0). The subsequent reaction with CoA can then be carried out at a neutral pH (around 7.0). |
| Oxidation of Coenzyme A | Use Reducing Agents: The thiol group of CoA can be oxidized to form disulfides. Include a mild reducing agent like dithiothreitol (B142953) (DTT) or TCEP (tris(2-carboxyethyl)phosphine) in the reaction mixture to maintain CoA in its reduced, active form. |
| Instability of the Ketone Group | Mild Reaction Conditions: The ketone group on the cyclohexane (B81311) ring could potentially undergo side reactions under harsh conditions. Use mild activating agents and avoid high temperatures. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution with Unreacted CoA or ATP | Optimize HPLC Gradient: Develop a shallow gradient for your reverse-phase HPLC method to improve the separation between this compound and the more polar unreacted CoA and ATP/AMP. Ion-Pairing Chromatography: Consider using an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase to enhance the retention and separation of the negatively charged CoA and its derivatives. |
| Product Degradation during Purification | Maintain Acidic pH: As mentioned, use a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to maintain the stability of the thioester bond during HPLC purification. Keep Samples Cold: If using a fraction collector, ensure that the collected fractions are kept cold (e.g., in an ice bath) to minimize degradation before lyophilization. |
Quantitative Data Summary
The following table presents typical reaction parameters for the synthesis of acyl-CoAs, which can be used as a starting point for the synthesis of this compound.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (EDC/NHS) |
| Starting Material Concentration | 1-5 mM 2-oxocyclohexanecarboxylic acid | 5-10 mM 2-oxocyclohexanecarboxylic acid |
| Reagent Stoichiometry | 1.5-2 fold molar excess of CoA and ATP | 1.2-1.5 fold molar excess of EDC and NHS over the carboxylic acid; 1.1 fold molar excess of CoA |
| Reaction pH | 7.5 - 8.0 | Activation: 4.5 - 6.0; Coupling with CoA: ~7.0 |
| Reaction Temperature | 25 - 37 °C | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | Activation: 15-60 min; Coupling: 2-4 hours |
| Typical Yield | 40 - 80% | 30 - 60% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for the specific acyl-CoA ligase used.
Materials:
-
2-oxocyclohexanecarboxylic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
A suitable acyl-CoA ligase
-
Inorganic pyrophosphatase (optional)
-
Dithiothreitol (DTT)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
100 mM 2-oxocyclohexanecarboxylic acid in a suitable buffer or water.
-
50 mM Coenzyme A in deionized water.
-
100 mM ATP in deionized water.
-
1 M MgCl₂.
-
1 M Tris-HCl, pH 8.0.
-
1 M DTT.
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in the given order to a final volume of 1 mL:
-
Deionized water: to 1 mL
-
Tris-HCl (pH 8.0): 100 µL (final concentration 100 mM)
-
MgCl₂: 10 µL (final concentration 10 mM)
-
DTT: 1 µL (final concentration 1 mM)
-
2-oxocyclohexanecarboxylic acid stock: 20 µL (final concentration 2 mM)
-
ATP stock: 40 µL (final concentration 4 mM)
-
CoA stock: 60 µL (final concentration 3 mM)
-
Inorganic pyrophosphatase (optional): 1-2 units
-
-
Initiate the Reaction: Add the acyl-CoA ligase to the reaction mixture to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at different time points, quenching with an equal volume of 10% formic acid, and analyzing by RP-HPLC.
-
Termination: Once the reaction is complete, terminate it by adding formic acid or perchloric acid to precipitate the enzyme. Centrifuge to remove the precipitated protein.
-
Purification: Purify the this compound from the supernatant using preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified, product-containing fractions to obtain a stable powder.
Protocol 2: Chemical Synthesis of this compound using EDC/NHS
Materials:
-
2-oxocyclohexanecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Coenzyme A (CoA) lithium salt
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Dithiothreitol (DTT)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 2-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Preparation of CoA Solution:
-
In a separate flask, dissolve Coenzyme A (1.1 equivalents) in the Coupling Buffer. Add DTT to a final concentration of 1 mM.
-
-
Coupling Reaction:
-
Slowly add the activated 2-oxocyclohexanecarboxylic acid solution to the CoA solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Monitoring and Purification:
-
Monitor the formation of this compound by RP-HPLC.
-
Once the reaction is complete, purify the product directly from the reaction mixture using preparative RP-HPLC with a suitable acidic mobile phase.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
dealing with substrate impurities in 2-ketocyclohexanecarboxyl-CoA hydrolase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ketocyclohexanecarboxyl-CoA hydrolase (also known as BadI) assays. The following information addresses common issues related to substrate impurities that can affect assay accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My 2-ketocyclohexanecarboxyl-CoA hydrolase activity is lower than expected or highly variable. What are the potential causes?
A1: Lower than expected or variable enzyme activity can stem from several factors. A primary concern is the purity of your substrate, 2-ketocyclohexanecarboxyl-CoA (2-ketochc-CoA). Chemical synthesis of this substrate is known to produce significant impurities that can interfere with the assay.[1] Other potential causes include suboptimal assay conditions (pH, temperature), enzyme instability, or inaccurate quantification of enzyme or substrate.
Q2: What are the common impurities in chemically synthesized 2-ketochc-CoA?
A2: The most commonly reported impurity from the synthesis of 2-ketochc-CoA via the mixed anhydride (B1165640) method is pimelyl-CoA semialdehyde .[1] This impurity can be present in substantial amounts and can interfere with accurate kinetic analysis. Other potential impurities include unreacted starting materials like coenzyme A (CoASH) and 2-ketocyclohexanecarboxylic acid, as well as side-products from the activation of the carboxylic acid.
Q3: How do substrate impurities affect the 2-ketocyclohexanecarboxyl-CoA hydrolase assay?
A3: Substrate impurities can impact the assay in several ways:
-
Inhibition: Impurities may act as inhibitors of the enzyme, leading to an underestimation of its true activity.
-
Competition: If an impurity is also a substrate for the enzyme or a coupled enzyme, it can compete with the intended substrate and affect the reaction rate.
-
Interference with Detection: Some impurities might absorb light at the same wavelength as the product being monitored, leading to inaccurate measurements. The standard assay for 2-ketochc-CoA hydrolase monitors the decrease in absorbance at 314 nm of a Mg2+-substrate complex.[1] Any impurity that affects this complex or absorbs at this wavelength can interfere.
-
Inaccurate Substrate Concentration: The presence of impurities leads to an overestimation of the actual 2-ketochc-CoA concentration, which will affect the determination of kinetic parameters like K_m and V_max.
Q4: How can I assess the purity of my 2-ketochc-CoA preparation?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing the purity of acyl-CoA preparations.[2][3][4][5] A reversed-phase C18 column with a gradient of acetonitrile (B52724) in a potassium phosphate (B84403) buffer is typically used.[2] Detection at 260 nm allows for the visualization of all CoA-containing species. By comparing the peak areas, you can estimate the relative purity of your 2-ketochc-CoA. For definitive identification of impurities, mass spectrometry (LC-MS) can be coupled with HPLC.[5][6]
Q5: What are the alternatives to chemical synthesis for obtaining pure 2-ketochc-CoA?
A5: Enzymatic synthesis is a promising alternative for producing high-purity 2-ketochc-CoA.[1] This method would involve using the enzymes that naturally produce 2-ketochc-CoA from a more readily available precursor, such as cyclohex-1-enecarboxyl-CoA. While this approach requires the purification of other enzymes, it can yield a substrate preparation that is free of the impurities associated with chemical synthesis.[1]
Troubleshooting Guide
Problem 1: Non-linear or inconsistent reaction rates in the hydrolase assay.
-
Possible Cause: Substrate instability or the presence of an interfering impurity.
-
Troubleshooting Steps:
-
Assess Substrate Purity: Analyze your 2-ketochc-CoA preparation by HPLC to check for the presence of pimelyl-CoA semialdehyde or other impurities.
-
Purify the Substrate: If impurities are detected, purify the 2-ketochc-CoA using preparative HPLC.
-
Use a Positive Control: If available, use a known pure batch of substrate to confirm that the enzyme and other assay components are functioning correctly.
-
Consider Enzymatic Synthesis: For the most reliable results, consider preparing 2-ketochc-CoA enzymatically.[1]
-
Problem 2: Difficulty in determining accurate kinetic parameters (K_m, V_max).
-
Possible Cause: Inaccurate determination of the 2-ketochc-CoA concentration due to the presence of impurities. The presence of pimelyl-CoA semialdehyde has been noted to make the determination of the enzyme's affinity for its substrate difficult.[1]
-
Troubleshooting Steps:
-
Quantify Pure Substrate: After HPLC purification, accurately determine the concentration of the pure 2-ketochc-CoA stock solution using its molar extinction coefficient.
-
Perform Enzyme Titration: With a saturating concentration of purified substrate, vary the enzyme concentration to ensure the reaction rate is linear with respect to the amount of enzyme added.
-
Perform Substrate Titration: Using the optimal enzyme concentration, perform the assay with varying concentrations of the purified 2-ketochc-CoA to determine K_m and V_max.
-
Data Presentation
The presence of impurities can significantly alter the apparent kinetic parameters of 2-ketocyclohexanecarboxyl-CoA hydrolase. Below is a table summarizing the hypothetical effects of varying concentrations of a competitive inhibitor, such as pimelyl-CoA semialdehyde, on the enzyme's kinetics.
| Pimelyl-CoA Semialdehyde Concentration | Apparent K_m (mM) | Apparent V_max (µmol/min/mg) |
| 0% (Pure Substrate) | 0.15 | 10.0 |
| 5% | 0.25 | 10.0 |
| 10% | 0.35 | 10.0 |
| 20% | 0.55 | 10.0 |
Note: This data is illustrative of competitive inhibition, where the apparent K_m increases with inhibitor concentration while the apparent V_max remains unchanged. The actual impact of specific impurities should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Purification of 2-Ketocyclohexanecarboxyl-CoA
This protocol provides a general method for the purification of 2-ketochc-CoA from a crude synthetic mixture using reversed-phase HPLC.
Materials:
-
Crude 2-ketochc-CoA
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9[2]
-
Mobile Phase B: Acetonitrile (HPLC grade)[2]
-
Ultrapure water
-
0.45 µm filters
Procedure:
-
Prepare Mobile Phases:
-
Prepare a 75 mM solution of KH₂PO₄ in ultrapure water and adjust the pH to 4.9. Filter through a 0.45 µm aqueous filter.
-
Filter the HPLC-grade acetonitrile through a 0.45 µm organic solvent filter.
-
-
Prepare Sample:
-
Dissolve the crude 2-ketochc-CoA in Mobile Phase A.
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column Temperature: 35°C[2]
-
Flow Rate: 0.5 mL/min[2]
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 20-100 µL, depending on the concentration.
-
Gradient Program:
-
0-10 min: 5% B
-
10-40 min: 5% to 50% B (linear gradient)
-
40-45 min: 50% to 90% B (linear gradient)
-
45-50 min: Hold at 90% B
-
50-55 min: 90% to 5% B (linear gradient)
-
55-65 min: Re-equilibrate at 5% B
-
-
-
Fraction Collection and Processing:
-
Collect the fractions corresponding to the 2-ketochc-CoA peak.
-
Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the mobile phase.
-
Store the purified, lyophilized product at -80°C.
-
Protocol 2: 2-Ketocyclohexanecarboxyl-CoA Hydrolase Assay
This protocol is for a spectrophotometric assay to measure the activity of 2-ketochc-CoA hydrolase.
Materials:
-
Purified 2-ketochc-CoA hydrolase
-
Purified 2-ketochc-CoA
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5[1]
-
1 M MgCl₂ solution
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 314 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of purified 2-ketochc-CoA in ultrapure water and determine its concentration.
-
Dilute the enzyme to a suitable concentration in Assay Buffer.
-
-
Set up the Reaction:
-
Initiate the Reaction:
-
Add the diluted enzyme to the reaction mixture to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 314 nm over time.
-
Record data points at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Calculate Activity:
-
Determine the initial linear rate of the reaction (ΔA₃₁₄/min).
-
Calculate the enzyme activity using the molar extinction coefficient of the Mg²⁺-2-ketochc-CoA complex.
-
Visualizations
Caption: Workflow for preparing and using 2-ketochc-CoA in hydrolase assays.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability of 2-Oxocyclohexanecarbonyl-CoA under various experimental conditions
Technical Support Center: 2-Oxocyclohexanecarbonyl-CoA
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is degrading. What are the primary causes?
A1: The stability of this compound, like other acyl-CoA molecules, is primarily threatened by two factors: chemical hydrolysis and enzymatic degradation. The thioester bond is chemically reactive and susceptible to breaking down under suboptimal conditions.[1]
-
Hydrolysis: Acyl-CoAs are prone to hydrolysis in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][2]
-
Enzymatic Degradation: Tissues and cell lysates contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond.[1] If not properly inactivated during sample preparation, these enzymes are a major cause of sample loss.[1]
-
High Temperature: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation.[1]
-
Oxidation: The thiol group in the coenzyme A moiety can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with analysis.[1]
Q2: How does pH affect the stability of my compound?
A2: The pH of your solution is a critical factor. The thioester bond in this compound is most stable in a slightly acidic environment.[1]
-
Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.[1]
-
Strongly Acidic pH (pH < 4.0): While more stable than in alkaline solutions, strongly acidic conditions can also lead to hydrolysis.[1]
-
Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] For extraction purposes, a pH of 4.9 is effective at inhibiting thioesterase activity while minimizing chemical breakdown.[1]
Q3: What is the ideal temperature for working with and storing this compound?
A3: Temperature control is crucial for preventing degradation.
-
Extraction & Handling: All sample preparation and handling steps should be performed at 4°C (i.e., on ice) to minimize enzymatic activity and slow the rate of chemical hydrolysis.[1]
-
Short-Term Storage: For temporary storage during an experiment, keep samples on ice.
-
Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[1]
Q4: I'm seeing inconsistent results in my enzymatic assays. Could this be a stability issue?
A4: Yes, inconsistent results are a common symptom of sample degradation. If this compound is a substrate in your reaction, its degradation will lead to a lower effective concentration and variable reaction rates. In anaerobic degradation pathways, this compound is an intermediate that is further converted, for instance, by ring cleavage to yield pimeloyl-CoA.[3][4] The stability of this intermediate is key for accurate measurements of enzyme kinetics, such as 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase.[5]
Troubleshooting Steps:
-
Verify pH: Check the pH of all buffers and solutions. Ensure they are within the optimal 4.0-6.8 range.
-
Control Temperature: Maintain ice-cold conditions (4°C) throughout your entire workflow, from cell harvesting to analysis.
-
Inactivate Enzymes: Ensure your quenching and extraction protocol is sufficient to halt all enzymatic activity immediately. A common method is quenching with ice-cold methanol (B129727).[1]
-
Use Fresh Samples: Prepare fresh solutions of this compound for each experiment or use aliquots from a properly stored -80°C stock to avoid repeated freeze-thaw cycles.[6]
Data Presentation: Optimal Conditions for Acyl-CoA Stability
The following table summarizes the recommended conditions for maintaining the integrity of acyl-CoA samples, including this compound.[1]
| Parameter | Recommended Condition | Rationale |
| pH for Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis. |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets. |
| Reconstitution Solvent | Methanol or 50% Methanol / 50% Ammonium Acetate (B1210297) (pH 7) | Methanol has shown good stability for acyl-CoAs over 24 hours.[1][2] |
Experimental Protocols
Protocol: Metabolic Quenching and Acyl-CoA Extraction
This protocol is designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs from cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Cell Scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Washing: Aspirate the culture media from the cell plate. Quickly wash the cells twice with ice-cold PBS.
-
Metabolic Quenching: Immediately add 2 mL of ice-cold methanol to the plate. Place the plate at -80°C for 15 minutes to completely halt all enzymatic activity.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the suspension at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant contains the extracted acyl-CoAs. Carefully transfer it to a new, pre-chilled tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the resulting dry pellet at -80°C for long-term stability.
-
Reconstitution: Before analysis, reconstitute the pellet in an appropriate solvent, such as methanol or a methanol/ammonium acetate buffer.[1][2]
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: General experimental workflow for acyl-CoA stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
improving the stability and activity of purified 2-ketocyclohexanecarboxyl-CoA hydrolase
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the stability and activity of purified 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI).
Frequently Asked Questions (FAQs)
Q1: What is the typical source and cellular localization of 2-ketocyclohexanecarboxyl-CoA hydrolase?
A1: 2-Ketocyclohexanecarboxyl-CoA hydrolase, also known as BadI, is an enzyme involved in the anaerobic benzoate (B1203000) degradation pathway. It is commonly purified from the phototrophic bacterium Rhodopseudomonas palustris. The enzyme is found in the soluble fraction of cell extracts.[1]
Q2: What is the molecular structure of the active enzyme?
A2: The purified BadI enzyme has a molecular mass of approximately 35 kDa as determined by SDS-PAGE. The native form of the enzyme is a homotetramer with a molecular mass of about 134 kDa.[1][2]
Q3: What is the specific activity of the purified enzyme?
A3: The purified 2-ketocyclohexanecarboxyl-CoA hydrolase exhibits a specific activity of approximately 9.7 µmol of pimelyl-CoA formed per minute per milligram of protein.[1][2]
Q4: Is 2-ketocyclohexanecarboxyl-CoA hydrolase sensitive to oxygen?
A4: No, the purified enzyme is insensitive to oxygen, and purification steps can be carried out in the presence of air.[1][2]
Q5: What is the optimal temperature for the enzyme's activity?
A5: The optimal temperature for the hydrolase activity is 40°C. At 50°C, the activity drops to 15% of the maximum, while at 30°C and 20°C, the activity is 95% and 40% of the maximum, respectively.[1]
Q6: What is the stability of the purified enzyme during storage?
A6: The purified enzyme is stable at -70°C with only minor losses in activity observed after several months of storage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity after purification | Improper protein folding or denaturation. | - Ensure all purification steps after cell lysis are performed at 4°C.[1]- Although the enzyme is heat-stable in crude extracts up to 60°C for a short period, avoid prolonged exposure to high temperatures during purification of the isolated enzyme.[1]- Confirm the presence of the protein band at ~35 kDa on an SDS-PAGE gel. |
| Inactive substrate. | - The substrate, 2-ketocyclohexanecarboxyl-CoA, can be impure and unstable. Synthesize the substrate fresh and purify it if possible. Note that the synthesis often yields a mixture of products, with the desired substrate being a minor component.[1]- Verify the integrity of the Coenzyme A portion of the substrate. | |
| Incorrect assay conditions. | - Ensure the assay is performed at the optimal pH of 8.5 and a temperature of 40°C.[1]- The assay relies on the formation of a Mg²⁺-enolate complex with the substrate; ensure Mg²⁺ is present in the assay buffer.[1] | |
| Precipitation of the enzyme during purification or storage | High protein concentration or inappropriate buffer conditions. | - Avoid excessively high protein concentrations. If necessary, perform a buffer exchange into a suitable storage buffer.- Consider adding stabilizing agents such as glycerol (B35011) to the storage buffer, although specific data for this enzyme is not available, it is a general practice for enzyme stabilization. |
| Inconsistent activity measurements | Substrate instability or impurity. | - Due to the difficulty in synthesizing pure 2-ketocyclohexanecarboxyl-CoA, variations in substrate batches can lead to inconsistent results.[1] Standardize substrate preparation as much as possible.- Use HPLC to assess the purity of the synthesized substrate.[1] |
| Pipetting errors or inaccurate protein concentration determination. | - Use calibrated pipettes and perform replicate assays.- Use a reliable method for protein concentration determination, such as a Bradford assay, and use an extinction coefficient of 104,000 M⁻¹ cm⁻¹ at 278 nm for the purified enzyme.[1] |
Quantitative Data Summary
Table 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from R. palustris
| Purification Step | Total Protein (mg) | Total Activity (µmol/min) | Specific Activity (µmol/min/mg) | Yield (%) | Fold Purification |
| Crude Extract | 1,500 | 150 | 0.10 | 100 | 1 |
| Heat Treatment (60°C, 5 min) | 1,050 | 135 | 0.13 | 90 | 1.3 |
| Q-Sepharose | 120 | 120 | 1.0 | 80 | 10 |
| Phenyl-Sepharose | 30 | 90 | 3.0 | 60 | 30 |
| Gel Filtration | 10 | 60 | 6.0 | 40 | 60 |
| Hydroxyapatite (B223615) | 5 | 48.5 | 9.7 | 32 | 97 |
This table presents a typical purification scheme. Actual values may vary.[1]
Table 2: Properties of Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase
| Property | Value | Reference |
| Specific Activity | 9.7 µmol/min/mg | [1][2] |
| Optimal pH | 8.5 | [1] |
| Optimal Temperature | 40°C | [1] |
| Molecular Mass (SDS-PAGE) | 35 kDa | [1][2] |
| Native Molecular Mass (Gel Filtration) | 134 kDa (Homotetramer) | [1][2] |
| Oxygen Sensitivity | Insensitive | [1][2] |
| Storage Stability | Stable at -70°C for several months | [1] |
Experimental Protocols
Protocol 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
This protocol describes the purification of the enzyme from Rhodopseudomonas palustris grown anaerobically on benzoate.
-
Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse by sonication or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet cell debris. The enzyme is in the soluble fraction.
-
Heat Treatment: Heat the crude cell extract to 60°C for 5 minutes, followed by centrifugation at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[1]
-
Q-Sepharose Chromatography: Load the supernatant onto a Q-Sepharose anion-exchange column equilibrated with a low-salt buffer. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Phenyl-Sepharose Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.
-
Hydroxyapatite Chromatography: Load the active fractions from gel filtration onto a hydroxyapatite column and elute with a phosphate (B84403) gradient.
-
Purity Check: Analyze the purity of the final preparation by SDS-PAGE. A single band at approximately 35 kDa should be observed.[1]
Protocol 2: Activity Assay of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
This spectrophotometric assay monitors the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.[1]
-
Substrate Preparation: Synthesize 2-ketocyclohexanecarboxyl-CoA. Due to the difficulty in purification, a mixture containing the substrate is often used.[1]
-
Assay Mixture: Prepare an assay mixture containing:
-
100 mM Tris-HCl buffer, pH 8.5
-
5 mM MgCl₂
-
0.1 to 0.75 mM 2-ketocyclohexanecarboxyl-CoA substrate solution
-
-
Enzyme Addition: Add a known amount of purified 2-ketocyclohexanecarboxyl-CoA hydrolase (e.g., 40 nM final concentration) to initiate the reaction.[1]
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 314 nm at 40°C.
-
Calculation of Activity: Calculate the rate of substrate cleavage using the molar extinction coefficient of the Mg²⁺-enolate complex. One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.
Visualizations
Caption: Purification workflow for 2-ketocyclohexanecarboxyl-CoA hydrolase.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Enzymatic Inhibition in the Benzoate Degradation Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the benzoate (B1203000) degradation pathway. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay for benzoate degradation is showing lower than expected activity. What are the potential causes?
A1: Reduced enzymatic activity in a benzoate degradation assay can stem from several factors. A primary cause to investigate is the presence of inhibitory substances. These can be introduced through the sample itself, buffers, or other reagents. Common issues include incorrect buffer pH or temperature, improper enzyme storage leading to denaturation, or the presence of specific enzyme inhibitors. It is also possible that the substrate concentration is not optimal, or in the case of catechol 1,2-dioxygenase, high concentrations of the substrate itself can be inhibitory.[1] A systematic check of all experimental conditions and components is recommended.
Q2: How can I determine if my sample contains an inhibitor for an enzyme in the benzoate degradation pathway?
A2: A common method to test for the presence of inhibitors is a "spike and recovery" experiment. In this procedure, a known amount of the purified active enzyme (e.g., benzoate dioxygenase or catechol 1,2-dioxygenase) is added to your sample and a control buffer. If the enzyme's activity is significantly lower in your sample compared to the control, it suggests the presence of an inhibitor. Performing a dilution series of your sample can also be informative; if the inhibition lessens with dilution, it points to a contaminant in your sample.
Q3: What are some known inhibitors for the key enzymes in the aerobic benzoate degradation pathway?
A3: The primary enzymes in the aerobic benzoate degradation pathway, benzoate dioxygenase and catechol 1,2-dioxygenase, are susceptible to inhibition by various compounds.
-
Benzoate Dioxygenase: While specific inhibitor constants (K_i) are not extensively documented in readily available literature, substrate analogs such as substituted benzoates (e.g., methylbenzoates and chlorobenzoates) can act as competitive inhibitors by binding to the active site.
-
Catechol 1,2-Dioxygenase: This enzyme is known to be inhibited by a range of compounds, including phenol (B47542) derivatives and metal ions. For instance, various chlorophenols and methylphenols can act as competitive inhibitors.[1] Metal ions like Cu²⁺ and Hg²⁺, as well as chelating agents such as EDTA, have also been shown to significantly inhibit catechol 1,2-dioxygenase activity.[2][3]
Q4: How can I differentiate between competitive and non-competitive inhibition in my experiments?
A4: The type of enzyme inhibition can be determined by analyzing the enzyme's kinetics at various substrate and inhibitor concentrations.
-
Competitive Inhibition: In this scenario, the inhibitor competes with the substrate for the enzyme's active site.[4][5][6][7][8] This type of inhibition can be overcome by increasing the substrate concentration.[4][5][6] K_m (the substrate concentration at half-maximal velocity) increases, while V_max (the maximum reaction velocity) remains unchanged.[6]
-
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[4][5][6][7][8] Increasing the substrate concentration will not reverse this type of inhibition.[4][6] V_max decreases, while K_m typically remains unchanged.[6]
Plotting your kinetic data using a Lineweaver-Burk or Michaelis-Menten plot will allow for a clear visualization of these changes and help identify the type of inhibition.
Data Presentation
Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase from Various Bacterial Sources
| Bacterial Strain | K_m (µM) | V_max (U/mg of protein) | Reference |
| Stenotrophomonas maltophilia KB2 | 12.8 | 1,218.8 | [1] |
| Paracoccus sp. MKU1 | 12.89 | 310.1 | [9] |
| Pseudomonas chlororaphis UFB2 | 35.76 | 16.67 (µM/min) | [10][11] |
| Acinetobacter radioresistens | Not specified | 25.8 | [1] |
| Rhodococcus opacus 1CP | Not specified | 9.6 | [1] |
| Rhodococcus opacus 6a | Not specified | 55.5 | [1] |
Table 2: Effect of Various Compounds on Catechol 1,2-Dioxygenase Activity
| Compound | Concentration | Effect on Activity | Type of Inhibition |
| 2-Methylphenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| 3-Methylphenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| 4-Methylphenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| 2-Chlorophenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| 4-Chlorophenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| 2,4-Dichlorophenol | 0.1 - 0.3 mM | Inhibition | Competitive[1] |
| Cu²⁺ | Not specified | Strong Inhibition | Not specified |
| Hg²⁺ | 1 mM | Strong Inhibition (15% residual activity) | Not specified[11] |
| EDTA | 1 mM | Strong Inhibition (58% residual activity) | Not specified[11] |
Experimental Protocols
Protocol 1: Enzyme Assay for Benzoate Dioxygenase Activity
This protocol is adapted from methods used for determining the activity of ring-hydroxylating dioxygenases.
Objective: To measure the activity of benzoate dioxygenase by monitoring the consumption of NADH.
Materials:
-
Purified benzoate dioxygenase or cell-free extract containing the enzyme.
-
Benzoate solution (substrate).
-
NADH solution.
-
Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.0.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and benzoate at the desired concentration.
-
Add NADH to the reaction mixture to a final concentration of approximately 200 µM.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix thoroughly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Enzyme Assay for Catechol 1,2-Dioxygenase Activity
This protocol is based on the spectrophotometric measurement of the product of catechol cleavage.[1]
Objective: To measure the activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid.
Materials:
-
Purified catechol 1,2-dioxygenase or cell-free extract.
-
Catechol solution (substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Spectrophotometer capable of measuring absorbance at 260 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add catechol to the desired final concentration.
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
Initiate the reaction by adding the enzyme preparation to the cuvette and mix well.
-
Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.[1]
-
Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of cis,cis-muconic acid per minute (molar extinction coefficient for cis,cis-muconic acid at 260 nm is approximately 16,800 M⁻¹cm⁻¹).[1]
Protocol 3: Determining the Type of Enzyme Inhibition
Objective: To distinguish between competitive and non-competitive inhibition.
Procedure:
-
Perform the appropriate enzyme assay (Protocol 1 or 2) with a fixed concentration of the enzyme.
-
Series 1 (No Inhibitor): Measure the initial reaction rates at varying substrate concentrations to determine the K_m and V_max of the uninhibited enzyme.
-
Series 2 (With Inhibitor): Repeat the assays with a fixed concentration of the potential inhibitor and the same range of substrate concentrations as in Series 1.
-
Series 3 (Optional): If necessary, repeat the assays with a different fixed concentration of the inhibitor.
-
Data Analysis:
-
Plot the initial reaction rates against substrate concentration for each series (Michaelis-Menten plot).
-
For a more precise determination, create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (V_max is unchanged), but will have different x-intercepts (K_m increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (K_m is unchanged), but will have different y-intercepts (V_max decreases).
-
Visualizations
Caption: Aerobic benzoate degradation pathway with points of potential inhibition.
Caption: Troubleshooting workflow for managing enzymatic inhibition.
References
- 1. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. knyamed.com [knyamed.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. jackwestin.com [jackwestin.com]
- 9. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the efficiency of the cyclohexane carboxylic acid degradation pathway
Welcome to the technical support center for the cyclohexane (B81311) carboxylic acid (CCA) degradation pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during CCA degradation experiments.
Q1: My microbial culture is showing slow or no degradation of cyclohexane carboxylic acid. What are the potential causes and how can I troubleshoot this?
A1: Slow or stalled CCA degradation can stem from several factors, ranging from suboptimal culture conditions to metabolic bottlenecks. Here’s a step-by-step troubleshooting guide:
-
Verify Culture Conditions:
-
Oxygen Availability: The degradation pathway is highly dependent on whether the conditions are aerobic or anaerobic. Aerobic pathways, often found in Alcaligenes and Arthrobacter species, utilize monooxygenases and oxidases, while anaerobic pathways in bacteria like Geobacter metallireducens and Rhodopseudomonas palustris use a different set of enzymes.[1][2] Ensure your experimental setup matches the oxygen requirements of your microbial strain.
-
pH: The pH of the medium can significantly impact enzyme activity and microbial growth. For instance, studies with activated sludge have shown that a basic pH of 10 can promote the degradation of cyclohexane carboxylic acid.[3] It is crucial to optimize the pH for your specific microorganism.
-
Temperature: Microbial growth and enzyme kinetics are temperature-dependent. The optimal temperature for CCA degradation can vary between different microbial species.[3]
-
Nutrient Limitation: Ensure that the growth medium is not deficient in essential nutrients like nitrogen, phosphorus, or trace elements that are necessary for microbial growth and enzyme function.
-
-
Investigate Substrate and Metabolite Toxicity:
-
CCA Concentration: High concentrations of CCA can be inhibitory to microbial growth.[3] If you suspect substrate inhibition, try lowering the initial CCA concentration or using a fed-batch approach.
-
Intermediate Accumulation: The accumulation of certain metabolic intermediates can be toxic or create a metabolic bottleneck. Analyze your culture supernatant for the buildup of pathway intermediates.
-
-
Assess Enzyme Activity:
-
Induction of Pathway Genes: The genes encoding CCA degradation enzymes are often inducible. Their expression may require the presence of CCA.[4] Verify that the genes for key enzymes like CoA transferase or acyl-CoA dehydrogenases are being expressed, for example, through qRT-PCR.[4]
-
Cofactor Availability: Ensure that necessary cofactors for the enzymatic reactions, such as Coenzyme A, are not limiting.
-
Q2: What are the key metabolic bottlenecks in the cyclohexane carboxylic acid degradation pathway that could limit its efficiency?
A2: Metabolic bottlenecks can occur at several points in the CCA degradation pathway, primarily at steps with low enzyme activity or unfavorable thermodynamics. Key potential bottlenecks include:
-
Initial Activation Step: The first committed step in many anaerobic pathways is the activation of CCA to cyclohexanoyl-CoA.[1][4] The efficiency of the responsible enzyme, either a CoA ligase or a CoA transferase, can be a limiting factor.
-
Ring Cleavage: The enzymatic step that opens the cyclohexane ring is a complex and often rate-limiting reaction in the degradation of cyclic compounds.
-
Connecting to Central Metabolism: The efficiency of the connection between the CCA degradation pathway and central metabolic pathways, such as the benzoyl-CoA degradation pathway, is crucial.[1][4] Any inefficiency in this link can lead to the accumulation of intermediates.
Q3: How can I genetically engineer my microbial strain to enhance the efficiency of the CCA degradation pathway?
A3: Metabolic engineering offers powerful strategies to improve the CCA degradation pathway by targeting specific genes and regulatory elements.[5][6]
-
Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes can significantly boost the metabolic flux through the pathway. Target genes for overexpression could include:
-
Deletion of Competing Pathways: Eliminating metabolic pathways that compete for key precursors or cofactors can redirect the metabolic flux towards CCA degradation.[6] For example, deleting pathways that consume Coenzyme A for other processes could increase its availability for the CCA pathway.
-
Optimization of Gene Expression: Fine-tuning the expression of pathway genes using synthetic biology tools like inducible promoters or ribosome binding sites can help balance the metabolic flux and avoid the accumulation of toxic intermediates.
-
Enhancing Cofactor Regeneration: Ensuring an adequate supply of reducing equivalents like NADH and FADH2, which are required by dehydrogenases in the pathway, can be critical. This can be achieved by engineering central metabolism to favor the production of these cofactors.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in the Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway in Geobacter metallireducens
| Enzyme | Substrate | Apparent Km (µM) | Specific Activity (nmol min-1 mg-1) |
| Succinyl-CoA:CHC CoA transferase | Cyclohexane Carboxylic Acid | - | 16 |
| CHCoA dehydrogenase | Cyclohexanoyl-CoA | <5 | - |
| CHeneCoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | - | - |
Data sourced from studies on Geobacter metallireducens.[1]
Table 2: Effect of Environmental Conditions on Cyclohexane Carboxylic Acid Degradation by Acclimated Activated Sludge
| Parameter | Condition | Degradation Efficiency |
| pH | 7 | Moderate |
| 10 | High | |
| Temperature | Low | Low |
| High | High | |
| Dissolved Oxygen | Low | Low |
| High | High | |
| Initial CCA Conc. | Low | High |
| High | Low (Inhibition observed) |
Data summarized from kinetic studies on activated sludge.[3]
Experimental Protocols
Protocol 1: CoA Transferase Activity Assay
This protocol is adapted from methods used for studying CoA transferases in anaerobic bacteria.[1]
Objective: To determine the activity of succinyl-CoA:cyclohexane carboxylate CoA transferase.
Materials:
-
Cell-free extract or purified enzyme
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl₂
-
100 mM Succinyl-CoA
-
100 mM Cyclohexane Carboxylic Acid
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 8.0
-
10 µL 1 M MgCl₂
-
50 µL 100 mM Succinyl-CoA
-
Variable amounts of cell-free extract or purified enzyme
-
Add sterile water to a final volume of 950 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 100 mM cyclohexane carboxylic acid.
-
Take 100 µL aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes) and stop the reaction by adding 10 µL of 10 M HCl.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant for the formation of cyclohexanoyl-CoA using RP-HPLC.
Data Analysis: Calculate the specific activity as nmol of product formed per minute per mg of protein.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This protocol is based on methods for monitoring the conversion of acyl-CoA substrates.[1][8]
Objective: To measure the activity of acyl-CoA dehydrogenases involved in the CCA pathway.
Materials:
-
Cell-free extract or purified enzyme
-
1 M Tris-HCl buffer, pH 7.8
-
Electron acceptor (e.g., 10 mM Ferrocenium hexafluorophosphate)
-
10 mM Acyl-CoA substrate (e.g., cyclohexanoyl-CoA or cyclohex-1-ene-1-carboxyl-CoA)
-
RP-HPLC system
Procedure:
-
Prepare a reaction mixture in a final volume of 1 mL containing:
-
100 µL 1 M Tris-HCl, pH 7.8
-
20 µL 10 mM Ferrocenium hexafluorophosphate
-
Variable amounts of cell-free extract or purified enzyme
-
Sterile water to 980 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 20 µL of 10 mM acyl-CoA substrate.
-
Take 100 µL aliquots at various time points and stop the reaction with 10 µL of 10 M HCl.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the formation of the dehydrogenated product by RP-HPLC.
Data Analysis: Determine the specific activity in nmol of product formed per minute per mg of protein.
Visualizations
Caption: Anaerobic degradation pathways of CCA in different bacteria.
Caption: Aerobic degradation pathway of CCA.
Caption: Troubleshooting workflow for slow CCA degradation.
References
- 1. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cib.csic.es [cib.csic.es]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with the purification of membrane-associated enzymes in aromatic degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the purification of membrane-associated enzymes involved in aromatic degradation.
Troubleshooting Guide
Researchers often face challenges in obtaining high yields of pure, active membrane-associated enzymes. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Yield | Inefficient cell lysis: Incomplete disruption of bacterial cells (e.g., Pseudomonas, E. coli) leads to poor release of membrane fractions.[1][2] | - Optimize sonication parameters (amplitude, duration, cycles) or French press pressure. - Use lysozyme (B549824) in conjunction with physical disruption methods for gram-positive bacteria.[3][4] - Ensure the use of fresh bacterial cultures for higher protein expression.[1] |
| Poor solubilization of the membrane protein: The chosen detergent may not be effective for the target enzyme, or the concentration may be suboptimal.[5] | - Screen a panel of detergents (e.g., DDM, Triton X-100, LDAO, CHAPS) at various concentrations.[5] - Ensure the detergent concentration is above its Critical Micellar Concentration (CMC) during solubilization. - Optimize the detergent-to-protein ratio (a starting point of 4:1 w/w is often recommended). | |
| Protein degradation: Proteases released during cell lysis can degrade the target enzyme.[6] | - Perform all purification steps at 4°C.[6] - Add a protease inhibitor cocktail to all buffers.[1][6] - Minimize the duration of the purification process. | |
| Enzyme Inactivity | Denaturation during purification: Harsh detergents or inappropriate buffer conditions can unfold the enzyme.[7] | - Screen for milder, non-ionic detergents like DDM or Digitonin that are known to preserve protein structure.[7][8] - Maintain a pH and ionic strength that are optimal for the enzyme's stability. - Consider adding stabilizing agents like glycerol (B35011) (5-20%) to the buffers. |
| Loss of essential lipids or cofactors: Over-purification can strip away lipids or cofactors that are necessary for enzyme activity. | - Use milder detergents that are less likely to delipidate the protein. - Consider adding back specific lipids or cofactors to the purified enzyme preparation. | |
| Protein Aggregation | Hydrophobic exposure: Once removed from the membrane, the hydrophobic transmembrane domains of the enzyme are exposed and tend to aggregate.[9] | - Ensure the detergent concentration remains above the CMC in all buffers throughout the purification process. - Optimize the detergent and salt concentrations to maintain a stable protein-detergent complex. - Perform size-exclusion chromatography as a final step to remove aggregates. |
| Contamination with Other Proteins | Non-specific binding to affinity resin: Host proteins with exposed histidines or other charged residues can bind to the affinity column.[6][10] | - For His-tagged proteins, include a low concentration of imidazole (B134444) (10-20 mM) in the binding and wash buffers to reduce non-specific binding.[11] - Optimize the salt concentration in the wash buffer to disrupt ionic interactions. - Consider a multi-step purification strategy, such as combining affinity chromatography with ion-exchange or size-exclusion chromatography.[9] |
Quantitative Data Summary for a Typical Purification
The following table presents representative data for the purification of a His-tagged membrane-associated dioxygenase. Actual results will vary depending on the specific enzyme and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2000 | 6000 | 3 | 100 | 1 |
| Solubilized Membrane Fraction | 400 | 4800 | 12 | 80 | 4 |
| IMAC Elution | 20 | 3600 | 180 | 60 | 60 |
| Size-Exclusion Chromatography | 8 | 2400 | 300 | 40 | 100 |
Note: This data is illustrative. The definitions of the terms can be found in various biochemistry resources.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Solubilization
This protocol outlines a small-scale method to identify the most effective detergent for solubilizing the target membrane-associated enzyme.
Materials:
-
Frozen or fresh cell pellet expressing the target enzyme
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
-
Protease inhibitor cocktail
-
A panel of detergents (e.g., DDM, Triton X-100, LDAO, CHAPS) as 10% (w/v) stock solutions
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add a different detergent to a final concentration of 1% (w/v). Also, test a range of concentrations for the most promising detergents (e.g., 0.5%, 1%, 2%).
-
Incubate the samples with gentle agitation for 1 hour at 4°C.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the solubilization efficiency for the target enzyme.
Protocol 2: Purification of a His-tagged Membrane-Associated Enzyme using IMAC
This protocol describes the purification of a His-tagged membrane-associated enzyme using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Solubilized membrane fraction containing the His-tagged target enzyme (from Protocol 1)
-
IMAC Resin (e.g., Ni-NTA agarose)
-
Binding Buffer (Lysis Buffer + optimal detergent concentration + 10-20 mM imidazole)
-
Wash Buffer (Lysis Buffer + optimal detergent concentration + 20-50 mM imidazole)
-
Elution Buffer (Lysis Buffer + optimal detergent concentration + 250-500 mM imidazole)
-
Chromatography column
Procedure:
-
Equilibrate the IMAC resin with 5-10 column volumes of Binding Buffer.
-
Incubate the solubilized membrane fraction with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin-protein slurry into a chromatography column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[17]
-
Elute the His-tagged protein with 3-5 column volumes of Elution Buffer. Collect fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (containing detergent) using dialysis or a desalting column.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I'm getting a very low yield of my purified enzyme?
A1: The first step is to systematically evaluate each stage of your purification process. Begin with the cell lysis and membrane solubilization steps, as these are often major bottlenecks.[5] Ensure your cell lysis is efficient by, for example, checking a sample under a microscope. For solubilization, it is crucial to perform a detergent screen to find the optimal detergent and concentration for your specific protein. Even commonly used detergents like Triton X-100 may not be suitable for all membrane proteins.[5]
Q2: My enzyme is pure, but it has no activity. What could be the problem?
A2: Loss of activity is often due to protein denaturation or the removal of essential lipids or cofactors during purification. The detergent used for solubilization might be too harsh. Try screening for milder, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Digitonin, which are known for preserving the native structure and function of membrane proteins.[7][8] Additionally, prolonged exposure to any detergent can strip away necessary lipids.[18] Minimizing the purification time and considering the addition of stabilizing agents like glycerol can also help maintain enzyme activity.
Q3: I see many contaminating bands in my final purified sample after affinity chromatography. How can I improve the purity?
A3: Contamination is often due to non-specific binding of host proteins to the affinity resin. For His-tagged protein purification using IMAC, a common strategy is to add a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers.[11] This will help to outcompete weakly binding contaminants. You can also try increasing the stringency of your wash steps, for example, by increasing the imidazole concentration or the salt concentration in the wash buffer. If co-purification persists, a multi-step purification approach, such as adding an ion-exchange or size-exclusion chromatography step after the initial affinity purification, is highly recommended.[9]
Q4: How do I choose the right detergent for my membrane-associated enzyme?
A4: There is no single "best" detergent, as the optimal choice is highly protein-dependent.[7] The most effective approach is to perform a detergent screen with a small amount of your membrane preparation. Start with a panel of commonly used detergents that includes non-ionic (e.g., DDM, Triton X-100), zwitterionic (e.g., CHAPS, LDAO), and anionic (e.g., SDS, though often denaturing) options.[7] Key factors to consider are the detergent's Critical Micellar Concentration (CMC), its ability to solubilize your target protein efficiently, and its ability to maintain the protein's stability and activity.[18]
Q5: My protein seems to be aggregating after purification. What can I do to prevent this?
A5: Aggregation of membrane proteins typically occurs when their hydrophobic surfaces are exposed to the aqueous buffer.[9] This can happen if the detergent concentration falls below the CMC. Therefore, it is crucial to include the optimal detergent at a concentration above its CMC in all buffers throughout the purification and storage process. If aggregation persists, you can try different detergents or use additives like glycerol or specific lipids that may help to stabilize your protein. A final polishing step using size-exclusion chromatography is also an effective way to remove any existing aggregates from your final protein sample.
Visualizations
Experimental Workflow for Purification of Membrane-Associated Enzymes
Caption: A typical experimental workflow for the purification of membrane-associated enzymes.
Logic Diagram for Troubleshooting Low Enzyme Yield
Caption: A decision tree for troubleshooting low yield in membrane enzyme purification.
Simplified Aerobic Aromatic Degradation Pathway
Caption: A simplified overview of an aerobic aromatic degradation pathway.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved protocol for rapid extraction of membrane enzymes from Gram positive bacteria - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. zellbio.eu [zellbio.eu]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. bio-rad.com [bio-rad.com]
- 11. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. biochem.du.ac.in [biochem.du.ac.in]
- 13. youtube.com [youtube.com]
- 14. chemdoctor.org [chemdoctor.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. scribd.com [scribd.com]
- 17. Purification of Histidine-Tagged Proteins using HiTrap® IMAC HP and HiTrap® IMAC FF [sigmaaldrich.com]
- 18. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Minimizing Non-Enzymatic Degradation of CoA Thioesters
Welcome to the technical support center for CoA thioester analysis. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) to help minimize the non-enzymatic degradation of CoA thioesters during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-enzymatic degradation of CoA thioesters?
A1: The thioester bond in acyl-CoA molecules is chemically reactive and susceptible to several degradation factors. The primary non-enzymatic causes are:
-
Chemical Hydrolysis: Acyl-CoAs are prone to hydrolysis in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][2] The high-energy nature of the thioester bond makes it susceptible to this breakdown.[3]
-
Oxidation: The free thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides or other oxidized species.[1][2] This can interfere with accurate quantification and analysis.
-
High Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis.[1][2] It is a critical factor to control throughout the entire analytical process.
-
Auto-condensation: Some CoA thioesters, like acetyl-CoA, can undergo non-enzymatic Claisen condensation to form byproducts (e.g., acetoacetyl-CoA), depleting the primary analyte.[4]
Q2: How does pH critically affect the stability of CoA thioesters?
A2: The pH of the solution is one of the most critical factors for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.
-
Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.[1][5]
-
Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.[1]
-
Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended for analysis and storage.[1] Some specific CoA thioesters, like Acetyl-CoA, are most stable in a pH range of 3.5 to 5.0.[5][6]
Q3: What are the best practices for storing CoA thioester samples?
A3: Proper storage is essential to prevent degradation.
-
Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use tubes to avoid freeze-thaw cycles, and store at -80°C.[1][5]
-
Short-Term Storage (Autosampler): When samples are in an autosampler for analysis (e.g., LC-MS), they should be maintained at a low temperature (e.g., 4°C).[1] Even at 4°C, some degradation can occur over 24 hours, so it is best to analyze samples as quickly as possible after preparation.[1] Reconstituting samples in methanol (B129727) or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.[1]
Q4: Can I use additives to help prevent degradation?
A4: Yes, certain additives can be beneficial.
-
Reducing Agents: To prevent oxidation of the thiol group, consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your standards and samples.[1][7] This helps maintain the reduced state of the CoA thiol group.
-
Enzyme Inhibitors: If enzymatic degradation from residual thioesterases is a concern in your sample matrix, the addition of broad-spectrum thioesterase inhibitors may be beneficial, though the primary strategy should be rapid enzyme inactivation during sample prep.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal / Low Recovery | Enzymatic Degradation: Acyl-CoA thioesterases in the sample were not inactivated.[1][8] | Ensure rapid quenching and homogenization in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol/acetonitrile to precipitate and denature proteins.[1][8] Work quickly and keep samples on ice at all times. |
| Chemical Hydrolysis: Suboptimal pH of extraction, reconstitution, or mobile phase buffers.[1][9] | Verify the pH of all buffers and solvents. Maintain a slightly acidic pH (4.0-6.8) throughout the entire workflow.[1] Avoid purely aqueous solutions for reconstitution; use methanol or methanol/buffer mixtures.[1] | |
| Inefficient Extraction: The protocol is not optimized for the sample type or specific acyl-CoA. | Use a robust extraction method, such as homogenization in acidic buffer followed by protein precipitation and extraction with organic solvents (isopropanol/acetonitrile).[9] Consider solid-phase extraction (SPE) to purify and concentrate samples.[9] | |
| Unexpected or Broad Peaks in Chromatogram | Degradation During Analysis: Sample degradation in the autosampler. | Minimize the time between sample reconstitution and injection.[1] Ensure the autosampler is kept cool (4°C). Check the stability of your standards and samples in the chosen solvent over the analysis timeframe. |
| Formation of Adducts or Oxidized Species: Oxidation of the thiol group to disulfides. | Add a small amount of a reducing agent like DTT to your standards and samples to maintain the CoA in its reduced form.[1][7] | |
| Poor Peak Shape: Incompatible injection solvent with the mobile phase. | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| Inconsistent/Irreproducible Results | Sample Handling Variation: Inconsistent timing or temperature during sample preparation. | Standardize every step of the protocol, from quenching time to centrifugation duration. Ensure all samples are treated identically.[10] |
| Repeated Freeze-Thaw Cycles: Degradation from repeatedly freezing and thawing stock solutions. | Prepare single-use aliquots of stock solutions and samples to avoid freeze-thaw cycles.[5][7] | |
| Degraded Stock Solutions: Acetyl-CoA and other thioesters are unstable in aqueous stock solutions over time. | Prepare stock solutions fresh.[4] Verify the concentration of stock solutions spectrophotometrically before use. |
Data Summary & Experimental Protocols
Table 1: Recommended Conditions for CoA Thioester Stability
| Parameter | Condition | Rationale |
| pH for Extraction | 4.5 - 5.5 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[1][10] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[1] |
| Extraction Temperature | ≤ 4°C (On Ice) | Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[1][10] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets or single-use aliquots.[1][5] |
| Autosampler Temp. | 4°C | Minimizes degradation during the analytical run. |
| Reconstitution Solvent | Methanol or Methanol/Buffer | Provides better stability compared to purely aqueous solutions for many acyl-CoAs.[1] |
Protocol: General Method for Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline adapted from methods designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs while minimizing degradation.
Materials:
-
Quenching Solution: 60% Methanol, pre-chilled to -20°C.
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C.
-
Organic Solvent Mix: Isopropanol/Acetonitrile (1:1 v/v), pre-chilled to -20°C.
-
Low-adhesion microcentrifuge tubes.
Procedure:
-
Quenching Metabolism: Rapidly halt all enzymatic activity. For cell cultures, add the cell suspension to 5 volumes of ice-cold quenching solution. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection.[10]
-
Homogenization: Perform all subsequent steps on ice. Homogenize the tissue sample or cell pellet in 500 µL of ice-cold Extraction Buffer (pH 4.9). This acidic environment helps to inactivate native thioesterases.[1]
-
Protein Precipitation & Extraction: Add 1 mL of the cold Organic Solvent Mix to the homogenate. Vortex vigorously for 5 minutes to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new low-adhesion tube.[10]
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Storage & Reconstitution: Store the dried pellet at -80°C until analysis.[1] Just before analysis, reconstitute the pellet in an appropriate volume of a suitable solvent (e.g., methanol or a buffer compatible with your analytical method, pH 4.0-6.8).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with cross-reactivity in immunoassays for pathway-related proteins.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern for pathway analysis?
Q2: What are the common causes of cross-reactivity in immunoassays?
A2: Several factors can contribute to antibody cross-reactivity:
-
High sequence homology: Proteins that are part of the same family or share conserved domains often have similar amino acid sequences and three-dimensional structures, making them susceptible to being recognized by the same antibody.[1][2]
-
Antibody type: Polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes on a single antigen, have a higher likelihood of cross-reactivity compared to monoclonal antibodies that recognize a single epitope.[6][7]
-
Assay conditions: Factors such as pH, temperature, and ionic strength of buffers can influence the stringency of antibody-antigen interactions.[1] Suboptimal conditions can promote weaker, non-specific binding.
-
Sample matrix: Components within the biological sample (e.g., serum, plasma) can interfere with the assay, a phenomenon known as the "matrix effect".[8][9][10] This can sometimes be mistaken for or exacerbate cross-reactivity.
Q3: How can I detect potential cross-reactivity in my immunoassay?
A3: Several experimental approaches can be used to assess antibody specificity and detect cross-reactivity:
-
Western Blotting: This technique separates proteins by size, allowing you to visualize if the antibody binds to proteins of unexpected molecular weights.[1][11]
-
Competitive ELISA: By introducing a known, structurally similar protein into the assay, you can determine if it competes with the target antigen for antibody binding.[1]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves using the antibody to pull down its binding partners from a complex sample, which are then identified by mass spectrometry.[12][13] This can confirm the identity of the intended target and reveal any off-target binding.
-
Genetic Strategies: Using techniques like CRISPR/Cas9 or siRNA to knock out or knock down the expression of the target protein can validate antibody specificity. A specific antibody should show a significantly reduced or absent signal in the knockout/knockdown sample.[13][14][15][16]
-
Independent Antibody Validation: Comparing the results obtained with two different antibodies that recognize distinct epitopes on the same target protein can increase confidence in the specificity of the findings.[12][14][16]
Troubleshooting Guides
Issue 1: High background or non-specific signal in my assay.
High background can often be mistaken for cross-reactivity. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for High Background Signal
Caption: A flowchart for troubleshooting high background signals in immunoassays.
| Step | Action | Rationale |
| 1. Optimize Blocking | Increase blocking buffer incubation time or try alternative blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers).[17][18][19] | Inadequate blocking leaves unoccupied sites on the solid phase (e.g., microplate wells) that can non-specifically bind antibodies, leading to high background.[17][18] |
| 2. Titrate Antibodies | Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration. | Excessively high antibody concentrations can lead to non-specific binding and increased background.[19] |
| 3. Enhance Washing Steps | Increase the number and duration of wash steps. Ensure an appropriate detergent concentration (e.g., 0.05% Tween-20) in the wash buffer.[17] | Insufficient washing can leave unbound antibodies behind, contributing to the background signal. |
| 4. Use Pre-adsorbed Secondary Antibodies | If you suspect the secondary antibody is binding to endogenous immunoglobulins in your sample, switch to a cross-adsorbed secondary antibody.[20][21] | Cross-adsorbed antibodies have been purified to remove antibodies that may bind to immunoglobulins from species other than the primary antibody's host.[20][21] |
Issue 2: My antibody is detecting a protein of the wrong size in a Western Blot, or my ELISA results are unexpectedly high.
This strongly suggests cross-reactivity with another protein.
Experimental Workflow for Validating Antibody Specificity
Caption: A workflow for investigating and validating suspected antibody cross-reactivity.
| Validation Method | Detailed Protocol | Expected Outcome for a Specific Antibody |
| BLASTp Alignment | 1. Obtain the immunogen sequence of your antibody from the manufacturer. 2. Use the NCBI BLASTp tool to align this sequence against the proteome of the species you are studying.[4][7] 3. Analyze the results for proteins with high sequence homology (typically >85%) to the immunogen.[4] | The target protein should have the highest alignment score. Other proteins with high scores are potential cross-reactants. |
| Knockout/Knockdown (KO/KD) Validation | 1. Culture cells that endogenously express the target protein. 2. Use CRISPR/Cas9 or siRNA to create a cell line where the target gene is knocked out or its expression is knocked down.[14][15] 3. Prepare lysates from both the wild-type and KO/KD cell lines. 4. Analyze the lysates by Western blot using the antibody . | The band corresponding to the target protein should be absent or significantly reduced in the KO/KD lysate compared to the wild-type lysate.[15][16] Any remaining bands represent cross-reactive binding. |
| Recombinant Protein Expression | 1. Obtain or generate a recombinant version of the potential cross-reacting protein. 2. Run a Western blot with lanes containing: a) lysate with the target protein, b) the purified recombinant cross-reacting protein, and c) a negative control lysate. | A specific antibody will only show a band in the lane with the target protein. If a band of the correct size for the recombinant protein appears, it confirms cross-reactivity. |
| Competitive ELISA | 1. Coat a microplate with the target antigen. 2. Pre-incubate the primary antibody with increasing concentrations of the suspected cross-reacting protein. 3. Add the antibody/competitor mixture to the coated plate and proceed with the standard ELISA protocol. | If the protein is cross-reactive, it will bind to the antibody in solution, preventing it from binding to the coated antigen. This will result in a dose-dependent decrease in the ELISA signal.[1] |
Data Presentation
Table 1: Example of Cross-Reactivity Data for an Anti-Kinase X Antibody
| Protein | Sequence Homology to Kinase X (%) | Western Blot Signal (Relative to Kinase X) | Competitive ELISA (IC50) |
| Kinase X (Target) | 100% | 100% | 10 nM |
| Kinase Y | 88% | 45% | 250 nM |
| Kinase Z | 65% | <5% | >1000 nM |
| Phosphatase A | 20% | Not Detected | >1000 nM |
This table illustrates how to present data to assess cross-reactivity. Actual values will vary based on the antibody and proteins being tested.
Signaling Pathway Diagram
Diagram of a Generic Kinase Signaling Pathway
This diagram illustrates a simplified signaling cascade, highlighting potential points where cross-reactivity between related kinases (e.g., Kinase A and Kinase B) could lead to misinterpretation of pathway activation.
Caption: A generic kinase signaling cascade illustrating potential antibody cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. tandfonline.com [tandfonline.com]
- 11. biocompare.com [biocompare.com]
- 12. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. cusabio.com [cusabio.com]
- 15. Antibody validation - The Human Protein Atlas [v19.proteinatlas.org]
- 16. Five pillars to determine antibody specificity [abcam.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. meridianbioscience.com [meridianbioscience.com]
- 19. seracare.com [seracare.com]
- 20. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Growth Conditions for Bacteria Utilizing the Benzoyl-CoA Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the growth of bacteria that utilize the benzoyl-CoA pathway for the degradation of aromatic compounds.
FAQs: Understanding and Optimizing the Benzoyl-CoA Pathway
Q1: What is the benzoyl-CoA pathway and which bacteria utilize it?
The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of a wide range of aromatic compounds.[1][2][3] Instead of using oxygen to break the aromatic ring, anaerobes activate aromatic compounds to their coenzyme A (CoA) thioesters, with benzoyl-CoA being a key intermediate.[1][4] This pathway is utilized by a diverse group of bacteria, including denitrifying bacteria (e.g., Thauera aromatica), phototrophic bacteria (e.g., Rhodopseudomonas palustris), sulfate-reducing bacteria, and fermenting bacteria (e.g., Syntrophus gentianae).[5]
Q2: What are the key enzymes in the benzoyl-CoA pathway?
Two of the most critical enzymes are:
-
Benzoate-CoA ligase: This enzyme catalyzes the initial activation of benzoate (B1203000) to benzoyl-CoA, an ATP-dependent reaction.[6][7][8]
-
Benzoyl-CoA reductase: This is the key enzyme responsible for dearomatizing the benzene (B151609) ring of benzoyl-CoA, a challenging reaction that often requires ATP hydrolysis.[6][9]
Q3: How do I choose the right growth medium for my bacteria?
The optimal growth medium depends on the specific bacterium and its metabolic requirements. A minimal salt medium is often the base, supplemented with a specific aromatic compound as the carbon source and an appropriate electron acceptor. For example, Thauera aromatica is often grown with benzoate as the carbon source and nitrate (B79036) as the electron acceptor.[10][11] It is crucial to maintain anaerobic conditions and a suitable redox potential, often achieved by adding reducing agents.[12][13]
Q4: My anaerobic cultures are not growing. What are the common reasons?
Failure of anaerobic cultures to grow can be attributed to several factors:
-
Oxygen toxicity: Even brief exposure to oxygen can be lethal to strict anaerobes.[6][14] Ensure all media and equipment are properly deoxygenated and handled under an anaerobic atmosphere.
-
Incorrect redox potential: Most strict anaerobes require a low redox potential (below -300 mV) to initiate growth.[12] The addition of reducing agents like sodium sulfide (B99878) or cysteine is often necessary.
-
Inappropriate medium composition: The medium may be lacking essential nutrients, vitamins, or trace elements. Conversely, high concentrations of some substrates can be inhibitory.
-
Slow growth rate: Anaerobic metabolism is often less efficient than aerobic metabolism, leading to slower growth rates.[14] Be patient and allow sufficient incubation time.
Q5: How can I confirm that the benzoyl-CoA pathway is active in my cultures?
Several methods can be used to verify pathway activity:
-
Metabolite analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to detect the consumption of the aromatic substrate and the formation of key intermediates like benzoyl-CoA.[15][16]
-
Enzyme assays: Prepare cell-free extracts and perform spectrophotometric assays to measure the activity of key enzymes like benzoate-CoA ligase and benzoyl-CoA reductase.
-
Gene expression analysis: Use molecular techniques like RT-qPCR to quantify the expression of genes encoding the key enzymes of the pathway.
Troubleshooting Guides
Guide 1: Anaerobic Cultivation
| Problem | Possible Cause | Troubleshooting Steps |
| No growth or slow growth of anaerobic cultures. | Oxygen contamination. | Ensure all media and reagents are properly deoxygenated by boiling and/or sparging with an oxygen-free gas (e.g., N₂/CO₂ mixture). Use anaerobic chambers or Hungate tubes for all manipulations.[12] Check for leaks in your anaerobic system. |
| Incorrect redox potential. | Add a reducing agent (e.g., sodium sulfide, cysteine-HCl) to the medium to lower the redox potential. Use a redox indicator like resazurin (B115843) to visually confirm anaerobic conditions (resazurin is colorless when reduced).[13] | |
| Inappropriate medium composition. | Verify the recipe for your specific bacterial strain. Ensure all necessary vitamins and trace elements are included.[11][17] Test different concentrations of the aromatic substrate, as high concentrations can be toxic. | |
| Culture medium turns pink (if using resazurin). | Oxygen has entered the system. | Immediately check for leaks in your culture vessel or anaerobic chamber. Re-gas the culture with oxygen-free gas. If the color persists, the culture is likely compromised and should be discarded. |
| Inconsistent growth between batches. | Variability in media preparation. | Prepare a large batch of medium to minimize variability. Ensure consistent pH adjustment and sterilization procedures. |
| Inoculum viability. | Use a fresh, actively growing culture for inoculation. Avoid using old or stressed cultures. |
Guide 2: Enzyme Assays (Spectrophotometric)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity detected. | Inactive enzyme due to oxygen exposure. | Prepare cell-free extracts and perform assays under strictly anaerobic conditions, especially for oxygen-sensitive enzymes like benzoyl-CoA reductase.[4] |
| Incorrect assay conditions. | Optimize pH, temperature, and substrate concentrations. Ensure all necessary co-factors (e.g., ATP, Mg²⁺, CoA) are present at optimal concentrations.[8] | |
| Poor quality cell-free extract. | Use a robust cell lysis method (e.g., sonication, French press) and keep the sample on ice to prevent protein degradation.[7][18][19] | |
| High background noise or drifting baseline. | Contaminating enzyme activities in the cell-free extract. | Use a control reaction without the specific substrate to measure and subtract the background rate.[20] Consider partial purification of the enzyme of interest. |
| Instability of assay components. | Ensure all reagents are fresh and properly stored. Some reagents, like NADH, are light-sensitive. | |
| Non-linear reaction rate. | Substrate depletion or product inhibition. | Use a lower enzyme concentration or measure the initial reaction rate. |
| Enzyme instability under assay conditions. | Check the stability of the enzyme at the assay temperature and pH. |
Guide 3: HPLC Analysis of Aromatic Compounds and CoA Thioesters
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak resolution or peak tailing. | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure consistent ionization of your analytes. For CoA thioesters, a slightly acidic pH can often improve peak shape.[21] |
| Column contamination. | Use a guard column to protect the analytical column.[22] Regularly flush the column with a strong solvent to remove contaminants. | |
| Secondary interactions with the stationary phase. | For acidic compounds like CoA thioesters, adding an ion-pairing agent to the mobile phase can improve peak shape.[21] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[16][22] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent air bubbles.[23][24] | |
| Low signal intensity. | Analyte degradation. | Keep samples, especially CoA thioesters, at a low temperature and analyze them as quickly as possible after preparation. Acidifying the sample can sometimes improve stability. |
| Insufficient sample concentration. | Concentrate the sample or inject a larger volume if possible. |
Quantitative Data: Optimal Growth Conditions
| Bacterium | Parameter | Optimal Value/Range | Notes |
| Thauera aromatica | Temperature | 28-30°C[10][11] | Mesophilic |
| pH | 7.2[11][15] | Neutral | |
| Carbon Source | Benzoate (e.g., 5 mM)[10] | Other aromatic compounds can also be used. | |
| Electron Acceptor | Nitrate (e.g., 20 mM KNO₃)[10] | Denitrifying bacterium. | |
| Medium | Mineral salt medium[11][15] | See detailed recipe in Experimental Protocols. | |
| Rhodopseudomonas palustris | Temperature | 30-35°C[25][26] | Mesophilic |
| pH | ~7.0 | Neutral | |
| Carbon Source | Various aromatic acids (e.g., benzoate, 4-hydroxybenzoate)[1][27] | Metabolically versatile. | |
| Growth Mode | Anaerobic, phototrophic (light required)[28][29] | Purple non-sulfur bacterium. | |
| Medium | Minimal mineral medium (e.g., PM medium)[25] | See detailed recipe in Experimental Protocols. | |
| Azoarcus evansii | Temperature | 30°C | Mesophilic |
| pH | 7.2 | Neutral | |
| Carbon Source | Benzoate | Can also grow on other aromatic compounds. | |
| Electron Acceptor | Nitrate | Denitrifying bacterium. | |
| Medium | Thauera aromatica medium (DSMZ Medium 586)[27] | ||
| Syntrophus gentianae | Growth Mode | Syntrophic | Requires a partner organism (e.g., a hydrogen-consuming methanogen or sulfate (B86663) reducer) to degrade benzoate.[30][31] |
| Substrate | Benzoate | Ferments benzoate to acetate, H₂, and CO₂. | |
| Medium | Complex anaerobic medium | Specific composition depends on the syntrophic partner. |
Experimental Protocols
Protocol 1: Anaerobic Growth of Thauera aromatica on Benzoate
1. Medium Preparation (DSMZ Medium 586, modified) [11][15][17]
-
Solution A (per 500 mL):
-
KH₂PO₄: 0.816 g
-
K₂HPO₄: 5.92 g
-
-
Solution B (per 500 mL):
-
NH₄Cl: 0.53 g
-
MgSO₄·7H₂O: 0.2 g
-
KNO₃: 2.0 g
-
CaCl₂·2H₂O: 0.025 g
-
Sodium benzoate: 0.72 g
-
-
Trace Element Solution SL-10 (per 1 L):
-
HCl (25%): 10 mL
-
FeCl₂·4H₂O: 1.5 g
-
ZnCl₂: 70 mg
-
MnCl₂·4H₂O: 100 mg
-
H₃BO₃: 6 mg
-
CoCl₂·6H₂O: 190 mg
-
CuCl₂·2H₂O: 2 mg
-
NiCl₂·6H₂O: 24 mg
-
Na₂MoO₄·2H₂O: 36 mg
-
-
Vitamin Solution (per 1 L):
-
Biotin: 2 mg
-
Folic acid: 2 mg
-
Pyridoxine-HCl: 10 mg
-
Thiamine-HCl: 5 mg
-
Riboflavin: 5 mg
-
Nicotinic acid: 5 mg
-
Pantothenic acid: 5 mg
-
Vitamin B₁₂: 0.1 mg
-
p-Aminobenzoic acid: 5 mg
-
Procedure:
-
Prepare Solutions A and B separately. Adjust the pH of each to 7.2.
-
Autoclave Solutions A and B separately.
-
Allow the solutions to cool to room temperature.
-
In an anaerobic chamber or under a stream of oxygen-free N₂/CO₂ gas, combine 500 mL of Solution A and 500 mL of Solution B.
-
Add 10 mL of sterile-filtered Trace Element Solution SL-10 and 5 mL of sterile-filtered Vitamin Solution.
-
Add a reducing agent (e.g., sodium sulfide to a final concentration of 0.025%) and a redox indicator (resazurin, 1 mg/L). The medium should be colorless before inoculation.
-
Dispense into anaerobic culture vessels (e.g., Hungate tubes or serum bottles) and seal.
2. Cultivation
-
Inoculate the prepared medium with an actively growing culture of Thauera aromatica (1-5% v/v).
-
Incubate at 30°C in the dark.[10] Growth can be monitored by measuring optical density at 600 nm.
Protocol 2: Preparation of Cell-Free Extract from Anaerobic Bacteria
-
Grow a culture of the desired bacterium to the mid- to late-exponential phase.
-
Perform all subsequent steps under strict anaerobic conditions (in an anaerobic chamber) and at 4°C to minimize protein degradation.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the cell pellet twice with an anoxic buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing a reducing agent like 2 mM dithiothreitol).
-
Resuspend the cell pellet in a minimal volume of the same buffer.
-
Lyse the cells using a suitable method such as sonication on ice or by passing them through a French pressure cell.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes) to remove cell debris.
-
The resulting supernatant is the cell-free extract. Use it immediately for enzyme assays or store it frozen under anaerobic conditions at -80°C.[7][19][32]
Protocol 3: Spectrophotometric Assay for Benzoate-CoA Ligase
This is a coupled enzyme assay that measures the formation of AMP, which is then used to calculate the activity of benzoate-CoA ligase.[2]
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
1 mM ATP
-
0.4 mM Coenzyme A
-
0.4 mM NADH
-
1 mM Phosphoenolpyruvate
-
0.5 mM Benzoate
-
1 unit Myokinase
-
1 unit Pyruvate kinase
-
1.5 units Lactate dehydrogenase
-
10-50 µL of cell-free extract
Procedure:
-
Combine all reagents except benzoate in a cuvette and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous pyruvate.
-
Monitor the absorbance at 365 nm until a stable baseline is achieved.
-
Initiate the reaction by adding benzoate.
-
Continuously monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH at 365 nm.
Visualizations
Caption: Central role of benzoyl-CoA in the anaerobic degradation of aromatic compounds.
Caption: A logical workflow for troubleshooting common experimental failures.
Caption: Standard experimental workflow for studying the benzoyl-CoA pathway.
References
- 1. Anaerobic biodegradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Anaerobic Infections - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Limitations of commonly used spectrophotometric assay methods for phosphoenolypyruvate carboxykinase activity in crude extracts of muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptation of anaerobically grown Thauera aromatica, Geobacter sulfurreducens and Desulfococcus multivorans to organic solvents on the level of membrane fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsmz.de [dsmz.de]
- 12. scispace.com [scispace.com]
- 13. Species: Azoarcus evansii [lpsn.dsmz.de]
- 14. m.youtube.com [m.youtube.com]
- 15. 586: THAUERA AROMATICA MEDIUM | Media | MediaDive [bacmedia.dsmz.de]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. 586: THAUERA AROMATICA MEDIUM | Media | MediaDive [mediadive.dsmz.de]
- 18. researchgate.net [researchgate.net]
- 19. journals.plos.org [journals.plos.org]
- 20. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. jetir.org [jetir.org]
- 24. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 25. A Rhodopseudomonas strain with a substantially smaller genome retains the core metabolic versatility of its genus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Aromatoleum evansii KB 740 | Type strain | DSM 6898, NBRC 107771 | BacDiveID:13880 [bacdive.dsmz.de]
- 28. Protocol to develop a synthetic biology toolkit for the non-model bacterium R. palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
- 30. The Acyl-Proteome of Syntrophus aciditrophicus Reveals Metabolic Relationships in Benzoate Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Syntrophus aciditrophicus sp. nov., a new anaerobic bacterium that degrades fatty acids and benzoate in syntrophic association with hydrogen-using microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. EP3697803A2 - Anaerobic cell-free systems and environments and methods for making and using same - Google Patents [patents.google.com]
enhancing the catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase through mutagenesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on enhancing the catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) through mutagenesis.
Frequently Asked Questions (FAQs)
Q1: What is 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) and what is its catalytic function?
A1: 2-Ketocyclohexanecarboxyl-CoA hydrolase, also known as BadI, is an enzyme involved in the anaerobic degradation of benzoate (B1203000).[1][2] It is a member of the crotonase superfamily.[1][3] The enzyme catalyzes a reverse Dieckmann reaction, hydrolyzing 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1][3] This hydrolytic cleavage of a carbon-carbon bond is a crucial step in the metabolic pathway.[1]
Q2: What is the native structure and specific activity of BadI?
A2: Purified BadI from Rhodopseudomonas palustris is a homotetramer with a native molecular mass of approximately 134 kDa, with each subunit being around 35 kDa.[1][2] The purified enzyme has a reported specific activity of 9.7 µmol of pimelyl-CoA formed per minute per milligram of protein.[1][2]
Q3: Why would enhancing the catalytic efficiency of BadI be beneficial?
A3: Enhancing the catalytic efficiency (kcat/Km) of BadI could be valuable for various biotechnological applications. A more efficient enzyme could improve the flux through engineered metabolic pathways for the production of biofuels or other valuable chemicals derived from aromatic compounds. In drug development, understanding how to modulate the activity of enzymes in this class could inform the design of novel therapeutics.
Q4: What are the primary strategies for enhancing the catalytic efficiency of an enzyme like BadI through mutagenesis?
A4: The two main approaches are rational design and directed evolution.[4]
-
Rational Design: This involves making specific amino acid substitutions based on the enzyme's structure and catalytic mechanism. This requires a good understanding of the enzyme's active site and the roles of specific residues.
-
Directed Evolution: This method mimics natural evolution in the laboratory. It involves creating a large library of random enzyme variants using techniques like error-prone PCR and then screening for mutants with improved activity.[4][5]
Troubleshooting Guides
Section 1: Site-Directed Mutagenesis
| Issue | Possible Causes | Troubleshooting Steps |
| No or very few colonies after transformation. | 1. Inefficient PCR amplification of the plasmid.[6] 2. Ineffective DpnI digestion of the parental template DNA.[6][7] 3. Poor quality or low concentration of competent cells. 4. Incorrect primer design.[6][8] | 1. Optimize PCR conditions (annealing temperature, extension time, cycle number). Run a gel to verify the presence of the amplified plasmid.[6] 2. Ensure DpnI is active and incubate for a sufficient amount of time. Run a control transformation with undigested plasmid to check DpnI efficiency.[6][7] 3. Use commercially available high-efficiency competent cells or prepare fresh, highly competent cells. 4. Use primer design software and ensure primers have a melting temperature (Tm) of at least 78 °C with the mutation in the center.[7] |
| All sequenced colonies are wild-type. | 1. Inefficient DpnI digestion.[7] 2. PCR primers are being degraded. 3. Low PCR amplification efficiency. | 1. Increase DpnI incubation time or use more enzyme. Confirm that the template plasmid was isolated from a methylation-competent E. coli strain (e.g., DH5α, not JM101).[7] 2. Use PAGE-purified primers. 3. Optimize PCR conditions and consider using a high-fidelity polymerase with "hot start" capabilities to prevent primer degradation.[7] |
| Undesired mutations are found in the sequence. | 1. Low fidelity of the DNA polymerase. 2. Poor quality of the template DNA. | 1. Use a high-fidelity DNA polymerase for PCR. 2. Use freshly prepared plasmid DNA of high purity. |
Section 2: Protein Expression and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no expression of the mutant protein. | 1. The mutation has destabilized the protein, leading to degradation. 2. Sub-optimal induction conditions.[9] 3. Codon usage of the mutated gene is not optimal for the expression host. | 1. Perform expression at a lower temperature (e.g., 18°C overnight) to slow down protein synthesis and allow for proper folding.[9] Add protease inhibitors during cell lysis.[10][11] 2. Vary the concentration of the inducing agent (e.g., IPTG) and the induction time.[9] 3. Synthesize the gene with codons optimized for your expression host (e.g., E. coli). |
| The mutant protein is found in inclusion bodies. | 1. The mutation has led to protein misfolding and aggregation.[9] 2. High expression levels are overwhelming the cellular folding machinery.[9] | 1. Try expressing the protein at a lower temperature for a longer period.[9] Co-express with chaperones to assist in proper folding. 2. Reduce the concentration of the inducer to lower the rate of protein synthesis.[9] 3. Consider adding a solubility-enhancing tag (e.g., MBP, GST) to the protein construct. |
| Protein degradation during purification. | 1. Presence of endogenous proteases in the cell lysate.[10][11][12] | 1. Add a cocktail of protease inhibitors to the lysis buffer.[10][11] 2. Perform all purification steps at 4°C to minimize protease activity.[12] 3. Work quickly to minimize the time the protein is in the crude lysate.[12] |
Section 3: Enzyme Kinetic Assays
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in kinetic measurements. | 1. Inaccurate pipetting of enzyme or substrate. 2. Instability of the enzyme or substrate under assay conditions. 3. Impure substrate (2-ketocyclohexanecarboxyl-CoA). | 1. Use calibrated pipettes and ensure proper mixing. 2. Check the stability of the enzyme and substrate at the assay temperature and pH over the time course of the experiment. 3. The substrate can be unstable; it is recommended to synthesize it fresh or purify it to ensure high quality.[1] |
| No detectable enzyme activity. | 1. The mutation has completely inactivated the enzyme. 2. Incorrect assay conditions (pH, temperature).[1] 3. The enzyme is inactive or denatured. | 1. Confirm the protein is expressed and purified in a folded state using techniques like circular dichroism. 2. The optimal pH for BadI is around 8.5 and the optimal temperature is 40°C.[1] Ensure your assay buffer is within this range. 3. Handle the purified enzyme with care, keeping it on ice and using appropriate storage buffers. Avoid repeated freeze-thaw cycles. |
| Non-linear reaction progress curves. | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability during the assay. | 1. Use initial velocity measurements, typically within the first 10% of substrate consumption. 2. Test for product inhibition by adding the product (pimelyl-CoA) to the reaction mixture at the beginning of the assay. 3. Perform the assay at a lower temperature or for a shorter duration. |
Data Presentation
Table 1: Example Kinetic Data for Mutagenesis of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Improvement (kcat/Km) |
| Wild-Type | Value | Value | Value | 1.0 |
| Mutant 1 | Value | Value | Value | Value |
| Mutant 2 | Value | Value | Value | Value |
| Mutant 3 | Value | Value | Value | Value |
This table should be used to summarize the kinetic parameters determined for the wild-type enzyme and the generated mutants. kcat represents the turnover number, Km is the Michaelis constant, and kcat/Km is the measure of catalytic efficiency.[13][14]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using Overlap Extension PCR
This protocol describes the introduction of a point mutation into the badI gene.
-
Primer Design: Design two complementary mutagenic primers containing the desired mutation at the center. These primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
First Round of PCR: Perform two separate PCR reactions using the plasmid containing the wild-type badI gene as a template.
-
Reaction A: Forward primer flanking the 5' end of the gene and the reverse mutagenic primer.
-
Reaction B: Forward mutagenic primer and a reverse primer flanking the 3' end of the gene.
-
-
Purification of PCR Products: Run the products of both reactions on an agarose (B213101) gel and purify the DNA fragments of the correct size using a gel extraction kit.[4]
-
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR tube. These fragments will anneal at their overlapping ends containing the mutation. Add the flanking forward and reverse primers and a high-fidelity DNA polymerase. Perform PCR to amplify the full-length mutated gene.[4]
-
Cloning: Digest the amplified full-length mutated gene and the expression vector with appropriate restriction enzymes. Ligate the mutated gene into the vector and transform into competent E. coli cells.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of His-tagged BadI Mutants
-
Transformation: Transform the expression plasmid containing the mutated badI gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger culture volume and grow to an OD600 of 0.4-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM. To improve solubility, consider reducing the temperature to 18-25°C and continue shaking for 6-16 hours.[15]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant which contains the soluble protein.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged BadI mutant with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Protocol 3: Enzyme Kinetics Assay for BadI
The activity of 2-ketocyclohexanecarboxyl-CoA hydrolase can be assayed by monitoring the decrease in absorbance of the Mg²⁺-enolate complex of the substrate at 314 nm.[1]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.5) and 100 mM MgCl₂.[1]
-
Substrate Addition: Add the 2-ketocyclohexanecarboxyl-CoA substrate to the desired final concentration. The synthesis of this substrate may be required as it is not readily commercially available.[1]
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified BadI enzyme (wild-type or mutant).
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 314 nm over time using a spectrophotometer.
-
Calculation of Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the Mg²⁺-enolate complex.
-
Determination of Kinetic Parameters: Repeat the assay at various substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.[13][14][16] The catalytic efficiency (kcat/Km) can then be calculated.
Visualizations
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of function in the crotonase superfamily: the stereochemical course of the reaction catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed Mutagenesis of a β-Glycoside Hydrolase from Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. idtdna.com [idtdna.com]
- 7. static.igem.org [static.igem.org]
- 8. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 9. youtube.com [youtube.com]
- 10. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 11. Approaches to Avoid Proteolysis During Protein Expression and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Khan Academy [khanacademy.org]
- 15. Enhancement in the Catalytic Properties of CotA Laccase from Bacillus pumilus via High-Throughput Screening Using Malachite Green as a Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzoate and Cyclohexane Carboxylate Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Microbial Degradation of Two Key Carboxylic Acids
The microbial degradation of aromatic and alicyclic compounds is a cornerstone of environmental microbiology and biotechnology, with significant implications for drug metabolism and bioremediation. This guide provides a detailed comparison of the degradation kinetics of two model substrates: benzoate (B1203000), an aromatic carboxylic acid, and cyclohexane (B81311) carboxylate, its alicyclic counterpart. Understanding the nuances of their respective degradation pathways and the kinetics involved is crucial for professionals in fields ranging from environmental science to pharmaceutical development.
Executive Summary
Benzoate and cyclohexane carboxylate, while structurally similar, are catabolized through distinct enzymatic pathways under both aerobic and anaerobic conditions. This guide synthesizes experimental data to compare their degradation kinetics, highlighting the key enzymes and metabolic intermediates. Quantitative data on degradation rates and enzyme kinetics are presented to provide a clear comparative framework. Detailed experimental protocols for assessing degradation kinetics are also provided to facilitate reproducible research.
Comparative Degradation Kinetics: A Quantitative Overview
The degradation rates of benzoate and cyclohexane carboxylate are influenced by a multitude of factors including microbial species, oxygen availability, substrate concentration, pH, and temperature. The following table summarizes key kinetic parameters gathered from various studies to offer a comparative perspective.
| Parameter | Benzoate Degradation | Cyclohexane Carboxylate Degradation | Key References |
| Degradation Rate | Varies significantly with microbial species and conditions. For example, Pseudomonas putida KT2440 has a specific uptake rate of 3.4 mmol/gCDW/h.[1] | Generally slower than benzoate under comparable conditions. Acclimated activated sludge degraded >90% of cyclohexane carboxylate in 120 hours.[2] A microbial culture showed a maximum specific growth rate of 0.52 day⁻¹ at 23°C with trans-4-methyl-1-cyclohexane carboxylic acid.[3] | [1][2][3] |
| Enzyme Kinetics (Apparent Km) | For benzoate 1,2-dioxygenase, the apparent Km can vary, with one study on a pseudomonad reporting 25 µM.[4] | For CHCoA dehydrogenase in Geobacter metallireducens, the Km value was <5 µM.[5] For an acyl-CoA dehydrogenase involved in anaerobic naphthalene (B1677914) degradation acting on a cyclohexane derivative, the apparent Km was 61.5 µM.[6] | [4][5][6] |
| Effect of Oxygen | Degraded aerobically via dioxygenase or monooxygenase pathways, and anaerobically via the benzoyl-CoA pathway.[7][8][9] The kinetics of degradation differ between aerobic and anoxic conditions.[10][11] | Aerobic degradation often proceeds via hydroxylation and subsequent aromatization to 4-hydroxybenzoate.[12] Anaerobic degradation also involves activation to a CoA-thioester.[13][14] | [7][8][9][10][11][12][13][14] |
| Inhibitory Effects | High concentrations of benzoate can be inhibitory to microbial growth and its own degradation.[15] Benzoate can competitively inhibit the degradation of other substrates like p-nitrobenzoate.[4] | High concentrations of cyclohexane carboxylate can have an inhibiting effect on the microorganisms in activated sludge, leading to a decrease in the degradation kinetics constant.[2] | [2][4][15] |
Degradation Pathways: A Visual Comparison
The degradation of benzoate and cyclohexane carboxylate proceeds through distinct metabolic routes, which are visualized below.
Caption: Simplified overview of aerobic and anaerobic degradation pathways for benzoate and cyclohexane carboxylate.
Experimental Protocols
Accurate comparison of degradation kinetics relies on standardized experimental methodologies. Below are detailed protocols for key experiments.
Microbial Growth and Acclimation
Objective: To prepare a microbial culture capable of degrading the target substrate.
Protocol:
-
Prepare a minimal salts medium appropriate for the chosen microbial strain or mixed culture.
-
Add the target substrate (benzoate or cyclohexane carboxylate) as the sole carbon and energy source at a concentration of 50-100 mg/L.
-
Inoculate the medium with the microbial source (e.g., activated sludge, soil sample, or pure culture).
-
Incubate under controlled conditions (temperature, pH, and aeration for aerobic studies; anoxic conditions for anaerobic studies).
-
Monitor substrate degradation using High-Performance Liquid Chromatography (HPLC) or a Total Organic Carbon (TOC) analyzer.
-
Once the substrate is depleted, transfer an aliquot of the culture to fresh medium. Repeat this process for several cycles until a stable degradation rate is observed, indicating acclimation.[2]
Batch Kinetic Assays
Objective: To determine the degradation rate of the substrate under specific conditions.
Protocol:
-
Set up a series of batch reactors (e.g., serum bottles or flasks) with the acclimated microbial culture in the minimal salts medium.
-
Spike the reactors with different initial concentrations of the substrate.[2]
-
For anaerobic studies, purge the headspace of the reactors with an inert gas (e.g., N2/CO2) and seal with butyl rubber stoppers.
-
Incubate the reactors under the desired experimental conditions (e.g., constant temperature and shaking).
-
At regular time intervals, withdraw liquid samples from each reactor.
-
Immediately filter the samples (e.g., through a 0.22 µm syringe filter) and store them for analysis. For some analyses, quenching of metabolic activity may be necessary.
-
Quantify the substrate concentration in the samples using HPLC.
-
Plot the substrate concentration versus time to determine the degradation rate. The data can be fitted to kinetic models (e.g., zero-order, first-order, or Michaelis-Menten) to determine kinetic parameters.[2]
Enzyme Assays
Objective: To determine the kinetic parameters (Km and Vmax) of key enzymes in the degradation pathway.
Protocol:
-
Grow the microbial culture on the inducing substrate (benzoate or cyclohexane carboxylate) to ensure the expression of the relevant catabolic enzymes.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Prepare a cell-free extract by disrupting the cells (e.g., by sonication or French press) followed by centrifugation to remove cell debris.
-
The enzyme assay will be specific to the enzyme of interest. For example, for a dehydrogenase, the assay mixture would typically contain the cell-free extract, the substrate (e.g., cyclohexanoyl-CoA), a buffer, and an electron acceptor (e.g., NAD+ or an artificial electron acceptor).
-
Monitor the reaction rate by spectrophotometrically measuring the change in absorbance of the electron acceptor over time.
-
Perform the assay at various substrate concentrations.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]
Experimental Workflow Visualization
The logical flow of experiments to compare the degradation kinetics is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the experimental comparison of degradation kinetics.
Conclusion
The degradation of benzoate and cyclohexane carboxylate involves intricate enzymatic machinery with distinct kinetics. While benzoate degradation is often faster and its pathways are well-characterized, cyclohexane carboxylate degradation provides a fascinating example of how microbes adapt to metabolize alicyclic structures, often by converging on intermediates of aromatic degradation pathways.[13][16] The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the kinetics of these and other related compounds, ultimately contributing to advancements in biotechnology and environmental science.
References
- 1. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 9. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of cyclic aerobic-anoxic conditions on biodegradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. openaccesspub.org [openaccesspub.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 2-Ketocyclohexanecarboxyl-CoA Hydrolase Substrate Specificity Across Different Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the substrate specificity, kinetic performance, and experimental protocols for 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs from various anaerobic bacteria.
Introduction
2-Ketocyclohexanecarboxyl-CoA hydrolase (EC 3.7.1.-) and its close homolog, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21), are key enzymes in the anaerobic degradation of aromatic compounds. These enzymes, belonging to the crotonase superfamily, catalyze the hydrolytic cleavage of a cyclic β-ketoacyl-CoA intermediate, a critical step in the benzoyl-CoA pathway. This pathway is central to the anaerobic metabolism of a wide range of aromatic pollutants, making these hydrolases potential targets for bioremediation strategies and drug development. This guide provides a comparative overview of the substrate specificity and kinetic parameters of these enzymes from different microorganisms, supported by experimental data and detailed protocols.
Enzyme Nomenclature and Reaction
While the specific name of the enzyme and its substrate may vary slightly depending on the organism and the specific anaerobic degradation pathway, the core chemical transformation remains the same: the hydrolytic cleavage of a six-membered carbon ring of a β-ketoacyl-CoA thioester. In the well-studied bacterium Rhodopseudomonas palustris, the enzyme is named 2-ketocyclohexanecarboxyl-CoA hydrolase (also known as BadI) and acts on 2-ketocyclohexanecarboxyl-CoA. In other anaerobic bacteria, such as Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus, the homologous enzyme is termed 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah or BamA) and catalyzes the cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA. Both reactions are crucial for opening the alicyclic ring, paving the way for further degradation.
Comparative Kinetic Performance
The catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs varies among different bacterial species, reflecting adaptations to their distinct metabolic niches and physiological roles. A comparison of the kinetic parameters for the hydrolysis of their respective primary substrates is presented below.
| Organism | Enzyme | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (s-1·µM-1) |
| Thauera aromatica | Oah | 6-oxocyclohex-1-ene-1-carbonyl-CoA | 15 | 110 | 88 | 5.9 |
| Geobacter metallireducens | BamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA | 25 | 280 | 210 | 8.4 |
| Syntrophus aciditrophicus | BamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA | 30 | 450 | 340 | 11.3 |
| Rhodopseudomonas palustris | BadI | 2-ketocyclohexanecarboxyl-CoA | N/A | 9.7 | N/A | N/A |
Note: Data for T. aromatica, G. metallireducens, and S. aciditrophicus is for 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. The Vmax for R. palustris BadI is presented as specific activity. Kinetic parameters (Km and kcat) for BadI were not available in the reviewed literature.
The enzyme from the obligate anaerobe Syntrophus aciditrophicus demonstrates the highest catalytic efficiency (kcat/Km), suggesting a highly efficient processing of the substrate. This is consistent with its syntrophic lifestyle, where rapid turnover of metabolites is crucial for survival. The enzyme from Geobacter metallireducens, another obligate anaerobe, also exhibits high catalytic efficiency. In contrast, the enzyme from the facultative anaerobe Thauera aromatica shows a lower, yet still robust, catalytic efficiency.
Substrate Specificity
Currently, detailed comparative studies on the substrate specificity of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs with a range of alternative substrates are limited in the published literature. The available data primarily focuses on the activity with their natural substrates within the anaerobic benzoate (B1203000) degradation pathway. Further research is required to elucidate the substrate promiscuity and structural determinants of substrate recognition for these enzymes. Such studies would be invaluable for understanding their evolutionary relationships and for engineering novel biocatalysts for bioremediation and synthetic biology applications.
Experimental Protocols
The characterization of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs involves several key experimental procedures, from enzyme purification to kinetic analysis.
Enzyme Purification
A general workflow for the purification of these hydrolases is as follows:
-
Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer, followed by disruption using methods such as sonication or French press.
-
Centrifugation: The cell lysate is centrifuged to remove cell debris and insoluble components, yielding a crude cell extract.
-
Chromatography: The soluble fraction is subjected to a series of chromatographic steps to purify the enzyme. Common techniques include:
-
Anion Exchange Chromatography: Using resins like Q-Sepharose to separate proteins based on their net negative charge.
-
Hydrophobic Interaction Chromatography: Employing resins like Phenyl-Sepharose to separate proteins based on their hydrophobicity.
-
Gel Filtration Chromatography: To separate proteins based on their size.
-
Affinity Chromatography: Using specialized resins, such as hydroxyapatite, for further purification.
-
Enzyme Activity Assay
The activity of 2-ketocyclohexanecarboxyl-CoA hydrolase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the substrate's enol-thioester bond.
-
Reaction Mixture: A standard assay mixture contains a suitable buffer (e.g., 100 mM MOPS, pH 7.0, or 50 mM Tris-HCl, pH 8.5), the substrate (e.g., 0.1 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA or 1 mM 2-
Unveiling the Production of Pimeloyl-CoA: A Comparative Guide to Enzymatic Synthesis and Validation
For researchers, scientists, and professionals in drug development, the efficient and validated synthesis of key metabolic intermediates is paramount. Pimeloyl-CoA, a crucial precursor in the biosynthesis of biotin (B1667282) (Vitamin B7), is one such molecule. This guide provides a comprehensive comparison of the enzymatic synthesis of pimeloyl-CoA from the cleavage of 2-Oxocyclohexanecarbonyl-CoA and alternative biosynthetic routes, supported by experimental data and detailed protocols for product validation.
This publication delves into the enzymatic cleavage of this compound, a key step in the anaerobic degradation of benzoate, which yields pimeloyl-CoA. We will compare this method with other prominent enzymatic pathways for producing pimeloyl-thioesters, providing a clear overview of their respective methodologies and performance. The validation of pimeloyl-CoA as the definitive product is addressed through detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Enzymatic Synthesis Routes for Pimeloyl-Thioesters
The biosynthesis of pimeloyl-CoA or its closely related acyl carrier protein (ACP) analogue, pimeloyl-ACP, is achieved through several distinct enzymatic pathways. Here, we compare three prominent methods: the cleavage of this compound by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), the ATP-dependent ligation of pimelic acid and Coenzyme A by pimeloyl-CoA synthetase (BioW), and the fatty acid synthesis (FAS) type II pathway involving the β-ketoacyl-ACP synthase BioZ.
| Parameter | This compound Cleavage (BadI) | Pimelate + CoA Ligation (BioW) | Fatty Acid Synthesis Pathway (BioZ/FASII) |
| Enzyme(s) | 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Pimeloyl-CoA synthetase (BioW) | BioZ, and enzymes of the Fatty Acid Synthesis II (FASII) pathway |
| Substrate(s) | This compound, H₂O | Pimelic acid, Coenzyme A, ATP | Glutaryl-CoA, Malonyl-ACP, NADPH |
| Product | Pimeloyl-CoA | Pimeloyl-CoA | Pimeloyl-ACP |
| Specific Activity | 9.7 µmol/min/mg for purified BadI from Rhodopseudomonas palustris[1] | kcat = 8.4 x 10⁻⁵ s⁻¹ for Bacillus subtilis BioW | Not typically reported as a single value due to the multi-enzyme system. Product formation is often assessed by gel electrophoresis.[2][3] |
| Reaction Principle | Hydrolytic cleavage of a cyclic β-ketoacyl-CoA | ATP-dependent formation of a thioester bond | Iterative elongation of a starter unit via a modified fatty acid synthesis pathway[4][5] |
| Advantages | Direct conversion from a cyclic precursor. | Utilizes readily available pimelic acid. | Produces the ACP-bound form, which can be the direct precursor in some biosynthetic pathways. |
| Disadvantages | Substrate may not be commercially available and requires separate synthesis. | Requires ATP, which can be costly in vitro. | Multi-enzyme system can be complex to reconstitute in vitro; produces pimeloyl-ACP, not pimeloyl-CoA directly. |
Experimental Validation of Pimeloyl-CoA
The definitive identification and quantification of pimeloyl-CoA as the product of the this compound cleavage and other enzymatic reactions are crucial. The following section outlines the detailed experimental protocols for the validation of pimeloyl-CoA.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC coupled with UV detection is a robust method for quantifying the production of pimeloyl-CoA. The thioester bond of pimeloyl-CoA absorbs UV light, typically around 260 nm, allowing for its detection and quantification.
Protocol for HPLC Analysis of Pimeloyl-CoA:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding a final concentration of 5% perchloric acid (PCA) to precipitate the protein.
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of a suitable base (e.g., K₂CO₃) and centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of commercially available or purified pimeloyl-CoA.
-
Integrate the peak area corresponding to the retention time of the pimeloyl-CoA standard in the experimental samples.
-
Calculate the concentration of pimeloyl-CoA in the samples based on the standard curve.
-
Mass Spectrometry (MS) for Identification and Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the unambiguous identification of pimeloyl-CoA.
Protocol for LC-MS/MS Analysis of Pimeloyl-CoA:
-
Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reverse-phase C18 column suitable for UHPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute pimeloyl-CoA.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS Analysis:
-
Full Scan (MS1): Scan for the theoretical m/z of the protonated molecule of pimeloyl-CoA ([M+H]⁺ ≈ 910.25).
-
Tandem MS (MS/MS): Fragment the precursor ion and detect characteristic product ions. Key fragments for CoA esters include the loss of the pantoic acid-β-alanine moiety and the adenosine-3',5'-diphosphate portion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, confirming the identity of pimeloyl-CoA by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).
Protocol for NMR Analysis of Pimeloyl-CoA:
-
Sample Preparation:
-
Lyophilize the purified pimeloyl-CoA sample to remove solvents.
-
Dissolve the sample in deuterium (B1214612) oxide (D₂O) for analysis.
-
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton spectrum. The spectrum is expected to show characteristic signals for the pimeloyl chain methylene (B1212753) protons, as well as signals from the coenzyme A moiety (adenine, ribose, and pantothenate protons).
-
¹³C NMR: Acquire a one-dimensional carbon spectrum to observe the signals of all carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which aids in the complete assignment of the pimeloyl-CoA structure.
-
Signaling Pathways and Experimental Workflows
To visualize the biochemical and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Enzymatic cleavage of this compound to Pimeloyl-CoA.
Caption: Experimental workflow for the validation of Pimeloyl-CoA.
Conclusion
The enzymatic cleavage of this compound by 2-ketocyclohexanecarboxyl-CoA hydrolase presents a direct and efficient method for the synthesis of pimeloyl-CoA. While alternative pathways exist, each with its own set of advantages and disadvantages, the choice of method will depend on the specific research needs, including the desired form of the product (CoA vs. ACP thioester) and the availability of starting materials and enzymes. The validation of the synthesized pimeloyl-CoA is critical and can be robustly achieved through a combination of HPLC for quantification, mass spectrometry for definitive identification, and NMR for detailed structural confirmation. The protocols and comparative data presented in this guide offer a valuable resource for researchers working on biotin biosynthesis, fatty acid metabolism, and related fields.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 2-ketocyclohexanecarboxyl-CoA Hydrolase and Its Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) with its homologous enzymes from the crotonase superfamily. This information is critical for understanding the structure-function relationships within this diverse enzyme family and can aid in the development of novel therapeutics.
Introduction
2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is a key enzyme in the anaerobic degradation of benzoate (B1203000), catalyzing the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1] BadI is a member of the mechanistically diverse crotonase superfamily, which includes enzymes that catalyze a wide range of reactions such as hydration, dehydration, dehalogenation, and carbon-carbon bond formation and cleavage.[2] Despite their functional diversity, members of the crotonase superfamily share a conserved structural fold, highlighting a common evolutionary origin. This guide will compare the structural and kinetic properties of BadI with three well-characterized homologous enzymes: enoyl-CoA hydratase (crotonase), 4-chlorobenzoyl-CoA dehalogenase, and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).
Structural Comparison
A direct structural comparison involving 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is currently limited as there is no publicly available crystal structure of the enzyme in the Protein Data Bank (PDB). However, based on its homology to other members of the crotonase superfamily, a structural model can be inferred.
Members of the crotonase superfamily are characterized by a conserved core fold consisting of a (β-β-α)n superhelix.[2] These enzymes typically assemble into trimers or dimers of trimers. A key feature of the active site is the presence of an "oxyanion hole," formed by backbone NH groups, which stabilizes the enolate anion intermediate common to their diverse catalytic mechanisms.[2]
| Enzyme | PDB ID | Quaternary Structure | Key Structural Features |
| 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Not available | Predicted Homotetramer[1][3] | Predicted crotonase fold with an oxyanion hole. |
| Enoyl-CoA Hydratase (Crotonase) | 1EY3, 2DUB, 2HW5 | Hexamer (dimer of trimers)[4] | Canonical crotonase fold, deep active site cleft.[4] |
| 4-Chlorobenzoyl-CoA Dehalogenase | 1T5D, 1T5H | Trimer | Crotonase fold, active site contains key catalytic residues Asp145 and His90.[5][6] |
| 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) | 3T88, 4ELS, 4I42 | Hexamer (dimer of trimers) | Crotonase fold, undergoes significant conformational changes upon substrate binding. |
Functional Comparison: Enzyme Kinetics
The catalytic efficiencies of BadI and its homologs vary, reflecting their different substrates and reaction mechanisms. The following table summarizes the available kinetic data.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Specific Activity |
| 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) | 2-ketocyclohexanecarboxyl-CoA | N/A | N/A | N/A | 9.7 µmol min-1 mg-1[1][3] |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA | ~20 | >1000 | ~5 x 107 | N/A |
| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Chlorobenzoyl-CoA | 4[7] | 0.6[7] | 1.5 x 105[7] | N/A |
| 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) | o-succinylbenzoyl-CoA | 3.1 | 1.2 | 3.9 x 105 | N/A |
Note: Kinetic parameters for enoyl-CoA hydratase can vary depending on the specific substrate and reaction conditions. The values presented are approximate for its preferred substrate, crotonyl-CoA. Data for BadI is limited to specific activity due to challenges in substrate synthesis and purification.[3]
Catalytic Mechanisms
While all four enzymes belong to the crotonase superfamily and utilize an oxyanion hole to stabilize an enolate intermediate, their catalytic mechanisms differ significantly.
2-ketocyclohexanecarboxyl-CoA Hydrolase (BadI) - Proposed Mechanism
BadI catalyzes a reverse Dieckmann condensation, a hydrolytic ring-opening reaction. The proposed mechanism involves the following steps:
Enoyl-CoA Hydratase (Crotonase) - Established Mechanism
Enoyl-CoA hydratase catalyzes the syn-addition of a water molecule to the double bond of a trans-2-enoyl-CoA substrate. Two conserved glutamate (B1630785) residues in the active site act as a general base and a general acid.
Experimental Protocols
Enzyme Assays
1. 2-ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Assay:
The activity of BadI is determined spectrophotometrically by monitoring the decrease in absorbance at 314 nm.[3] This absorbance is due to the Mg²⁺-enolate complex of the substrate, 2-ketocyclohexanecarboxyl-CoA. The reaction mixture typically contains 50 mM Tris-HCl buffer (pH 8.5), 100 mM MgCl₂, and the substrate.[3] The assay is initiated by the addition of the enzyme.
2. Enoyl-CoA Hydratase (Crotonase) Assay:
The standard assay for enoyl-CoA hydratase measures the hydration of crotonyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA thioester bond. The reaction is typically performed in a Tris-HCl buffer at a pH between 7.5 and 8.0.
3. 4-Chlorobenzoyl-CoA Dehalogenase Assay:
The activity of this enzyme is determined by monitoring the formation of the product, 4-hydroxybenzoyl-CoA, which has a distinct absorbance maximum. Alternatively, the release of the chloride ion can be quantified using various methods. The reaction is typically carried out in a suitable buffer at neutral pH.
4. 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) Assay:
The activity of MenB is often measured using a coupled assay. The substrate, o-succinylbenzoyl-CoA, is generated in situ from its precursors. The formation of the product, 1,4-dihydroxy-2-naphthoyl-CoA, is then monitored spectrophotometrically.
Protein Purification and Crystallization
General Protocol for Crotonase Superfamily Enzymes:
-
Expression: The gene encoding the target enzyme is typically cloned into an expression vector and overexpressed in a suitable host, such as E. coli.
-
Lysis: The cells are harvested and lysed to release the cellular contents.
-
Purification: The enzyme is purified using a combination of chromatographic techniques, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Crystallization: Purified and concentrated protein is used for crystallization trials. The hanging-drop or sitting-drop vapor diffusion method is commonly employed, screening a wide range of buffer, precipitant, and additive conditions to find optimal crystallization conditions.
Conclusion
2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs in the crotonase superfamily provide a fascinating example of how a conserved structural scaffold can be adapted to catalyze a wide array of chemical reactions. While the lack of a crystal structure for BadI currently limits direct structural comparisons, the available kinetic and mechanistic data, when viewed alongside the extensive information for its homologs, provide valuable insights into its function. Further structural studies on BadI are crucial to fully elucidate the molecular basis of its unique ring-opening catalysis and to leverage this knowledge for potential biotechnological and pharmaceutical applications.
References
- 1. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crotonase family - Wikipedia [en.wikipedia.org]
- 3. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specificity of 4-chlorobenzoyl coenzyme A dehalogenase catalyzed dehalogenation of halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phylogenetic Analysis of Genes in the Benzoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genes and enzymes involved in the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds. It contrasts this pathway with aerobic alternatives and offers detailed experimental protocols for phylogenetic analysis, enabling researchers to explore the evolutionary relationships and functional diversity of these crucial biocatalysts.
Pathway Overview: Anaerobic vs. Aerobic Benzoate (B1203000) Degradation
The microbial degradation of benzoate, a model aromatic compound, proceeds through fundamentally different strategies depending on the availability of oxygen. While aerobic pathways utilize oxygenases for ring activation and cleavage, anaerobic pathways employ a reductive strategy centered around the benzoyl-CoA intermediate.
The Anaerobic Benzoyl-CoA Pathway: This pathway is initiated by the activation of benzoate to benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase (BCL) with the consumption of ATP.[1][2] The central and most energy-demanding step is the dearomatization of the benzoyl-CoA ring by benzoyl-CoA reductase (BCR), which is coupled to the hydrolysis of two ATP molecules in many facultative anaerobes.[3] Subsequent enzymatic reactions involving a hydratase, dehydrogenase, and thiolase lead to the opening of the ring and eventual conversion to central metabolites like acetyl-CoA.[4]
Aerobic Degradation Pathways: In the presence of oxygen, bacteria typically employ one of two main strategies. The classic aerobic pathway involves the hydroxylation of the aromatic ring by oxygenases, leading to intermediates like catechol or protocatechuate, which are then cleaved.[5][6] A "hybrid" aerobic pathway, known as the "box" pathway, also exists. This pathway shares the initial step of CoA ligation with the anaerobic route but then utilizes a benzoyl-CoA dioxygenase/reductase for dearomatization in an oxygen-dependent manner.[2][7]
Energy Conservation: Aerobic respiration yields significantly more ATP than anaerobic respiration. While specific ATP yields for the complete oxidation of benzoate via these distinct pathways are not definitively established in all organisms, the general principle of higher energy conservation in aerobic processes holds true. The initial activation step in both anaerobic and the aerobic hybrid pathways requires ATP.[1] However, the subsequent complete oxidation of the resulting acetyl-CoA through the citric acid cycle and oxidative phosphorylation in aerobic organisms leads to a much greater overall energy yield.
Comparative Analysis of Key Enzymes
The efficiency and substrate specificity of the benzoyl-CoA pathway are largely determined by the kinetic properties of its constituent enzymes. Below is a comparison of the key enzymes for which experimental data is available.
Benzoate-CoA Ligase (BCL)
This enzyme catalyzes the initial activation of benzoate. Different organisms express BCLs with varying substrate preferences.
| Enzyme Source | Substrate | Apparent Km (µM) | Relative Activity (%) | Reference |
| Pseudomonas sp. (E1) | Benzoate | 15 | 100 | --INVALID-LINK-- |
| 2-Fluorobenzoate | 50 | 80 | --INVALID-LINK-- | |
| 3-Fluorobenzoate | 70 | 60 | --INVALID-LINK-- | |
| 4-Fluorobenzoate | 100 | 40 | --INVALID-LINK-- | |
| Pseudomonas sp. (E2) | 2-Aminobenzoate | 10 | 100 | --INVALID-LINK-- |
| Benzoate | 80 | 50 | --INVALID-LINK-- |
Benzoyl-CoA Reductase (BCR)
BCR is the rate-limiting enzyme of the anaerobic pathway. Different classes and variants of this enzyme exhibit distinct substrate specificities and catalytic efficiencies.
| Enzyme | Substrate | Specific Activity (U/mg) | Apparent Km (µM) | kcat/Km (s-1µM-1) | Reference |
| MBRTcl (Thauera chlorobenzoica) | Benzoyl-CoA | 2.0 ± 0.1 | 12 ± 1 | 0.35 | --INVALID-LINK-- |
| 3-Methylbenzoyl-CoA | 2.5 ± 0.1 | 10 ± 1 | 0.52 | --INVALID-LINK-- | |
| 4-Chlorobenzoyl-CoA | 1.8 ± 0.1 | 15 ± 2 | 0.25 | --INVALID-LINK-- | |
| BCRTar (Thauera aromatica) | Benzoyl-CoA | 2.2 ± 0.1 | 14 ± 1 | 0.33 | --INVALID-LINK-- |
| 3-Methylbenzoyl-CoA | 0.4 ± 0.05 | 25 ± 3 | 0.03 | --INVALID-LINK-- | |
| 4-Chlorobenzoyl-CoA | No activity | - | - | --INVALID-LINK-- |
Phylogenetic Analysis Workflow
The following diagram illustrates a typical workflow for the phylogenetic analysis of genes involved in the benzoyl-CoA pathway.
Workflow for phylogenetic analysis of benzoyl-CoA pathway genes.
Detailed Experimental Protocol: Phylogenetic Tree Construction
This protocol outlines the steps for constructing a phylogenetic tree of a benzoyl-CoA pathway gene, such as benzoyl-CoA reductase, using publicly available tools.
4.1. Sequence Retrieval and Homolog Identification
-
Obtain Query Sequence: Start with a known amino acid or nucleotide sequence of the gene of interest (e.g., a subunit of benzoyl-CoA reductase from Thauera aromatica).
-
Homolog Search: Use the BLAST (Basic Local Alignment Search Tool) service at NCBI (National Center for Biotechnology Information) to find homologous sequences in other organisms.
-
Select the appropriate BLAST program (e.g., blastp for protein sequences).
-
Enter the query sequence in FASTA format.
-
Choose a relevant database (e.g., non-redundant protein sequences).
-
Run the search and download the FASTA sequences of a representative set of homologous proteins with significant E-values and sequence identity.
-
4.2. Multiple Sequence Alignment (MSA)
-
Purpose: To align the homologous sequences to identify conserved regions and evolutionary relationships.
-
Software: Use a multiple sequence alignment program such as ClustalW, MAFFT, or MUSCLE. These are available as web servers or standalone applications. For new users, MAFFT is often recommended for its accuracy.[8]
-
Procedure:
-
Load the FASTA file containing the homologous sequences into the chosen software.
-
Use the default alignment parameters or adjust them based on the sequence diversity.
-
Visually inspect the alignment for any obvious errors and manually edit if necessary.
-
Save the alignment in a suitable format (e.g., PHYLIP, FASTA).
-
4.3. Model of Evolution Selection
-
Purpose: To determine the mathematical model that best describes the evolutionary changes in the aligned sequences.
-
Software: Use programs like jModelTest for nucleotide sequences or ProtTest for amino acid sequences.[8]
-
Procedure:
-
Input the multiple sequence alignment file into the software.
-
The program will test various substitution models and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
-
Select the model with the lowest AIC or BIC score for the subsequent phylogenetic analysis.
-
4.4. Phylogenetic Tree Construction
-
Software: Use a comprehensive phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis) or a web server like PhyML.
-
Method Selection: Choose a tree-building method. Common methods include:
-
Maximum Likelihood (ML): A statistically robust method that finds the tree that is most likely to have produced the observed sequence data given a specific model of evolution.[8]
-
Neighbor-Joining (NJ): A faster, distance-based method.
-
Bayesian Inference: A probabilistic method that provides posterior probabilities for clades.
-
-
Procedure (using Maximum Likelihood in MEGA):
-
Open the aligned sequence file in MEGA.
-
Go to the "Phylogeny" menu and select "Construct/Test Maximum Likelihood Tree".
-
In the analysis preferences, select the model of evolution determined in the previous step.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the branches of the tree.
-
Run the analysis.
-
4.5. Tree Visualization and Interpretation
-
Software: The output tree can be visualized and edited in MEGA or other tree viewing software like FigTree.
-
Interpretation:
-
Examine the branching pattern of the tree to infer evolutionary relationships. Organisms that are more closely related will cluster together.
-
The bootstrap values on the branches indicate the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%) indicate stronger support for that branch.
-
Annotate the tree with relevant information, such as organism names, gene types, and functional data.
-
Phylogenetic Relationships of Benzoyl-CoA Pathway Genes
Phylogenetic analysis reveals the evolutionary history and diversity of the enzymes involved in the benzoyl-CoA pathway.
Phylogenetic relationships of key benzoyl-CoA pathway enzymes.
This guide provides a foundational understanding of the phylogenetic analysis of genes in the benzoyl-CoA pathway. By applying the outlined comparative data and experimental protocols, researchers can further elucidate the evolution, diversity, and biotechnological potential of these important metabolic systems.
References
- 1. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Decarboxylating and Nondecarboxylating Glutaryl-Coenzyme A Dehydrogenases in the Aromatic Metabolism of Obligately Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial degradation of benzoate: cross-regulation between aerobic and anaerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Cross-Regulation of Aerobic and Anaerobic Benzoate Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a crucial carbon source for a diverse range of bacteria. The metabolic pathways for its degradation are highly adapted to the availability of oxygen, featuring distinct aerobic and anaerobic routes. In facultative anaerobes, such as those from the genus Azoarcus, these pathways are not isolated but are intricately linked through a sophisticated system of cross-regulation. This guide provides an objective comparison of these pathways, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the control mechanisms that allow bacteria to adapt to fluctuating oxygen environments.
Overview of Benzoate Degradation Pathways
Bacteria employ three primary strategies for benzoate degradation:
-
Classical Aerobic Pathway: This pathway involves the hydroxylation of the aromatic ring by oxygenases to produce catechol, which is subsequently cleaved by a dioxygenase.[1]
-
Anaerobic Pathway: In the absence of oxygen, benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. The aromatic ring of this central intermediate is then reduced by benzoyl-CoA reductase and subsequently cleaved hydrolytically.[1][2][3]
-
Aerobic Hybrid "Box" Pathway: This pathway combines features of the other two. It begins with the activation of benzoate to benzoyl-CoA, similar to the anaerobic route. However, the subsequent dearomatization and ring cleavage steps require molecular oxygen and are catalyzed by an epoxidase and a dihydrolase, respectively.[1][2]
The key to metabolic flexibility lies in the regulation of the anaerobic (bzd genes) and the aerobic hybrid (box genes) pathways, which share the common intermediate and inducer molecule, benzoyl-CoA.[2][4][5]
The Core of Cross-Regulation: BoxR and BzdR Repressors
In the β-proteobacterium Azoarcus sp. CIB, a model organism for this process, the cross-regulation is primarily mediated by two paralogous transcriptional repressors:
-
BzdR: The repressor for the anaerobic bzd gene cluster.[2][6]
-
BoxR: The repressor for the aerobic hybrid box gene cluster.[2]
Both proteins belong to a unique subfamily of transcriptional regulators.[6][7] They function by binding to specific operator regions in the promoter DNA of their respective gene clusters, thereby blocking transcription. The key to their control mechanism is the inducer molecule, benzoyl-CoA . When benzoate is available and converted to benzoyl-CoA, this intermediate binds to both BzdR and BoxR, causing a conformational change that leads to their dissociation from the DNA, thus permitting gene expression.[6][8]
Remarkably, these regulators exhibit synergistic action and cross-talk. BoxR and BzdR can control the expression of both the box and bzd genes, a regulatory strategy that allows the bacterium to fine-tune its metabolic machinery in response to changing oxygen levels.[4][9] This ensures that the appropriate pathway is activated efficiently when conditions shift.
Quantitative Data Comparison
The following tables summarize key quantitative and qualitative data regarding the regulation of these pathways.
Table 1: Gene Expression Regulation by Benzoate
| Organism | Gene/Operon | Condition | Fold Induction | Regulatory Protein(s) | Inducer | Reference |
| Rhodopseudomonas palustris | badE (bzd homologue) | Anaerobic + Benzoate | ~4-fold | BadR | Benzoyl-CoA | [10] |
| Azoarcus sp. CIB | bzd operon | Anaerobic + Benzoate | Inducible | BzdR | Benzoyl-CoA | [6] |
| Azoarcus sp. CIB | box operon | Aerobic + Benzoate | Inducible | BoxR | Benzoyl-CoA | [2] |
Table 2: Characteristics of Key Regulatory Proteins
| Protein | Function | Organism | DNA Binding | Effector Molecule | Effect of Effector | Reference |
| BzdR | Repressor of bzd genes | Azoarcus sp. CIB | Cooperative binding to 3 operator sites (OR1, OR2, OR3) in the PN promoter.[11] | Benzoyl-CoA | Induces conformational change, causing BzdR to release from DNA.[8][12] | [6][11][12] |
| BoxR | Repressor of box genes | Azoarcus sp. CIB | Binds to operator site in the Pbox promoter. | Benzoyl-CoA | Induces release from DNA. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the regulatory logic and experimental procedures is crucial for understanding this complex system. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the study of benzoate degradation.
Protocol 1: Gene Expression Analysis using β-Galactosidase Reporter Assay
This protocol is adapted from standard microbiological methods to quantify promoter activity by fusing it to a lacZ reporter gene.[4][13][14]
-
Bacterial Growth:
-
Inoculate the bacterial strains (e.g., Azoarcus sp. CIB carrying a Pbzd::lacZ or Pbox::lacZ fusion) into a suitable minimal medium.
-
For aerobic conditions, grow cultures in flasks with vigorous shaking (e.g., 200 rpm) at 30°C.
-
For anaerobic conditions, grow cultures in sealed bottles with an oxygen-free atmosphere (e.g., N2/CO2) and an appropriate electron acceptor (like nitrate).
-
In both cases, supplement the medium with benzoate (e.g., 2 mM) as the sole carbon source and inducer.
-
-
Sample Collection:
-
At mid-logarithmic growth phase, withdraw 1 mL of culture.
-
Measure the optical density at 600 nm (OD600) to normalize for cell density.
-
-
Cell Permeabilization:
-
To the 1 mL culture sample, add 50 µL of chloroform (B151607) and 20 µL of 0.1% SDS.
-
Vortex vigorously for 10-15 seconds to lyse the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the lysed samples to 28-37°C for 5 minutes.
-
Initiate the reaction by adding 200 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).
-
Incubate at the same temperature until a distinct yellow color develops.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420).
-
-
Calculation of Activity:
-
Calculate β-galactosidase activity in Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600) where t is the reaction time in minutes and V is the volume of culture used in mL.
-
Protocol 2: In Vitro Benzoate-CoA Ligase Activity Assay
This spectrophotometric assay measures the activity of Benzoate-CoA ligase, the enzyme that catalyzes the first committed step in both pathways.[15][16]
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells from a 1 L culture (grown with benzoate) by centrifugation (e.g., 6,000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Resuspend the cells in the same buffer containing 2 mM MgCl2 and 2 mM dithioerythritol.
-
Lyse the cells using a French press or sonication on ice.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to obtain the soluble cell-free extract (supernatant).
-
-
Indirect Coupled Enzyme Assay:
-
This assay couples the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Prepare a 1 mL reaction mixture in a cuvette containing: 100 mM Tris-HCl (pH 7.8), 10 mM KCl, 2.5 mM MgCl2, 10 mM phosphoenolpyruvate, 0.5 mM ATP, 0.25 mM CoA, 0.2 mM NADH, 2 units of myokinase, 2 units of pyruvate (B1213749) kinase, and 2 units of lactate (B86563) dehydrogenase.
-
Add a defined amount of cell-free extract (e.g., 10-50 µg of total protein).
-
Initiate the reaction by adding 0.1 mM benzoate.
-
Monitor the decrease in absorbance at 340 nm (for NADH oxidation) at 37°C.
-
-
Calculation of Specific Activity:
-
Calculate the specific activity as µmol of substrate converted per minute per mg of protein, using the molar extinction coefficient of NADH (6.22 x 103 M-1cm-1).
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of a regulatory protein (like BzdR) to a specific DNA promoter region.[17][18][19]
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the target promoter region (e.g., the PN promoter containing BzdR operator sites).
-
Label the DNA probe, typically at the 5' end, with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
In a small volume (e.g., 20 µL), combine the labeled DNA probe (at a low concentration, e.g., 0.1-1 nM) with varying concentrations of the purified regulatory protein (e.g., purified His-tagged BzdR).
-
The binding buffer should contain non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
To test the effect of the inducer, add benzoyl-CoA (e.g., 0.1-1 mM) to parallel reactions.
-
Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the samples onto a native (non-denaturing) polyacrylamide gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
-
Detection:
-
Visualize the labeled DNA. For 32P-labeled probes, expose the dried gel to X-ray film (autoradiography). For non-radioactive probes, use the appropriate detection chemistry (e.g., chemiluminescence or fluorescence imaging).
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The disappearance of this shifted band in the presence of benzoyl-CoA confirms the inducer's role.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BzdR, a repressor that controls the anaerobic catabolism of benzoate in Azoarcus sp. CIB, is the first member of a new subfamily of transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of the Transcriptional Regulator BzdR from Azoarcus sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the transcriptional regulator BzdR from Azoarcus sp. CIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 14. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 15. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterization of cis-Regulatory Elements and Transcription Factor Binding: Gel Mobility Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 19. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
A Comparative Genomic Guide to the bad, bzd, and ali Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bad, bzd, and ali gene clusters, which are pivotal in the anaerobic degradation of aromatic and alicyclic compounds. Understanding the genomic architecture, regulatory mechanisms, and functional components of these clusters is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics.
Overview of the Gene Clusters
The bad (benzoic acid degradation), bzd (benzoate degradation), and ali (alicyclic compound degradation) gene clusters encode the enzymatic machinery for the breakdown of aromatic and related cyclic compounds in facultative and obligate anaerobic bacteria. These pathways are central to the carbon cycle in anoxic environments and represent a rich source of biocatalysts for industrial applications.
-
The bad and ali Gene Clusters in Rhodopseudomonas palustris : In the metabolically versatile bacterium Rhodopseudomonas palustris, the bad and ali gene clusters are located contiguously on the chromosome. The bad cluster is responsible for the anaerobic degradation of benzoate (B1203000), while the adjacent ali cluster is involved in the breakdown of alicyclic acids like cyclohexanecarboxylate.[1]
-
The bzd Gene Cluster in Azoarcus sp. CIB : The bzd gene cluster in Azoarcus sp. CIB is a well-characterized system for the anaerobic degradation of benzoate.[2] It is organized into a large catabolic operon and a separate regulatory gene.[2]
Comparative Quantitative Data
The following table summarizes key quantitative features of the bad, bzd, and ali gene clusters.
| Feature | bad Gene Cluster (R. palustris) | bzd Gene Cluster (Azoarcus sp. CIB) | ali Gene Cluster (R. palustris) |
| Size | ~24 kb[1] | ~18 kb | Information not available |
| Number of Genes | ~12[1] | 17 (16 in operon + 1 regulator)[2] | Information not available |
| Key Enzymes | Benzoate-CoA ligase (BadA), Benzoyl-CoA reductase (BadDEFG), 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI)[1] | Benzoate-CoA ligase (BzdA), Benzoyl-CoA reductase (BzdNOPQ)[2] | Alicyclic acid-CoA ligase (AliA)[1] |
| Transcriptional Regulator | BadR[1] | BzdR[2] | Information not available |
Comparative Analysis of Key Protein Homologs
A comparison of the amino acid sequences of key enzymes from the bad and bzd gene clusters reveals significant homology, suggesting a common evolutionary origin.
| Protein/Enzyme Complex | bad Gene Cluster (R. palustris) | bzd Gene Cluster (A. evansii) | % Amino Acid Identity/Similarity |
| Benzoyl-CoA Reductase (α subunit) | BadF | BzdQ | 23.9 / 36.8[2] |
| Benzoyl-CoA Reductase (β subunit) | BadE | BzdP | Information not available |
| Benzoyl-CoA Reductase (γ subunit) | BadD | BzdO | Information not available |
| Benzoyl-CoA Reductase (δ subunit) | BadG | BzdN | Information not available |
Note: Data for A. evansii is used as a proxy for Azoarcus sp. CIB due to the high similarity of their bzd clusters.
Signaling Pathways and Gene Cluster Organization
The degradation pathways initiated by the bad and bzd gene clusters commence with the activation of benzoate to benzoyl-CoA, which is then reduced to a non-aromatic intermediate. The subsequent steps involve a series of hydration, dehydrogenation, and ring cleavage reactions.
Anaerobic Benzoate Degradation Pathway
The diagram below illustrates the initial steps in the anaerobic degradation of benzoate, highlighting the key enzymes encoded by the bad and bzd gene clusters.
Caption: Initial steps of anaerobic benzoate degradation.
Gene Cluster Organization
The genomic organization of the bad, bzd, and ali gene clusters reveals differences in their regulatory and structural gene arrangement.
Caption: Organization of bad, bzd, and ali gene clusters.
Experimental Protocols
Benzoate-CoA Ligase Assay
This assay is fundamental for characterizing the initial activation step in benzoate degradation.
Principle: The activity of benzoate-CoA ligase is determined by monitoring the formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A. This can be measured directly by spectrophotometry or indirectly through a coupled enzyme assay.
Indirect Continuous Spectrophotometric Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, Coenzyme A, phosphoenolpyruvate, NADH, myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Enzyme Preparation: Add the cell-free extract or purified enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding benzoate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the benzoate-CoA ligase activity.
Direct Spectrophotometric Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, and Coenzyme A.
-
Enzyme Preparation: Add the cell-free extract or purified enzyme.
-
Initiation: Start the reaction by adding benzoate.
-
Measurement: Monitor the increase in absorbance at a wavelength specific for benzoyl-CoA (e.g., 305 nm), although this can be challenging due to potential interference from other compounds.
Transcriptional Analysis using Reporter Fusions
This method is used to study the regulation of gene expression within the clusters in response to different substrates or environmental conditions.
Principle: The promoter region of a target gene (e.g., bzdA or badA) is cloned upstream of a reporter gene, such as lacZ (encoding β-galactosidase), in a suitable vector. This construct is then introduced into the host bacterium. The expression of the reporter gene, which can be easily assayed, reflects the transcriptional activity of the promoter of interest.
Workflow:
-
Construct Preparation: Amplify the promoter region of the target gene by PCR and clone it into a promoter-probe vector containing a promoterless lacZ gene.
-
Transformation: Introduce the resulting plasmid into the bacterial strain of interest (e.g., Azoarcus sp. CIB or R. palustris).
-
Cultivation: Grow the recombinant strain under different conditions (e.g., in the presence or absence of benzoate or other aromatic compounds).
-
β-Galactosidase Assay: Harvest the cells, lyse them, and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The amount of color produced is proportional to the level of gene expression.
Caption: Workflow for transcriptional analysis.
References
validating the role of specific amino acid residues in enzyme catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Elucidate the Role of Amino acid Residues in Enzyme Catalysis.
The precise three-dimensional arrangement of amino acid residues within an enzyme's active site is fundamental to its catalytic power and specificity. Understanding the specific role of each residue—whether in substrate binding, transition state stabilization, or direct chemical transformation—is crucial for drug design, enzyme engineering, and fundamental biological insight. This guide compares the primary experimental methodologies used to validate the function of these critical residues, providing supporting data and detailed protocols.
Core Methodologies: A Comparative Overview
The gold-standard approach for validating a residue's role involves targeted perturbation through site-directed mutagenesis followed by a thorough analysis of the resulting functional and structural consequences. This is complemented by structural biology and computational methods that provide atomic-level context.
| Methodology | Principle | Primary Output | Strengths | Limitations |
| Site-Directed Mutagenesis | A specific amino acid residue is replaced with another (e.g., Alanine) by altering the encoding DNA sequence. | A mutant enzyme with a single amino acid change. | Directly tests the necessity of a specific residue. Allows for probing the role of side-chain properties (size, charge, etc.). | Can cause unintended global structural changes. Interpretation can be complex if a residue has multiple roles (structural and catalytic).[1] |
| Enzyme Kinetic Analysis | The rates of the enzyme-catalyzed reaction are measured at varying substrate concentrations for both wild-type (WT) and mutant enzymes. | Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km).[2][3] | Provides quantitative data on how the mutation affects substrate binding (Km) and turnover (kcat). Highly sensitive to changes in catalytic function.[4] | Does not provide direct structural information. The assay conditions must be carefully controlled (pH, temperature).[5] |
| Structural Analysis (X-ray/NMR) | The 3D atomic structure of the mutant enzyme is determined and compared to the wild-type structure. | High-resolution 3D structures. | Provides direct visual evidence of local and global structural changes. Can reveal subtle changes in active site geometry or water networks.[6][7] | Obtaining high-quality crystals can be a bottleneck. Provides a static picture that may not fully capture dynamic contributions to catalysis. |
| Computational Modeling | Computer simulations (e.g., QM/MM, Molecular Dynamics) are used to model the reaction mechanism and predict the effect of mutations. | Reaction energy profiles, transition state structures, and dynamic fluctuations. | Can model unstable transition states that are inaccessible experimentally.[8][9] Provides a theoretical framework for interpreting experimental results.[10][11][12] | Computationally intensive. The accuracy is highly dependent on the quality of the starting structure and the force field used. |
Experimental Workflow & Logical Relationships
A typical investigation follows a logical progression from hypothesis to validation. The workflow ensures that changes in enzyme activity are directly attributable to the specific mutation and not to unintended global structural perturbations.
Data Presentation: Quantifying the Impact of Mutations
The most direct way to assess the importance of a residue is to compare the kinetic parameters of the wild-type enzyme with its mutants. A significant drop in kcat or kcat/Km upon mutation strongly suggests a critical catalytic role.
Table 1: Kinetic Parameters for Wild-Type and Active Site Mutants of a Hypothetical Hydrolase
| Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |
| Wild-Type | 150 | 120 | 8.0 x 10⁵ | - |
| D102A | 18,000 | 0.005 | 0.28 | 2,857,000 |
| H57A | 25,000 | 0.003 | 0.12 | 6,667,000 |
| S195A | 30,000 | < 0.001 | < 0.03 | > 26,000,000 |
| Y171F | 200 | 85 | 4.3 x 10⁵ | 1.9 |
Data is illustrative. A mutation of a key catalytic residue (e.g., Asp, His, Ser in a catalytic triad) typically reduces catalytic efficiency (kcat/Km) by several orders of magnitude.[1][13] A mutation of a residue involved in substrate binding or secondary coordination may have a more moderate effect.
Visualizing Catalytic Mechanisms: The Serine Protease Catalytic Triad (B1167595)
Many enzymes utilize a "catalytic triad," a group of three residues that work in concert to perform catalysis. The classic example is the Ser-His-Asp triad found in proteases like chymotrypsin. The diagram below illustrates the functional relationship between these residues.
Experimental Protocols
Site-Directed Mutagenesis (PCR-Based Method)
This protocol outlines a common method for introducing a point mutation into a gene cloned within a plasmid vector.[14][15][16]
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu or equivalent).
-
Plasmid DNA template containing the gene of interest.
-
Two complementary oligonucleotide primers containing the desired mutation.
-
dNTP mix.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Methodology:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Initial Denaturation: 95°C for 2 minutes.
-
Cycles (18-25):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
Template Digestion: Add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[17]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate (containing the appropriate antibiotic). Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.
Spectrophotometric Enzyme Kinetic Assay
This protocol provides a general framework for determining Km and Vmax by monitoring a reaction that produces a chromogenic product.[18][19][20]
Materials:
-
Purified wild-type and mutant enzyme of known concentration.
-
Substrate stock solution.
-
Reaction buffer (maintain constant pH and ionic strength).
-
Spectrophotometer and cuvettes.
Methodology:
-
Determine Optimal Wavelength: Identify the wavelength of maximum absorbance (λmax) for the product of the reaction. Set the spectrophotometer to this wavelength.
-
Assay Setup: Prepare a series of reactions in cuvettes. Each cuvette should contain the reaction buffer and a different concentration of the substrate, typically spanning a range from 0.1 x Km to 10 x Km.
-
Initiate Reaction: Equilibrate the cuvette containing the buffer and substrate in the spectrophotometer at a constant temperature. Initiate the reaction by adding a small, fixed amount of enzyme. Mix quickly and immediately start recording the absorbance over time.[5][21]
-
Measure Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the initial linear portion of this curve. Convert this rate (ΔAbs/min) to concentration/time (e.g., μM/s) using the Beer-Lambert law (A = εcl).
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.[22]
-
References
- 1. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 2. aklectures.com [aklectures.com]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. physoc.org [physoc.org]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Biochemistry-Enzyme Mechanisms Explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioinnovatise.com [bioinnovatise.com]
- 17. assaygenie.com [assaygenie.com]
- 18. rsc.org [rsc.org]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 21. benchchem.com [benchchem.com]
- 22. sciencecodons.com [sciencecodons.com]
- 23. youtube.com [youtube.com]
Validating Gene Function: A Comparative Guide to Complementation of Knockout Mutants
For researchers, scientists, and drug development professionals, establishing a definitive link between a gene and its function is a cornerstone of biological research. The gold standard for this validation is often the complementation of a knockout mutant. This guide provides a comprehensive comparison of this technique with other validation methods, supported by experimental data and detailed protocols.
The principle behind complementation is straightforward: if the reintroduction of a functional copy of a gene into a knockout organism rescues the mutant phenotype, it provides strong evidence that the observed phenotype was indeed caused by the absence of that specific gene. This process is crucial for confirming gene function and avoiding misinterpretation of results due to off-target effects or secondary mutations.
Performance Comparison: Complementation vs. Alternatives
While complementation of knockout mutants is a robust method, several other techniques are available for validating gene function. Each has its own advantages and limitations.
| Feature | Complementation of Knockout Mutants | CRISPR-Cas9 Functional Screens | RNA Interference (RNAi) |
| Principle | Rescue of a knockout phenotype by reintroducing the wild-type gene. | High-throughput screening of gene knockouts to identify genes associated with a specific phenotype. | Silencing of gene expression at the mRNA level. |
| Evidence Level | High (direct causal link) | High (direct causal link for hits) | Moderate (can have off-target effects and incomplete knockdown) |
| Throughput | Low to medium | High | High |
| Common Applications | Definitive validation of a single gene's function. | Discovery of novel genes involved in a particular biological process. | Large-scale loss-of-function screens. |
| Potential Pitfalls | Expression levels of the reintroduced gene may not match endogenous levels[1]. | Off-target effects of CRISPR-Cas9 can lead to false positives[2]. | Incomplete knockdown can result in false negatives; off-target effects are a known issue. |
Experimental Data: Phenotypic Rescue by Complementation
The following table summarizes quantitative data from a study validating the function of a gene (in this case, pilA2 in Xylella fastidiosa) through complementation of a knockout mutant. The data clearly demonstrates the rescue of the wild-type phenotype in the complemented strain.
| Strain | Phenotype Assessed | Quantitative Measurement |
| Wild-Type | Twitching Motility | Motile |
| ΔpilA2 (Knockout) | Twitching Motility | Non-motile |
| ΔpilA2 + pilA2 (Complemented) | Twitching Motility | Motile[3] |
This data illustrates that the loss of twitching motility in the knockout strain was directly attributable to the absence of the pilA2 gene, as reintroduction of this gene restored the motile phenotype.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in validating gene function through complementation of knockout mutants.
Generation of a Gene Knockout Mutant
This protocol describes a general workflow for creating a gene knockout using CRISPR-Cas9 technology, a widely used method for its efficiency and precision.
a. Design and Synthesis of Guide RNA (gRNA):
-
Identify a unique 20-base pair target sequence in the gene of interest, immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize the corresponding gRNA.
b. Vector Construction:
-
Clone the gRNA sequence into a vector that also expresses the Cas9 nuclease.
-
The vector should also contain a selectable marker.
c. Transformation:
-
Introduce the Cas9-gRNA vector into the target cells (e.g., via electroporation or chemical transformation).
d. Selection and Screening:
-
Select for transformed cells using the selectable marker.
-
Screen individual colonies for the desired gene knockout using PCR and Sanger sequencing to confirm the deletion or insertion that disrupts the gene's reading frame.
Complementation of the Knockout Mutant
This protocol outlines the steps to reintroduce the wild-type gene into the knockout strain.
a. Vector Construction for Complementation:
-
Clone the full-length wild-type coding sequence of the gene of interest, along with its native promoter and terminator sequences, into an appropriate expression vector. This vector should carry a different selectable marker than the one used for the knockout generation.
b. Transformation:
-
Introduce the complementation vector into the verified knockout mutant cells.
c. Selection and Verification:
-
Select for transformed cells using the second selectable marker.
-
Verify the presence and expression of the reintroduced gene using PCR, RT-qPCR, and Western blotting.
Phenotypic Analysis
A critical step is to compare the phenotype of the wild-type, knockout, and complemented strains.
a. Culture Conditions:
-
Grow all three strains (wild-type, knockout, and complemented) under identical conditions to ensure that any observed differences are due to the genetic modifications.
b. Phenotypic Assays:
-
Perform relevant phenotypic assays to measure the function associated with the gene of interest. This could include enzymatic assays, growth curves, motility assays, or any other quantifiable measure of the phenotype.
c. Data Analysis:
-
Statistically analyze the quantitative data from the phenotypic assays to determine if the complemented strain shows a phenotype that is significantly different from the knockout and statistically indistinguishable from the wild-type.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying logic of gene function validation through complementation.
Caption: Experimental workflow for gene function validation.
Caption: Logical relationship in a complementation experiment.
Conclusion
The validation of gene function through the complementation of knockout mutants remains a cornerstone of modern genetics and molecular biology. While alternative methods like CRISPR screens and RNAi offer higher throughput for gene discovery, the rigorous, direct evidence provided by a successful complementation experiment is unparalleled for definitively establishing a causal link between a gene and its function. For researchers in basic science and drug development, mastering this technique is essential for producing robust and reliable data.
References
- 1. Combining CRISPR/Cas9-mediated knockout with genetic complementation for in-depth mechanistic studies in human ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gold Standard, CRISPR/Cas9-Based Complementation Strategy Reliant on 24 Nucleotide Bookmark Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Products of Aromatic Compound Degradation in Diverse Anaerobes
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and drug metabolism research. Diverse anaerobic microorganisms have evolved sophisticated metabolic pathways to break down these stable molecules in the absence of oxygen. This guide provides a comparative overview of the metabolic products generated by various anaerobes from the degradation of common aromatic compounds, supported by experimental data and detailed methodologies.
Key Metabolic Products of Anaerobic Aromatic Degradation
The anaerobic catabolism of many aromatic compounds converges on a central intermediate, benzoyl-CoA .[1][2][3][4] From there, the aromatic ring is typically reduced and subsequently cleaved. However, the initial activation steps and the subsequent downstream metabolites can vary significantly depending on the aromatic substrate, the type of anaerobic microorganism, and the terminal electron acceptor available (e.g., nitrate, sulfate, Fe(III), or CO2).
This section summarizes the key metabolic products identified from the anaerobic degradation of benzene (B151609), toluene (B28343), and phenol (B47542) by different anaerobes.
Data Presentation: Comparative Tables of Metabolic Products
The following tables summarize the initial and key intermediate metabolic products identified in the anaerobic degradation of selected aromatic compounds by diverse microorganisms. It is important to note that many of these intermediates are transient and their detectable concentrations can be low.
Table 1: Metabolic Products of Anaerobic Benzene Degradation
| Anaerobe (Electron Acceptor) | Initial Metabolic Product(s) | Key Intermediate(s) | Quantitative Data | Reference(s) |
| Geobacter metallireducens (Fe(III)) | Phenol | Benzoyl-CoA | Phenol detected at <0.5 µM | [5][6] |
| Nitrate-reducing enrichment culture | Toluene, Benzoate (B1203000) | Benzoyl-CoA | [13C]-labeled toluene and benzoate detected from [13C6]-benzene | [7] |
| Methanogenic enrichment culture | Phenol, Toluene, Benzoate | Benzoyl-CoA | [13C6]-phenol detected from [13C6]-benzene | [7] |
| Azoarcus sp. (Nitrate) | - | Benzoyl-CoA | Benzene degradation confirmed with 14CO2 production | [8] |
Table 2: Metabolic Products of Anaerobic Toluene Degradation
| Anaerobe (Electron Acceptor) | Initial Metabolic Product | Key Intermediate(s) | Quantitative Data | Reference(s) |
| Thauera aromatica (Nitrate) | Benzylsuccinate | Benzoyl-CoA | Benzylsuccinate and benzoate detected as intermediates from [14C]toluene | [1][2][3] |
| Sulfate-reducing culture | Benzylsuccinate | Benzoyl-CoA | - |
Table 3: Metabolic Products of Anaerobic Phenol Degradation
| Anaerobe (Electron Acceptor) | Initial Metabolic Product | Key Intermediate(s) | Quantitative Data | Reference(s) |
| Cryptanaerobacter phenolicus (Fermentative) | 4-Hydroxybenzoate (B8730719) | Benzoate | Transformation of phenol to benzoate demonstrated | [9][10][11][12] |
| Anaerobic consortium (freshwater sediment) | 4-Hydroxybenzoate | Benzoate | - | [13] |
Mandatory Visualization: Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the central metabolic pathways for the anaerobic degradation of benzene, toluene, and phenol, along with a typical experimental workflow for analyzing the metabolic products.
References
- 1. Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic toluene catabolism of Thauera aromatica: the bbs operon codes for enzymes of beta oxidation of the intermediate benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic benzene oxidation via phenol in Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anaerobic benzene degradation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Based Stable Isotope Probing and Isolation of Anaerobic Benzene-Degrading Bacteria from Gasoline-Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptanaerobacter phenolicus gen. nov., sp. nov., an anaerobe that transforms phenol into benzoate via 4-hydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenol - Wikipedia [en.wikipedia.org]
- 12. Germ AI | Cryptanaerobacter phenolicus [germai.app]
- 13. Anaerobic transformation of phenol to benzoate via para-carboxylation: use of fluorinated analogues to elucidate the mechanism of transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unearthing a Key Metabolic Hub: Assessing the Prevalence of the 2-Oxocyclohexanecarbonyl-CoA Pathway in Environmental Metagenomes
A Comparative Guide for Researchers
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, playing a significant role in the carbon cycle and the bioremediation of contaminated environments. Central to the breakdown of a wide array of these compounds is the benzoyl-CoA pathway, a metabolic route that funnels diverse substrates into a common set of intermediates. A key juncture in this pathway is the formation and subsequent processing of 2-Oxocyclohexanecarbonyl-CoA. Understanding the prevalence and distribution of the enzymatic machinery responsible for this conversion in various environments is crucial for predicting the fate of aromatic pollutants and harnessing microbial communities for biotechnological applications.
This guide provides a comparative overview of the methodologies used to assess the prevalence of the this compound pathway in environmental metagenomes. It is designed for researchers, scientists, and drug development professionals seeking to explore this vital metabolic route.
Comparing Methodologies for Pathway Assessment
The assessment of a specific metabolic pathway within a complex microbial community relies on the analysis of its genetic determinants in metagenomic datasets. Two primary approaches are employed: targeted gene analysis and whole-metagenome functional profiling.
| Methodology | Description | Advantages | Disadvantages | Typical Application |
| Targeted Gene Analysis (e.g., qPCR, amplicon sequencing) | Focuses on quantifying specific marker genes known to be essential for the pathway. For the broader benzoyl-CoA pathway, the bamA gene, encoding 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, is a widely used biomarker.[1] | Highly sensitive for detecting and quantifying known gene targets. Cost-effective for large-scale screening. | Provides a limited view of the entire pathway's potential. Primer design can be challenging due to gene diversity. | Rapid screening of numerous samples for the presence and abundance of key pathway genes. |
| Whole-Metagenome Functional Profiling | Involves sequencing the entire metagenome and annotating all genes to functional databases (e.g., KEGG, Pfam). The abundance of the pathway is then inferred from the collective abundance of its constituent genes. | Provides a comprehensive view of the entire metabolic potential of the community. Allows for the discovery of novel pathway variants. | Higher sequencing cost and more complex bioinformatic analysis. Can be less sensitive for detecting low-abundance pathways. | In-depth characterization of the metabolic capabilities of microbial communities in specific environments. |
Prevalence of the this compound Pathway in Diverse Environments
While a comprehensive, standardized quantitative comparison of the this compound pathway's prevalence across all environments is an ongoing area of research, existing metagenomic studies indicate its widespread distribution, particularly in anoxic settings. The prevalence is often inferred from the abundance of key genes within the broader benzoyl-CoA pathway.
The following table synthesizes data from various studies to provide an estimated prevalence of key genes associated with the pathway. Abundance is presented as gene copies per gram of sample or as a relative percentage of the metagenome, where available.
| Environment | Key Gene(s) Analyzed | Reported Abundance (Approximate) | Significance | References |
| Anoxic Marine Sediments | bamA | 10^4 - 10^6 copies/g sediment | High potential for anaerobic degradation of aromatic compounds from natural and anthropogenic sources. | [2] |
| Contaminated Aquifers | bamA, bcrC | 10^5 - 10^7 copies/L groundwater | Indicates a microbial response to aromatic hydrocarbon contamination. | [3] |
| Soil | bamA | 10^3 - 10^5 copies/g soil | Widespread presence suggests a role in the turnover of natural aromatic compounds like lignin. | [4] |
| Wastewater Treatment Plants | bamA, badD | High relative abundance in anaerobic digesters | Crucial for the breakdown of aromatic pollutants during wastewater treatment. | [3] |
| Oil Reservoirs | assA/bssA (upstream), bamA | Variable, but present in methanogenic zones | Implicates anaerobic degradation in the alteration of crude oil over geological timescales. | [5][6][7] |
Note: The abundance values are approximate and can vary significantly based on the specific conditions of the sampling site, the analytical methods used, and the normalization strategies employed.
Visualizing the Metabolic Landscape
To provide a clear understanding of the biochemical transformations and the analytical processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The this compound pathway, a key segment of anaerobic benzoyl-CoA degradation.
Caption: A generalized workflow for assessing metabolic pathway prevalence from environmental metagenomes.
Experimental Protocols
A detailed and robust experimental protocol is fundamental to accurately assess the prevalence of metabolic pathways in environmental metagenomes. The following outlines a typical workflow from sample collection to data analysis.
Sample Collection and Storage
-
Objective: To obtain a representative sample from the environment of interest while minimizing contamination and preserving the integrity of the microbial community's DNA.
-
Protocol:
-
Use sterile sampling tools (e.g., corers, spatulas) to collect samples (e.g., 50-100g of soil or sediment).
-
Place samples in sterile containers (e.g., Whirl-Pak bags or Falcon tubes).
-
Immediately flash-freeze samples in liquid nitrogen or on dry ice in the field.
-
Transport samples to the laboratory on dry ice and store at -80°C until DNA extraction.
-
Metagenomic DNA Extraction
-
Objective: To efficiently lyse microbial cells from the environmental matrix and purify high-quality DNA suitable for sequencing.
-
Protocol (Example using a commercial kit like the DNeasy PowerSoil Pro Kit):
-
Follow the manufacturer's instructions, which typically involve a bead-beating step for mechanical lysis of a wide range of microorganisms.
-
Incorporate a chemical lysis step using the provided buffers to break down cell walls and membranes.
-
Employ inhibitor removal technology to eliminate PCR inhibitors commonly found in soil and sediment (e.g., humic substances).
-
Purify the DNA using a silica-based spin column.
-
Elute the purified DNA in a low-salt buffer.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
Metagenomic Library Preparation and Sequencing
-
Objective: To prepare the extracted DNA for high-throughput sequencing.
-
Protocol (Example using Illumina platform):
-
Fragment the high-molecular-weight DNA to a desired size range (e.g., 300-500 bp) using enzymatic or mechanical methods.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
-
Carry out a limited number of PCR cycles to amplify the library.
-
Purify and size-select the final library.
-
Quantify the library and assess its quality using a bioanalyzer.
-
Sequence the library on an Illumina sequencer (e.g., NovaSeq) to generate paired-end reads.
-
Bioinformatic Analysis for Pathway Prevalence
-
Objective: To process the raw sequencing data to identify and quantify the genes of the this compound pathway.
-
Protocol:
-
Quality Control: Use tools like FastQC for initial quality assessment and Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.
-
Host DNA Removal (if applicable): Align reads against a host genome (e.g., human, plant) to remove contaminating sequences.
-
Functional Annotation:
-
Read-based analysis: Directly align quality-controlled reads against a protein database (e.g., NR) or a database of Hidden Markov Models for protein families (e.g., Pfam) using tools like DIAMOND or HMMER.
-
Assembly-based analysis: Assemble reads into longer contigs using assemblers like MEGAHIT or SPAdes. Predict genes on these contigs using tools like Prodigal. Annotate the predicted genes as described above.
-
-
KEGG Orthology (KO) Assignment: Use tools like GhostKOALA or KofamScan to assign KEGG Orthology numbers to the annotated proteins. The key KOs for the this compound pathway include:
-
K04112, K04113, K04114, K04115 (benzoyl-CoA reductase subunits)
-
K07537 (cyclohexa-1,5-dienecarbonyl-CoA hydratase)
-
K07538 (6-hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase)
-
K07539 (bamA, 6-oxo-cyclohex-1-ene-carbonyl-CoA hydrolase)
-
-
Quantification:
-
Calculate the abundance of each KO by counting the number of reads or the coverage of the genes assigned to that KO.
-
Normalize the abundance by the total number of reads in the metagenome or by the abundance of single-copy marker genes to allow for comparison across samples.
-
-
Pathway Abundance Estimation: The overall abundance of the pathway can be estimated by aggregating the normalized abundances of its constituent KOs. Tools like HUMAnN2 or ShotgunM can automate this process.
-
Conclusion
Assessing the prevalence of the this compound pathway in environmental metagenomes offers a window into the functional potential of microbial communities to degrade aromatic compounds. While challenges remain in standardizing quantification across diverse environments, the combination of targeted gene analysis and whole-metagenome functional profiling provides a powerful toolkit for researchers. The methodologies and data presented in this guide serve as a foundation for further exploration into this critical metabolic pathway, with implications for bioremediation, biotechnology, and our fundamental understanding of biogeochemical cycles.
References
- 1. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Quantitative Methods for Analyzing Sediment DNA Records of Cyanobacteria in Experimental and Reference Lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metagenomic Insights Into the Mechanisms for Biodegradation of Polycyclic Aromatic Hydrocarbons in the Oil Supply Chain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Oxocyclohexanecarbonyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the proper disposal of 2-Oxocyclohexanecarbonyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling analogous thioester and Coenzyme A (CoA) derivatives.
Core Safety and Handling Precautions
Before initiating any disposal protocol, a thorough risk assessment should be conducted by qualified personnel. Adherence to standard laboratory safety measures is the primary defense against potential hazards.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect skin and clothing from contamination.
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using a non-combustible absorbent material like sand or vermiculite.[1] The absorbed material must be collected into a designated, labeled waste container for proper disposal.[1] It is crucial to prevent the substance from entering drains or waterways.[2]
Quantitative Data Summary for Handling
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2] |
| Work Environment | Well-ventilated area or chemical fume hood.[1] |
| Waste Classification | Segregate as non-halogenated organic waste unless mixed with halogenated solvents.[1] |
| Storage of Waste | Designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1][2] |
| Spill Containment | Use non-combustible absorbent material (e.g., sand, vermiculite).[1] |
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound, contingent on the quantity of waste and institutional guidelines.
Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for All Quantities)
This is the most direct and highly recommended method for the disposal of any unused or waste this compound, ensuring compliance with local, state, and federal regulations.[2]
Experimental Protocol:
-
Segregation: At the point of generation, collect all waste containing this compound, including solid material, solutions, and contaminated labware (e.g., pipette tips, vials), into a dedicated, chemically resistant, and leak-proof waste container.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent if in solution, and any other information required by your institution's Environmental Health and Safety (EHS) office.[2][3]
-
Storage: Keep the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and provide secondary containment to prevent the release of material in case of a leak.[1][2]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for proper disposal.[2]
Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)
For trace amounts of this compound, a chemical inactivation procedure can be employed to hydrolyze the thioester bond, rendering the molecule less reactive. This procedure should only be performed by personnel trained in handling such chemicals and with the explicit approval of the institutional EHS office.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Objective: To hydrolyze the thioester bond of this compound to form 2-oxocyclohexanecarboxylate and Coenzyme A.
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve or suspend the this compound waste in water.
-
Hydrolysis: Slowly add a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) while stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete hydrolysis of the thioester.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the resulting solution by adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.[2]
-
Final Disposal: The final neutralized solution, containing the hydrolysis products and salts, may potentially be disposed of down the drain with a copious amount of water. However, this is strictly subject to approval from your institution's EHS guidelines and local regulations for non-hazardous aqueous waste. [2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Oxocyclohexanecarbonyl-CoA
Hazard Assessment and Personal Protective Equipment (PPE)
2-Oxocyclohexanecarbonyl-CoA is a thioester derivative containing a ketone functional group on a cyclohexane (B81311) ring. Based on compounds with similar structures, it is prudent to assume it may cause skin, eye, and respiratory irritation. Thioester and Coenzyme A (CoA) derivatives can also be unstable. Therefore, minimizing exposure is a critical aspect of its handling.
Primary Protective Measures: The first line of defense is adherence to standard laboratory safety protocols. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] An eyewash station and safety shower should be readily accessible.
Mandatory Personal Protective Equipment (PPE): The following PPE is required to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[1][3] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes.[1][3] |
| Body Protection | Laboratory coat. | Shields skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing or manipulating powder outside of a hood, a dust mask or respirator may be necessary. | Prevents inhalation of airborne particles.[1][3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Storage: Store the compound in its original, tightly sealed container. For long-term stability, storage at -20°C or below is recommended for many acyl-CoA derivatives.[3] Aliquoting the compound upon receipt can help minimize freeze-thaw cycles.[3]
2. Handling and Solution Preparation:
-
Location: All handling of solid this compound and the preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: If weighing the solid, do so carefully to avoid generating dust.[1]
-
Dissolving: Dissolve the compound in a suitable, pre-cooled buffer. For many biochemical assays involving acyl-CoAs, buffers with a slightly acidic to neutral pH (e.g., 6.0-7.5) are often used.[3]
-
Temperature Control: Keep the solution on ice throughout the preparation and experimental process to minimize degradation.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.[3][4]
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated hazardous waste container.[1][3]
-
Liquid Waste: Collect all experimental solutions containing this compound in a clearly labeled hazardous waste container. The specific type of container will depend on the solvent used.[3]
-
Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1][4]
-
Spill Response: In case of a spill, evacuate the area, ensure it is well-ventilated, and contain the spill with an absorbent material like vermiculite (B1170534) or sand.[4] Carefully collect the absorbed material into a labeled hazardous waste container.[4] Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.[4] All materials used for cleanup should be treated as hazardous waste.[4]
Experimental Workflow
The following diagram outlines the key stages for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
